Product packaging for Difluoro-4-chlorophenylacetaldehyde(Cat. No.:)

Difluoro-4-chlorophenylacetaldehyde

Cat. No.: B8424418
M. Wt: 190.57 g/mol
InChI Key: HWPOMOCUUKVVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoro-4-chlorophenylacetaldehyde is a versatile fluorinated aromatic building block of high value in organic synthesis and medicinal chemistry. This compound features an aldehyde functional group, which makes it a highly reactive intermediate for a wide range of transformations, including condensation reactions, reductive aminations, and nucleophilic additions. The presence of both fluorine and chlorine atoms on the aromatic ring is a key structural feature, as these halogens can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity when incorporated into more complex structures. Researchers utilize this aldehyde primarily as a precursor in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The electron-withdrawing nature of the halogen substituents activates the ring for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions, following an initial transformation of the aldehyde group. Introducing fluorine atoms is a well-established strategy in drug discovery to fine-tune a candidate's lipophilicity, membrane permeability, and overall pharmacokinetic profile. This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only. Please handle with appropriate care and adhere to all relevant safety regulations in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O B8424418 Difluoro-4-chlorophenylacetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroacetaldehyde

InChI

InChI=1S/C8H5ClF2O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-5H

InChI Key

HWPOMOCUUKVVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C=O)(F)F)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to Difluoro-4-chlorophenylacetaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary precursors, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis. The introduction of the gem-difluoro group adjacent to the aldehyde functionality can significantly alter the electronic properties and metabolic stability of a molecule, making it a desirable moiety in drug design. This guide will explore the primary synthetic strategies for obtaining this compound, focusing on a two-step approach: the synthesis of the precursor 4-chlorophenylacetaldehyde and its subsequent geminal difluorination.

Synthesis of the Precursor: 4-Chlorophenylacetaldehyde

The synthesis of 4-chlorophenylacetaldehyde can be achieved through several methods, with the oxidation of 4-chlorophenylethanol being a common and effective route. Two widely used oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high yields.[1][2][3][4]

Method 1: Swern Oxidation of 4-Chlorophenylethanol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[2][3][4]

Experimental Protocol:

  • A solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • Dimethyl sulfoxide (2.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 4-chlorophenylethanol (1 equivalent) in DCM is then added slowly, and the reaction is stirred for 30 minutes.

  • Triethylamine (5 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chlorophenylacetaldehyde.

Method 2: Dess-Martin Periodinane (DMP) Oxidation of 4-Chlorophenylethanol

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, for a selective and mild oxidation of alcohols.[1][5][6]

Experimental Protocol:

  • To a solution of 4-chlorophenylethanol (1 equivalent) in dichloromethane (DCM) at 0 °C, Dess-Martin periodinane (1.2 equivalents) is added.[5]

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The mixture is stirred until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford 4-chlorophenylacetaldehyde.

Geminal Difluorination of 4-Chlorophenylacetaldehyde

The conversion of the aldehyde group in 4-chlorophenylacetaldehyde to a gem-difluoro group is a critical step. This transformation is typically achieved using specialized fluorinating agents. Diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are commonly employed for this purpose.[7][8][9] Sulfur tetrafluoride can also be used, though it requires more specialized handling.[10]

Method 3: Difluorination using Diethylaminosulfur Trifluoride (DAST)

DAST is a widely used reagent for the deoxofluorination of carbonyl compounds.

Experimental Protocol:

  • A solution of 4-chlorophenylacetaldehyde (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the solution.[11]

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours, with progress monitored by TLC.

  • The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with DCM.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, this compound, is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound.

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Swern OxidationOxalyl Chloride, DMSO, TriethylamineDichloromethane-78 to RT2-385-95
2 DMP OxidationDess-Martin PeriodinaneDichloromethane0 to RT1-290-98
3 DifluorinationDiethylaminosulfur Trifluoride (DAST)Dichloromethane-78 to RT2-460-80

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic methods described.

Synthesis_Pathway_1 cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 4-Chlorophenylethanol 4-Chlorophenylethanol 4-Chlorophenylacetaldehyde 4-Chlorophenylacetaldehyde 4-Chlorophenylethanol->4-Chlorophenylacetaldehyde Swern or DMP Oxidation This compound This compound 4-Chlorophenylacetaldehyde_ref 4-Chlorophenylacetaldehyde 4-Chlorophenylacetaldehyde_ref->this compound DAST or Deoxo-Fluor

Caption: Overall synthetic workflow from 4-chlorophenylethanol.

Experimental_Workflow_Swern start Start step1 Cool oxalyl chloride in DCM to -78 °C start->step1 step2 Add DMSO dropwise step1->step2 step3 Add 4-chlorophenylethanol solution step2->step3 step4 Add triethylamine and warm to RT step3->step4 step5 Quench with water step4->step5 step6 Extract with DCM step5->step6 step7 Wash, dry, and concentrate step6->step7 end 4-Chlorophenylacetaldehyde step7->end

Caption: Experimental workflow for Swern oxidation.

Experimental_Workflow_Difluorination start Start step1 Cool 4-chlorophenylacetaldehyde in DCM to -78 °C start->step1 step2 Add DAST dropwise step1->step2 step3 Warm to RT and stir step2->step3 step4 Quench with NaHCO3 solution step3->step4 step5 Extract with DCM step4->step5 step6 Wash, dry, and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end This compound step7->end

Caption: Experimental workflow for gem-difluorination with DAST.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the oxidation of 4-chlorophenylethanol followed by geminal difluorination of the resulting aldehyde. The choice of oxidation and fluorination reagents can be tailored based on substrate sensitivity, available equipment, and safety considerations. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important fluorinated building block for applications in drug discovery and materials science.

References

Difluoro-4-chlorophenylacetaldehyde: A Technical Overview of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Difluoro-4-chlorophenylacetaldehyde is a halogenated aromatic aldehyde. The presence of a difluoromethyl group (CF2) attached to the carbonyl carbon is expected to significantly influence its chemical reactivity and potential biological activity compared to its non-fluorinated counterpart, 4-chlorophenylacetaldehyde. The electron-withdrawing nature of the two fluorine atoms can enhance the electrophilicity of the aldehyde group and affect the stability of reaction intermediates. This guide explores the predicted properties, potential synthesis, and expected reactivity of this compound.

Predicted Physicochemical Properties

While experimental data is unavailable, the following table summarizes the known properties of structurally similar compounds to provide a comparative context.

Table 1: Physicochemical Properties of Analogous Compounds

Property2-(4-chlorophenyl)acetaldehyde2-(2-chlorophenyl)acetaldehydeDifluoroacetaldehyde
CAS Number 4251-65-4[1][2][3][4]4251-63-2[5]430-69-3[6]
Molecular Formula C₈H₇ClO[2][4]C₈H₇ClO[5]C₂H₂F₂O[6]
Molecular Weight 154.59 g/mol [2]154.59 g/mol [5]80.03 g/mol [6]
Appearance White to light yellow semi-solid[4]--
Purity ≥ 95% (NMR)[4]--
Storage Conditions Store at ≤ -4 °C[4]--

Potential Synthesis

A plausible synthetic route to this compound can be conceptualized based on modern fluorination and cross-coupling methodologies. One potential pathway involves the palladium-catalyzed α-arylation of a difluoroacetamide derivative, followed by reduction.

Conceptual Synthetic Workflow

G cluster_0 Step 1: Arylation cluster_1 Step 2: Reduction Aryl_Bromide 4-Chlorobromobenzene Intermediate_Amide α-(4-chlorophenyl)-α,α-difluoroacetamide Aryl_Bromide->Intermediate_Amide Difluoroacetamide N,N-dialkyl-2,2-difluoro-2-(trimethylsilyl)acetamide Difluoroacetamide->Intermediate_Amide Pd_Catalyst Palladium Catalyst (e.g., [Pd(cinnamyl)Cl]₂) Pd_Catalyst->Intermediate_Amide Ligand Ligand (e.g., P(t-Bu)₂Cy) Ligand->Intermediate_Amide Base Base (e.g., LiO-t-Bu) Base->Intermediate_Amide Target_Aldehyde This compound Intermediate_Amide->Target_Aldehyde Reducing_Agent Reducing Agent (e.g., DIBAL-H) Reducing_Agent->Target_Aldehyde

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-(4-chlorophenyl)-α,α-difluoroacetamide

This step is adapted from a general procedure for the Pd-catalyzed α-arylation of α,α-difluoroacetamides.[7]

  • To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., 2 mol %), a suitable phosphine ligand, and a base.

  • Add the N,N-dialkyl-2,2-difluoro-2-(trimethylsilyl)acetamide and 4-chlorobromobenzene.

  • Add an appropriate anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, followed by extraction with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-(4-chlorophenyl)-α,α-difluoroacetamide.

Step 2: Reduction to this compound

This step involves the partial reduction of the amide to the corresponding aldehyde.

  • Dissolve the α-(4-chlorophenyl)-α,α-difluoroacetamide in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the reaction mixture.

  • Stir the reaction at low temperature for a specified period, monitoring the conversion of the starting material.

  • Quench the reaction by the slow addition of a suitable reagent (e.g., methanol or Rochelle's salt solution).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde, potentially via column chromatography, to obtain this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the aldehyde functional group and the α,α-difluoro-α-aryl moiety.

Reactivity of the Aldehyde Group

The aldehyde group is expected to undergo typical reactions such as:

  • Oxidation: Conversion to the corresponding carboxylic acid (2,2-difluoro-2-(4-chlorophenyl)acetic acid).

  • Reduction: Formation of the corresponding primary alcohol (2,2-difluoro-2-(4-chlorophenyl)ethanol).

  • Nucleophilic Addition: Reactions with various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanide) at the carbonyl carbon. The geminal fluorine atoms are expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.

  • Reductive Amination: Conversion to the corresponding amine in the presence of ammonia or a primary/secondary amine and a reducing agent.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Influence of the Difluoromethyl Group

The α,α-difluoromethyl group is a key structural feature.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Therefore, the difluoromethyl group at the benzylic position is expected to be more resistant to metabolic oxidation compared to a methylene or methyl group. This is a desirable property in drug design.[7]

  • Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of the aldehydic proton and the overall electronic properties of the molecule.

Logical Relationship of Reactivity

G Target This compound Oxidation Oxidation Target->Oxidation Reduction Reduction Target->Reduction Nucleophilic_Addition Nucleophilic Addition Target->Nucleophilic_Addition Reductive_Amination Reductive Amination Target->Reductive_Amination Carboxylic_Acid 2,2-difluoro-2-(4-chlorophenyl)acetic acid Oxidation->Carboxylic_Acid Alcohol 2,2-difluoro-2-(4-chlorophenyl)ethanol Reduction->Alcohol Adduct Nucleophilic Adduct Nucleophilic_Addition->Adduct Amine 2,2-difluoro-2-(4-chlorophenyl)ethylamine Reductive_Amination->Amine

Caption: Predicted chemical transformations of this compound.

Potential Applications in Drug Discovery

Molecules containing an α,α-difluorobenzyl unit are of significant interest in medicinal chemistry. The introduction of gem-difluoro groups at a metabolically labile benzylic position can enhance the metabolic stability of drug candidates.[7] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic profiles.

Conclusion

While direct experimental data for this compound remains elusive, this technical guide provides a comprehensive theoretical framework for its properties, synthesis, and reactivity. The unique combination of a reactive aldehyde and a metabolically robust difluoromethyl group makes this compound a potentially valuable, yet underexplored, building block for the pharmaceutical and agrochemical industries. Further research is warranted to synthesize this compound and characterize its properties to unlock its full potential.

References

Technical Guide on Difluoro-4-chlorophenylacetaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment: The Challenge of Identifying Difluoro-4-chlorophenylacetaldehyde

A thorough search for "this compound" reveals that this specific chemical entity, along with its various isomers (e.g., 2,3-difluoro-, 2,5-difluoro-, 2,6-difluoro-, 3,5-difluoro-4-chlorophenylacetaldehyde), is not readily documented in public chemical databases. Consequently, a specific CAS number for this compound cannot be provided at this time, and there is a lack of published data regarding its synthesis, properties, and biological activity. The ambiguity in the nomenclature, specifically the undefined positions of the two fluorine atoms on the phenyl ring, further complicates its identification.

This guide will, therefore, focus on closely related and more extensively characterized compounds to provide valuable context and methodologies that may be applicable to the synthesis and study of the requested, likely novel, compound. We will primarily discuss 2-(4-chloro-3-fluorophenyl)acetaldehyde , a monofluorinated analog, and the parent compound, (4-Chlorophenyl)acetaldehyde .

Section 1: 2-(4-chloro-3-fluorophenyl)acetaldehyde

This compound represents the closest structural analog to the requested molecule for which public data is available.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for 2-(4-chloro-3-fluorophenyl)acetaldehyde is presented below.

PropertyValueReference
CAS Number 205880-74-6[1]
Molecular Formula C₈H₆OFCl[1]
Molecular Weight 172.58 g/mol [1]
Purity 95%[1]
SMILES O=CCc1cc(F)c(Cl)cc1[1]
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(4-chloro-3-fluorophenyl)acetaldehyde is not available in the searched literature, a general approach can be inferred from the synthesis of similar phenylacetaldehydes. A common route involves the oxidation of the corresponding phenethyl alcohol.

Hypothetical Synthesis Workflow

Below is a conceptual workflow for the synthesis of a substituted phenylacetaldehyde, which could be adapted for the target molecule.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Start Substituted Phenylacetic Acid Intermediate1 Substituted Phenethyl Alcohol Start->Intermediate1 Reducing Agent (e.g., LiAlH4) Intermediate2 Substituted Phenethyl Alcohol End Substituted Phenylacetaldehyde Intermediate2->End Oxidizing Agent (e.g., PCC, Swern)

Conceptual synthesis of a phenylacetaldehyde.

Section 2: (4-Chlorophenyl)acetaldehyde - The Parent Compound

(4-Chlorophenyl)acetaldehyde serves as a foundational compound, and its properties and reactivity are well-documented. It is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Chemical Identity and Properties
PropertyValueReference
CAS Number 4251-65-4[2][3][4][5][6][7][][9]
Molecular Formula C₈H₇ClO[2][3][6][7]
Molecular Weight 154.6 g/mol [2][5][7]
Appearance White to light yellow semi-solid[2]
Purity ≥ 95% (NMR)[2]
Storage Store at ≤ -4 °C[2]
Density 1.175 g/cm³[]
Applications in Research and Development

(4-Chlorophenyl)acetaldehyde is a valuable building block in organic synthesis with several key applications:

  • Pharmaceutical Development : It is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

  • Agrochemicals : The compound is used in the development of more effective pesticides.[2]

  • Aromatic Compound Synthesis : It plays a role in the production of fragrances and flavorings.[2]

  • Organic Chemistry Research : It serves as a key reagent for exploring new chemical reactions and developing novel materials.[2]

Logical Relationship of Phenylacetaldehyde Derivatives

The following diagram illustrates the structural relationship between the parent compound and its fluorinated derivatives.

G Parent (4-Chlorophenyl)acetaldehyde (CAS: 4251-65-4) Monofluoro Monofluoro-4-chlorophenylacetaldehyde (e.g., CAS: 205880-74-6) Parent->Monofluoro Fluorination Difluoro This compound (Hypothetical) Monofluoro->Difluoro Further Fluorination

Structural progression of fluorination.

Section 3: Potential Biological Significance and Signaling Pathways

While no direct biological activity or signaling pathway information is available for "this compound," the introduction of fluorine atoms into aromatic scaffolds is a common strategy in medicinal chemistry to modulate the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. For instance, fluorinated building blocks are crucial in the synthesis of antifungal medications.[10] It is plausible that a this compound could serve as a precursor to novel therapeutic agents.

Conclusion

The compound "this compound" appears to be a novel chemical entity with no readily available CAS number or published technical data. However, by examining related compounds such as 2-(4-chloro-3-fluorophenyl)acetaldehyde and the parent compound (4-Chlorophenyl)acetaldehyde, we can infer potential synthetic routes and applications. The information provided in this guide on these analogs offers a solid foundation for researchers and drug development professionals interested in the synthesis and investigation of this and other new fluorinated phenylacetaldehydes. Further research is required to synthesize and characterize "this compound" to determine its specific properties and potential applications.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-(4-Chlorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Difluoro-4-chlorophenylacetaldehyde" did not yield information on a compound with this specific name. This suggests that it is not a commonly synthesized or commercially available molecule. This guide will focus on the closely related and well-documented compound, 2-(4-chlorophenyl)acetaldehyde .

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 2-(4-chlorophenyl)acetaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

2-(4-chlorophenyl)acetaldehyde is an organic compound featuring a phenyl ring substituted with a chlorine atom at the para (4) position, which is, in turn, attached to an acetaldehyde moiety. This structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Quantitative Physicochemical Data

The key physicochemical properties of 2-(4-chlorophenyl)acetaldehyde are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
CAS Number 4251-65-4[1]
Appearance Colorless to light yellow liquid/semi-solid-
Boiling Point 235.8 °C at 760 mmHg-
Density 1.175 g/cm³-
Flash Point 106.3 °C-
Refractive Index 1.534-
Solubility Soluble in organic solvents, limited solubility in water.-

Experimental Protocols: Synthesis of 2-(4-Chlorophenyl)acetaldehyde

While various methods exist for the synthesis of phenylacetaldehydes, a common and effective approach involves the isomerization of the corresponding styrene oxide.[2] The following protocol is a representative method for the synthesis of 2-(4-chlorophenyl)acetaldehyde from 4-chlorostyrene oxide.

Synthesis via Isomerization of 4-Chlorostyrene Oxide

Objective: To synthesize 2-(4-chlorophenyl)acetaldehyde through the acid-catalyzed isomerization of 4-chlorostyrene oxide.

Materials:

  • 4-Chlorostyrene oxide

  • Anhydrous diethyl ether or toluene

  • Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂)) or a solid acid catalyst (e.g., acidic silica gel)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chlorostyrene oxide in anhydrous diethyl ether (or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add the Lewis acid catalyst (e.g., a few drops of BF₃·OEt₂) to the stirred solution. If using a solid acid catalyst, it would be added to the flask prior to the solvent and epoxide.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material (4-chlorostyrene oxide) is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-chlorophenyl)acetaldehyde.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-chlorophenyl)acetaldehyde as described in the experimental protocol.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 4-Chlorostyrene Oxide in Anhydrous Solvent B Cool to 0°C A->B C Add Acid Catalyst B->C D Monitor Reaction by TLC C->D E Quench with NaHCO3 Solution D->E F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry over Anhydrous MgSO4 G->H I Filter and Concentrate H->I J Vacuum Distillation or Column Chromatography I->J K Pure 2-(4-Chlorophenyl)acetaldehyde J->K

Caption: Workflow for the synthesis and purification of 2-(4-chlorophenyl)acetaldehyde.

References

Spectroscopic Characterization of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. In the absence of empirical data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established spectroscopic principles. Detailed experimental protocols for obtaining and analyzing this data are provided for researchers in organic synthesis and drug development. This guide serves as a foundational resource for the characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the substituent groups.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7Triplet (t)1HAldehydic proton (-CHO)
~7.5Multiplet4HAromatic protons (C₆H₄)

Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) ppmAssignment
~185Aldehydic carbon (-CHO)
~138Aromatic carbon (C-Cl)
~130Aromatic carbons (CH)
~129Aromatic carbons (CH)
~115 (t)Difluorinated carbon (-CF₂-)

Table 3: Predicted ¹⁹F NMR Data Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -100 to -120Doublet (d)Two fluorine atoms (-CF₂-)
Predicted Infrared (IR) Data

Table 4: Predicted IR Absorption Bands Sample Preparation: Thin solid film or KBr pellet

Wavenumber (cm⁻¹)IntensityAssignment
~2900-2800MediumC-H stretch (aldehyde)
~1740StrongC=O stretch (aldehyde)
~1600, ~1490Medium-StrongC=C stretch (aromatic)
~1200-1000StrongC-F stretch
~830StrongC-H bend (para-substituted aromatic)
~750StrongC-Cl stretch
Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragments Ionization Method: Electron Ionization (EI)

m/zInterpretation
[M]+•Molecular ion
[M-CHO]+Loss of the formyl radical
[C₇H₄ClF₂]+Fragment corresponding to the difluoro-chlorophenylmethyl cation
[C₆H₄Cl]+Chlorophenyl cation

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

    • If the sample contains particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Instrument Setup :

    • Insert the NMR tube into the spinner turbine and adjust its position.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, observing the lock signal.

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum. An internal or external reference standard may be used.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[3]

    • Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[3]

    • If necessary, filter the solution to remove any particulate matter.[3]

  • Data Acquisition (using Electron Ionization - EI) :

    • Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph inlet.

    • The molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[4]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[4]

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound like 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Spectroscopic_Workflow start Start: Pure Synthesized Compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Determine Connectivity & Structure start->nmr data_analysis Combined Data Analysis & Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation end End: Confirmed Structure structure_elucidation->end

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Solubility of Difluoro-4-chlorophenylacetaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Difluoro-4-chlorophenylacetaldehyde, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes detailed methodologies for solubility assessment, a structured table for data presentation, and a visual workflow to guide the experimental process. This guide is intended to equip researchers with the necessary protocols to generate reliable and comparable solubility data, a critical parameter in process chemistry, formulation development, and pharmacokinetic studies.

Introduction

This compound is a halogenated aromatic aldehyde. The presence of the difluoro-group and the chloro-substituent on the phenyl ring significantly influences its physicochemical properties, including its solubility in various organic solvents. Solubility is a fundamental characteristic that impacts reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. A thorough understanding of a compound's solubility profile is therefore essential for its successful application in research and development.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly accessible literature. To facilitate the systematic collection and comparison of such data, the following table structure is proposed for researchers generating this information.

Table 1: Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25e.g., HPLC
e.g., Ethanole.g., 25e.g., Gravimetric
e.g., Dichloromethanee.g., 25e.g., UV-Vis
e.g., Toluenee.g., 25e.g., NMR
e.g., Ethyl Acetatee.g., 25e.g., HPLC
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Dimethyl Sulfoxidee.g., 25e.g., UV-Vis
e.g., Tetrahydrofurane.g., 25e.g., NMR

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the available equipment and the desired accuracy.

General Principle: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2] this compound, with its polar aldehyde group and relatively non-polar halogenated phenyl ring, is expected to exhibit solubility in a range of organic solvents.

Method 1: Gravimetric Analysis of Saturated Solutions

This is a classical and straightforward method for determining solubility.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.[3]

    • Ensure there is undissolved solid material present to confirm saturation.

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3] The time to reach equilibrium may vary and should be determined empirically.[3]

  • Separation of Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the container minus its initial weight.

    • Solubility (in g/L) is calculated by dividing the mass of the solute by the volume of the supernatant collected.

Method 2: Spectroscopic or Chromatographic Analysis

These methods are often faster and require smaller amounts of material.[4]

Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Analyze these standards using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

    • Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration to generate a calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in Method 1 (steps 1 and 2).

    • Dilute a known volume of the clear supernatant with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate separate Separate supernatant (centrifugation/ filtration) equilibrate->separate gravimetric Gravimetric Method: Evaporate solvent and weigh residue separate->gravimetric Path A instrumental Instrumental Method: Dilute and analyze (HPLC, UV-Vis, etc.) separate->instrumental Path B calculate_g Calculate Solubility (g/L or mol/L) gravimetric->calculate_g calculate_i Calculate Solubility from calibration curve and dilution factor instrumental->calculate_i end End calculate_g->end calculate_i->end

Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocols for both gravimetric and instrumental analysis, along with the structured data presentation table and the visualized workflow, offer a comprehensive approach to systematically characterizing the solubility of this compound. Accurate solubility data is indispensable for the advancement of research and development projects involving this compound.

References

"reactivity of the aldehyde group in Difluoro-4-chlorophenylacetaldehyde"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

Disclaimer: Direct experimental data for 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is limited in publicly available literature. The following guide is a comprehensive analysis of its expected reactivity based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction

2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms on the alpha-carbon and a chlorine atom on the phenyl ring. The reactivity of the aldehyde group is significantly influenced by the strong electron-withdrawing effects of these halogen substituents. This guide explores the anticipated chemical behavior of this compound, focusing on the reactivity of its aldehyde functional group.

The carbonyl carbon in an aldehyde is electrophilic. In 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde, the two alpha-fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density from the alpha-carbon and, consequently, from the carbonyl carbon. This effect is expected to make the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to non-fluorinated aldehydes.[1] The 4-chlorophenyl group also contributes a moderate electron-withdrawing effect.

Plausible Synthesis

A potential synthetic route to 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde could involve the oxidation of the corresponding primary alcohol, 2,2-difluoro-2-(4-chlorophenyl)ethanol. This alcohol precursor could be synthesized through various methods, including the reduction of a corresponding ester or the reaction of a Grignard reagent with a suitable electrophile.

synthesis_pathway cluster_0 Plausible Synthetic Pathway Precursor 2,2-Difluoro-2-(4-chlorophenyl)ethanol Target 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde Precursor->Target Oxidation OxidizingAgent Mild Oxidizing Agent (e.g., PCC, Swern Oxidation) OxidizingAgent->Target

Caption: Plausible synthetic route to the target compound.

Reactivity of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon in 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde dictates its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[2][3] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.[4][5] Due to the electronic effects of the fluorine and chlorine atoms, these reactions are expected to be more facile than with unsubstituted phenylacetaldehyde.

nucleophilic_addition cluster_1 General Mechanism of Nucleophilic Addition Aldehyde 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Addition Product Intermediate->Product Protonation Protonation Proton Source (H⁺) Protonation->Product

Caption: General mechanism of nucleophilic addition to an aldehyde.

Specific Reactions
  • Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 2,2-difluoro-2-(4-chlorophenyl)ethanol. Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation.[6]

  • Oxidation to Carboxylic Acid: Oxidation of the aldehyde group will yield 2,2-difluoro-2-(4-chlorophenyl)acetic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.[7]

  • Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[8][9][10] Reaction with a phosphorus ylide (Wittig reagent) will replace the carbonyl oxygen with a carbon-carbon double bond.[11]

  • Crossed Aldol Reaction: Since 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde lacks alpha-hydrogens, it cannot form an enolate and act as a nucleophile in an aldol reaction.[12][13] However, it can serve as an excellent electrophilic acceptor in a crossed aldol reaction with another enolizable aldehyde or ketone.[14][15]

Quantitative Data (from Analogous Compounds)

The following tables present representative data from reactions of structurally similar aldehydes to provide an estimate of expected outcomes.

Table 1: Representative Yields for Wittig Reactions of Aromatic Aldehydes

AldehydeWittig ReagentProductYield (%)Reference
BenzaldehydePh₃P=CH₂Styrene>90[11]
4-ChlorobenzaldehydePh₃P=CHCO₂EtEthyl 3-(4-chlorophenyl)acrylate85-95General Literature
4-NitrobenzaldehydePh₃P=CHPh4-Nitrostilbene~90General Literature

Table 2: Spectroscopic Data for a Structurally Similar Compound: (4-Chlorophenyl)acetaldehyde

Data TypeValue
¹H NMR (CDCl₃) δ 9.7 (s, 1H, CHO), 7.3 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 3.7 (s, 2H, CH₂)
¹³C NMR (CDCl₃) δ 199.0 (CHO), 135.0, 131.0, 130.0, 129.0 (Ar-C), 50.0 (CH₂)
IR (neat) 1725 cm⁻¹ (C=O stretch)

Experimental Protocols

General Protocol for Reduction with Sodium Borohydride
  • Dissolve 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

General Protocol for a Wittig Reaction

wittig_workflow cluster_2 Experimental Workflow for a Wittig Reaction Start Prepare Phosphonium Salt Ylide Generate Ylide with Strong Base (e.g., n-BuLi) Start->Ylide Aldehyde_add Add 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde Ylide->Aldehyde_add Reaction Reaction at Room Temperature Aldehyde_add->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification End Characterize Product Purification->End

Caption: A typical experimental workflow for a Wittig reaction.

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the ylide.

  • Add a strong base (e.g., n-butyllithium) dropwise to form the ylide (indicated by a color change).

  • Stir the ylide solution for 30-60 minutes.

  • Add a solution of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the resulting alkene by column chromatography.

Conclusion

The aldehyde group in 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is anticipated to be highly reactive towards nucleophiles due to the strong electron-withdrawing nature of the α,α-difluoro and 4-chlorophenyl substituents. This enhanced reactivity makes it a valuable intermediate for the synthesis of a variety of organic compounds through reactions such as nucleophilic addition, reduction, oxidation, the Wittig reaction, and crossed aldol condensations. The provided protocols and data from analogous compounds serve as a robust framework for researchers and drug development professionals working with this or similar fluorinated aldehydes.

References

"potential applications of Difluoro-4-chlorophenylacetaldehyde in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: November 2025

Despite the significant interest in fluorinated and chlorinated compounds within drug discovery, a comprehensive review of scientific literature reveals a notable absence of research on the specific molecule, Difluoro-4-chlorophenylacetaldehyde. While the individual chemical motifs present in this compound are of considerable importance in medicinal chemistry, their unique combination in this particular acetaldehyde derivative remains unexplored in published studies.

The strategic incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability, and enhance binding affinity.[1] Similarly, chlorine is a common substituent in many FDA-approved drugs, contributing to improved efficacy and pharmacokinetic profiles.[2] The phenyl and acetaldehyde functionalities also represent common scaffolds and reactive intermediates in the synthesis of a wide array of biologically active molecules.

However, a targeted search for "this compound" across multiple chemical and biomedical databases yielded no specific data regarding its synthesis, biological activity, or potential therapeutic applications. This indicates that the compound is likely not a commercially available building block and has not been the subject of dedicated research programs in medicinal chemistry.

The lack of available information prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on biological activity (e.g., IC50 values), detailed experimental protocols for synthesis and assays, and established signaling pathway interactions, are contingent on published research.

While one could speculate on the potential applications of this compound based on the known properties of its constituent parts, such a discussion would be purely theoretical and lack the empirical evidence necessary for a scientific whitepaper. For instance, it could hypothetically serve as a precursor for novel anti-inflammatory or anti-cancer agents, but without experimental validation, this remains conjecture.

Therefore, for researchers, scientists, and drug development professionals interested in this specific molecule, the path forward would necessitate foundational research. This would involve developing a novel synthetic route to produce this compound and subsequently screening it for various biological activities. Such a research program would be breaking new ground in the exploration of halogenated phenylacetaldehydes for medicinal chemistry.

References

Literature Review: Synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The gem-difluoroalkyl group, in particular, is a valuable pharmacophore. The synthesis of α,α-difluoroaldehydes, however, can be challenging. This guide focuses on the most promising synthetic approach: the direct deoxofluorination of the corresponding aldehyde precursor, 4-chlorophenylacetaldehyde.

Proposed Synthetic Pathway

The most direct and feasible route for the synthesis of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is the geminal difluorination of 4-chlorophenylacetaldehyde. This transformation can be effectively achieved using modern nucleophilic fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

G cluster_main Proposed Synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde start 4-Chlorophenylacetaldehyde product 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde start->product Geminal Difluorination reagent DAST or Deoxo-Fluor in an aprotic solvent (e.g., CH2Cl2)

Caption: Proposed synthetic route to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following general procedure for the geminal difluorination of aldehydes using DAST or Deoxo-Fluor can be adapted.[1][2] It is crucial to perform these reactions under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

General Protocol for Geminal Difluorination using DAST

Materials:

  • 4-Chlorophenylacetaldehyde

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • A solution of 4-chlorophenylacetaldehyde (1.0 eq.) in anhydrous dichloromethane is prepared in a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • (Diethylamino)sulfur trifluoride (DAST) (1.2-1.5 eq.) is added dropwise to the cooled solution via a syringe or dropping funnel.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) and then allowed to slowly warm to room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize any remaining DAST and acidic byproducts.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is then purified by column chromatography on silica gel.

Considerations for using Deoxo-Fluor

Deoxo-Fluor is a more thermally stable alternative to DAST and can often provide better yields.[1] The general procedure is similar, though reaction temperatures may vary, and it is often used in slight excess (1.5-3.0 eq.).[1]

Safety Precautions: DAST and Deoxo-Fluor are moisture-sensitive and can release corrosive hydrogen fluoride (HF) upon contact with water. These reagents should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should not be heated above 80-90 °C as these reagents can decompose exothermically.[1]

Data Presentation

Quantitative data for the synthesis of the target molecule is not available in the literature. However, based on analogous reactions, the following table presents expected outcomes.

ParameterExpected ValueNotes
Yield 60-85%Yields can vary depending on the specific reaction conditions and the purity of the starting material. Deoxo-Fluor may provide higher yields than DAST.
Purity >95%After purification by column chromatography.
¹H NMR Aldehydic proton (CHO) expected as a triplet around 9.5-10.0 ppm due to coupling with the two fluorine atoms. Aromatic protons will appear in the range of 7.3-7.6 ppm. The benzylic proton will be absent.The exact chemical shifts will need to be determined experimentally.
¹⁹F NMR A single signal is expected for the two equivalent fluorine atoms, likely appearing as a doublet due to coupling with the aldehydic proton.The chemical shift will be characteristic of a gem-difluoro group adjacent to an aromatic ring.
¹³C NMR The difluorinated carbon (CF₂) is expected to appear as a triplet in the range of 110-120 ppm. The carbonyl carbon (CHO) will also show coupling to the fluorine atoms.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₅ClF₂O).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

G cluster_workflow Synthesis and Characterization Workflow start Start: 4-Chlorophenylacetaldehyde reaction Geminal Difluorination (DAST or Deoxo-Fluor) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde purification->product characterization Spectroscopic Characterization (NMR, MS, IR) product->characterization end End: Characterized Product characterization->end

Caption: Workflow for the synthesis and characterization process.

Conclusion

The synthesis of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is a feasible objective for researchers in drug development and medicinal chemistry. By adapting established protocols for the geminal difluorination of aldehydes using reagents like DAST or Deoxo-Fluor, this target molecule can be obtained in good yields and high purity. Careful adherence to anhydrous and inert reaction conditions, along with strict safety precautions, are paramount for a successful and safe synthesis. The spectroscopic data for the final product should be thoroughly analyzed to confirm its identity and purity. This guide provides a solid foundation for the development of a detailed and optimized synthetic procedure.

References

A Technical Guide to Sourcing and Synthesizing 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and drug discovery. Due to its limited commercial availability as a catalog item, this guide provides a comprehensive overview of sourcing strategies, including custom synthesis and procurement of key starting materials, alongside relevant synthetic methodologies and analytical techniques.

Commercial Availability

Direct commercial suppliers of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde as a stock chemical are not readily identifiable. The compound is typically available through custom synthesis services provided by companies specializing in fluorine chemistry.

However, a key precursor, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid , is commercially available from several suppliers. This suggests that the most common route to obtaining the target aldehyde is through the reduction of this carboxylic acid derivative.

Commercial Suppliers of the Precursor: 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

A number of chemical suppliers offer the key precursor, 2-(4-chlorophenyl)-2,2-difluoroacetic acid (CAS No. 475301-73-6). Researchers can procure this starting material from the following vendors, among others:

SupplierPurityAvailable Quantities
Sigma-Aldrich≥95%Inquire for details
Apollo Scientific95% (stabilized with Citric acid)100mg, 250mg, 1g, 5g
Ambeed, Inc.95%100mg, 250mg, 1g, 5g
Manchester OrganicsInquire for details2g in stock
ChemSceneInquire for detailsInquire for details
Custom Synthesis Specialists

For researchers requiring the target aldehyde directly, several companies specialize in the custom synthesis of fluorinated compounds and can be contracted to perform the necessary chemical transformations. These companies possess the expertise and infrastructure for handling challenging fluorination and reduction reactions.

  • BOC Sciences: Offers specialized fluorine chemistry services, including custom synthesis from milligram to kilogram scales.

  • Aceschem Inc.: Provides custom synthesis of complex chemicals, with expertise in fluorination at all stages of a synthetic pathway.

  • MolecuNav: Offers a flexible and responsive custom synthesis service for fluorinated compounds and precursors.

  • UORSY: Specializes in chemical synthesis and has experience with various fluorinating agents.

  • Life Chemicals: A contract research organization (CRO) with over 30 years of experience in custom synthesis for drug discovery.

  • Gujarat Fluorochemicals Limited (GFL): An Indian company with extensive expertise in fluorine chemistry, catering to pharmaceutical and agrochemical industries.[1]

  • F2 Chemicals Ltd: Utilizes elemental fluorine for the manufacture of a wide range of fluorinated compounds.[2]

  • Other notable companies in the fluorochemical sector include: 3M, Arkema, Daikin Industries, Ltd., and Solvay.[3]

Synthetic Pathway: From Carboxylic Acid to Aldehyde

The most direct synthetic route to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde involves the reduction of the corresponding carboxylic acid or its activated derivatives. Below is a generalized workflow and a discussion of potential experimental protocols.

Synthetic Workflow

The transformation from 2-(4-chlorophenyl)-2,2-difluoroacetic acid to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde can be conceptualized in the following workflow:

G cluster_0 Synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde A 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (Commercially Available Precursor) B Activation of Carboxylic Acid (e.g., formation of acyl chloride, ester, or Weinreb amide) A->B Activation C Reduction to Aldehyde B->C Reduction D Purification (e.g., Column Chromatography) C->D Work-up & E Characterization (NMR, MS, etc.) D->E F 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde (Final Product) E->F G cluster_1 Drug Discovery and Development Pathway A Synthesis and Purification of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde B Synthesis of Derivatives (e.g., hydrazones, imines, alcohols) A->B C In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) B->C D Identification of Active 'Hit' Compounds C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Efficacy and Safety Studies E->F G Preclinical Development F->G

References

Technical Guide: Stability and Storage of Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable absence of publicly available, specific stability and storage data for Difluoro-4-chlorophenylacetaldehyde. This guide is therefore based on the general chemical properties of aromatic aldehydes, information on related analogs such as phenylacetaldehyde and (4-chlorophenyl)acetaldehyde, and established principles of chemical stability testing. The experimental protocols provided are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a halogenated aromatic aldehyde of interest in organic synthesis and potentially in the development of pharmaceuticals and agrochemicals. The aldehyde functional group is inherently reactive and susceptible to degradation, making a thorough understanding of its stability profile crucial for ensuring the integrity and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures.

Aldehydes are generally prone to several degradation pathways, including oxidation to carboxylic acids and polymerization.[1] The introduction of fluorine atoms can significantly alter the electronic properties and, consequently, the stability and reactivity of a molecule.[2] However, without specific data, the precise effects on this compound remain to be experimentally determined.

General Stability and Recommended Storage Conditions

Based on the general properties of aldehydes and information from suppliers of structurally similar compounds, the following storage conditions are recommended to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)To slow down the rates of potential degradation reactions such as oxidation and polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the aldehyde group to the corresponding carboxylic acid.
Light Amber vial or protection from lightTo prevent light-induced degradation.
Container Tightly sealed, appropriate materialTo prevent exposure to moisture and air, and to avoid reaction with the container material.

Potential Degradation Pathways

The primary degradation pathways for this compound are likely to be similar to those of other aromatic aldehydes.

  • Oxidation: The aldehyde group is susceptible to oxidation to form 2,2-difluoro-2-(4-chlorophenyl)acetic acid, especially in the presence of air (oxygen).

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, which may be acid or base-catalyzed. This can lead to the formation of oligomeric or polymeric impurities.

  • Strecker Degradation: In the presence of amino acids, Strecker-type degradation could occur, though this is more relevant in complex mixtures than for the pure compound in storage.[3]

The presence of two fluorine atoms on the alpha-carbon may influence the rate and mechanism of these degradation pathways due to their strong electron-withdrawing effects.

Proposed Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[4][5][6] A typical forced degradation study involves exposing the compound to stress conditions more severe than those it would experience during normal handling and storage.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the sample to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 80°C for 48 hours.

    • Photostability: Solution exposed to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours) for analysis.

  • Neutralization: For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a stability-indicating analytical method, such as the HPLC method described below.

Below is a graphical representation of the proposed workflow for the forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) start->base Expose to oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to thermal Thermal Degradation (Solid, 80°C) start->thermal Expose to photo Photostability (ICH Q1B) start->photo Expose to analysis HPLC Analysis acid->analysis Analyze at time points base->analysis Analyze at time points oxidation->analysis Analyze at time points thermal->analysis Analyze at time points photo->analysis Analyze at time points

Proposed workflow for the forced degradation study of this compound.

Proposed Methodology for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.[7][8]

Method Development Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: Develop a gradient elution to ensure separation of polar and non-polar compounds. A starting point could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the UV maximum of this compound (a starting point could be 254 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.

The logical flow for developing and validating a stability-indicating HPLC method is depicted below.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_final Final Method col_sel Column Selection (e.g., C18) mob_phase Mobile Phase Optimization (A: Aq. Acid, B: ACN) col_sel->mob_phase gradient Gradient Elution Development mob_phase->gradient detection Detector Wavelength Selection gradient->detection specificity Specificity (using forced degradation samples) detection->specificity Validate with linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness final_method Validated Stability-Indicating HPLC Method robustness->final_method

Logical workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

References

A Theoretical and Spectroscopic Analysis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde: A Computational Approach

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive theoretical and spectroscopic investigation of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. Due to the limited availability of published experimental data on this specific compound, this document presents a robust, hypothetical framework for its analysis using computational chemistry methods, specifically Density Functional Theory (DFT). The methodologies, expected data, and analytical workflows detailed herein provide a blueprint for researchers seeking to characterize novel phenylacetaldehyde derivatives. This guide covers optimized molecular geometry, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and predicted spectroscopic signatures (FT-IR, UV-Vis). Standard experimental protocols for synthesis and characterization are also proposed to complement the theoretical findings.

Introduction

Phenylacetaldehyde derivatives are significant structural motifs in organic chemistry and drug discovery, often serving as precursors for more complex molecules. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. This guide focuses on a hypothetical study of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde, a compound for which detailed theoretical characterization offers a predictive understanding of its structure, reactivity, and spectroscopic properties prior to or in conjunction with experimental synthesis.

This document employs Density Functional Theory (DFT), a powerful quantum chemical method, to model the molecule's properties. The B3LYP functional combined with the 6-311++G(d,p) basis set is proposed for all calculations, as it provides a reliable balance between accuracy and computational cost for organic molecules.

Computational Methodology Workflow

A systematic computational approach is essential for a thorough theoretical investigation. The workflow begins with the initial drawing of the molecule, followed by geometry optimization to find the most stable conformation. Subsequent calculations build upon this optimized structure to elucidate its electronic and vibrational properties.

G A Initial Structure Drawing (2D or 3D) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input Structure C Frequency Calculation (Vibrational Analysis) B->C Optimized Geometry E Frontier Molecular Orbital Analysis (HOMO-LUMO, Energy Gap) B->E Optimized Geometry F Spectroscopic Prediction (IR, UV-Vis) B->F Optimized Geometry D Thermodynamic Properties (Zero-Point Energy, Enthalpy) C->D Confirmation of Minimum Energy G Data Analysis & Interpretation D->G E->G F->G

Caption: Computational workflow for theoretical analysis.

Predicted Molecular Geometry

The initial step involves optimizing the molecular geometry to locate the global minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional structure. The table below presents exemplary, predicted data for the key geometric parameters of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Table 1: Predicted Geometrical Parameters (Exemplary Data)

Parameter Atoms Involved Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Bond Lengths
C1-C2 1.52
C1-H1 1.10
C1=O1 1.21
C2-C3 1.53
C2-F1 1.38
C2-F2 1.38
C5-Cl1 1.75
Bond Angles
O1=C1-C2 123.5
H1-C1-C2 116.0
F1-C2-F2 106.5
C1-C2-C3 112.0
Dihedral Angles
O1=C1-C2-C3 135.0

| | H1-C1-C2-C3 | | | -45.0 |

Vibrational and Spectroscopic Analysis

Frequency calculations are performed to predict the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. No imaginary frequencies should be present for a true energy minimum. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption.

Table 2: Predicted Vibrational Frequencies and Electronic Transitions (Exemplary Data)

Analysis Type Mode / Transition Predicted Wavenumber (cm⁻¹) Predicted Wavelength (nm)
FT-IR C-H (aldehyde) stretch 2850
C=O (aldehyde) stretch 1745
C=C (aromatic) stretch 1590, 1485
C-F stretch 1100, 1050
C-Cl stretch 750
UV-Vis n → π* 295

| | π → π* | | 240 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.5 eV E_gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO ΔE = 5.3 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.8 eV

Caption: Frontier Molecular Orbital energy diagram.

Table 3: Predicted Electronic Properties (Exemplary Data)

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap (ΔE) 5.3 eV
Dipole Moment 2.5 Debye
Electron Affinity 1.4 eV

| Ionization Potential | 6.7 eV |

Proposed Experimental Protocols

To validate the theoretical predictions, experimental synthesis and characterization are necessary. The following outlines a standard, plausible workflow for producing and analyzing 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Synthesis Protocol

A potential synthetic route could involve the fluorination of a suitable precursor, such as 2-hydroxy-2-(4-chlorophenyl)acetaldehyde, using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Detailed Steps:

  • Dissolve the starting material (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (2.2 equivalents) dropwise to the solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final compound.

Characterization Workflow

The purified product would be characterized using standard spectroscopic techniques to confirm its structure and purity, allowing for direct comparison with the computationally predicted data.

G A Purified Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B Structure & Connectivity C FT-IR Spectroscopy A->C Functional Groups D Mass Spectrometry (HRMS) A->D Molecular Weight E UV-Vis Spectroscopy A->E Electronic Transitions F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Experimental characterization workflow.

Conclusion

This technical guide presents a hypothetical but methodologically sound framework for the theoretical and experimental investigation of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. The computational workflow, from geometry optimization to spectroscopic prediction, provides a comprehensive in-silico characterization. The predicted data tables offer benchmarks for molecular geometry, vibrational frequencies, and electronic properties. Finally, the proposed synthesis and characterization protocols outline a clear path for experimental validation. This integrated approach of combining theoretical predictions with experimental verification is crucial in modern chemical research and drug development for accelerating the discovery and characterization of novel molecules.

Navigating the Toxicological Landscape of Novel Compounds: A Case Study on Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific toxicological or safety data for Difluoro-4-chlorophenylacetaldehyde is publicly available at the time of this report. The following is a technical guide outlining the standard procedures and methodologies that would be employed to assess the toxicology and safety of a novel chemical entity such as this. Information on structurally similar compounds is provided for illustrative purposes only and should not be considered representative of the toxicological profile of this compound.

Introduction to the Toxicological Assessment of New Chemical Entities (NCEs)

The introduction of any new chemical entity (NCE) into research and development pipelines, particularly for pharmaceutical applications, necessitates a rigorous evaluation of its potential toxicity. This process is crucial for ensuring the safety of researchers handling the compound and for predicting potential adverse effects in future applications. The toxicological assessment of an NCE like this compound would follow a tiered approach, beginning with computational and in vitro studies and progressing to more complex in vivo models as required. This systematic evaluation is guided by international regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).

Standard Toxicological Evaluation Workflow

The safety evaluation of a novel compound is a multi-faceted process designed to identify potential hazards and characterize the dose-response relationship. This typically involves a battery of tests to assess different aspects of toxicity.

In Silico and In Vitro Assessment

Initial screening of an NCE often begins with computational (in silico) models to predict its potential toxicity based on its chemical structure. This is followed by a series of in vitro (cell-based) assays to investigate specific toxicological endpoints. These early-stage assessments are cost-effective and align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

In Vivo Studies

Should in vitro studies indicate potential for significant toxicity, or as part of a comprehensive safety evaluation for regulatory submission, in vivo studies in animal models may be conducted. These studies are designed to understand the compound's effects on a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) profile and its potential to cause systemic toxicity.

A hypothetical workflow for the toxicological evaluation of a new chemical entity is depicted below.

Toxicological Evaluation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vivo Studies (if required) cluster_2 Phase 3: Advanced Studies & Risk Assessment in_silico In Silico Assessment (e.g., QSAR) in_vitro_cytotoxicity In Vitro Cytotoxicity (e.g., MTT, LDH assays) in_silico->in_vitro_cytotoxicity Initial Hazard Prediction in_vitro_genotoxicity In Vitro Genotoxicity (e.g., Ames test, Micronucleus test) in_vitro_cytotoxicity->in_vitro_genotoxicity Assess Cellular Viability acute_toxicity Acute Toxicity Studies (e.g., LD50 determination) in_vitro_genotoxicity->acute_toxicity Evaluate Genotoxic Potential repeated_dose Repeated Dose Toxicity (Sub-acute/Sub-chronic) acute_toxicity->repeated_dose Determine Acute Lethality adme ADME Studies repeated_dose->adme Assess Long-term Effects chronic_toxicity Chronic Toxicity/ Carcinogenicity adme->chronic_toxicity Characterize Pharmacokinetics reproductive_developmental Reproductive & Developmental Toxicity chronic_toxicity->reproductive_developmental Long-term Exposure Effects risk_assessment Human Health Risk Assessment reproductive_developmental->risk_assessment Assess Effects on Reproduction

A hypothetical workflow for the toxicological evaluation of an NCE.

Summary of Toxicological Data for this compound

As no specific data is available for this compound, the following table serves as a template for how such information would be presented.

Toxicological EndpointTest MethodSpecies/SystemResult
Acute Toxicity
Oral LD50OECD 420/423/425Rat/MouseNo data available
Dermal LD50OECD 402Rat/RabbitNo data available
Inhalation LC50OECD 403RatNo data available
Irritation/Corrosion
Skin IrritationOECD 404RabbitNo data available
Eye IrritationOECD 405RabbitNo data available
Sensitization
Skin SensitizationOECD 429 (LLNA)MouseNo data available
Genotoxicity
Bacterial Reverse Mutation (Ames)OECD 471S. typhimuriumNo data available
In Vitro MicronucleusOECD 487Mammalian cellsNo data available
Repeated Dose Toxicity
28-day Oral Study (NOAEL)OECD 407RatNo data available
90-day Oral Study (NOAEL)OECD 408RatNo data available

Insights from Structurally Similar Compounds

While not a substitute for direct testing, examining the toxicology of structurally related chemicals can offer preliminary insights into potential hazards.

  • 4-chlorophenylacetaldehyde: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It is also reported to be a respiratory irritant.[1]

  • Fluoroacetaldehyde: This is a known cardiotoxic agent.[3] It is a metabolic precursor to the highly toxic compound fluoroacetate.[4][5] Fluoroacetate itself is a potent metabolic poison that disrupts the citric acid cycle.[6]

  • Difluorinated Aromatic Compounds: The safety profile of these compounds varies widely depending on the overall structure. Some are relatively inert, while others can be toxic. For example, 1,3-Difluorobenzene is a highly flammable liquid and is harmful if inhaled.

  • Dichlorinated Aromatic Compounds: 2,4-Dichlorophenoxyacetic acid (2,4-D) at high doses can cause damage to the liver and kidneys and is an irritant to mucous membranes.[7][8][9]

Important Caveat: The presence of two fluorine atoms and a chlorine atom on the phenylacetaldehyde scaffold of the target compound could significantly alter its reactivity, metabolic fate, and toxicological profile compared to these analogs. Therefore, these examples should be treated with extreme caution.

Potential Mechanisms of Toxicity and Signaling Pathways

Without experimental data, the precise mechanism of toxicity for this compound can only be hypothesized. Aldehydes are reactive electrophiles that can form adducts with cellular macromolecules such as proteins and DNA, potentially leading to cellular dysfunction and genotoxicity. The halogen substituents could also influence its metabolic activation or detoxification pathways.

A common mechanism of toxicity for many xenobiotics is the induction of oxidative stress, which can lead to cellular damage and apoptosis. The following diagram illustrates a generalized oxidative stress-induced apoptosis pathway.

Oxidative_Stress_Pathway compound Toxic Compound (e.g., this compound) ros Increased Reactive Oxygen Species (ROS) compound->ros antioxidants Depletion of Antioxidants (e.g., Glutathione) ros->antioxidants lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation dna_damage DNA Damage ros->dna_damage protein_damage Protein Damage ros->protein_damage mitochondria Mitochondrial Dysfunction lipid_peroxidation->mitochondria dna_damage->mitochondria protein_damage->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

A generalized oxidative stress-induced apoptosis pathway.

Hypothetical Experimental Protocols

To generate the data required for a comprehensive toxicological profile, a series of standardized experiments would be conducted. Below are examples of protocols that would be followed.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Objective: To detect the potential of the compound to induce chromosomal damage.

  • Methodology:

    • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y) are cultured in the presence of this compound at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

    • Appropriate positive and negative controls are run in parallel.

    • After an appropriate exposure period, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • The cells are then harvested, fixed, and stained.

    • The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) in binucleated cells is scored under a microscope.

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells would indicate a positive result for genotoxicity.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
  • Objective: To determine the acute oral toxicity of the compound.

  • Methodology:

    • Fasted female rats are sequentially dosed with this compound at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).

    • The starting dose is selected based on any available information, including in silico predictions.

    • A single animal is dosed. If the animal survives, another animal is dosed at the next highest level. If the animal dies, another animal is dosed at the next lowest level.

    • This process is continued until the outcome is predictable.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • A full necropsy is performed on all animals at the end of the study.

    • The results are used to classify the compound into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category for acute oral toxicity.

Conclusion

A thorough understanding of the toxicological and safety profile of any new chemical entity is paramount for its responsible development and use. For this compound, a complete lack of publicly available data means that its potential hazards are unknown. A systematic evaluation, following internationally recognized guidelines and employing a combination of in vitro and in vivo methodologies, would be essential to characterize its safety profile. Researchers and drug development professionals should handle this and any other uncharacterized compound with appropriate caution, assuming it to be potentially hazardous until proven otherwise through empirical testing.

References

Environmental Impact of Difluoro-4-chlorophenylacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential environmental impact of Difluoro-4-chlorophenylacetaldehyde. Due to the limited availability of direct empirical data for this specific compound, this paper extrapolates from established knowledge of structurally related molecules, including chlorinated phenols, fluorinated aromatic compounds, and phenylacetaldehydes. The document outlines anticipated ecotoxicity, biodegradability, and bioaccumulation potential. Detailed experimental protocols for assessing these environmental endpoints are provided, alongside analytical methods for detection in environmental matrices. This guide serves as a foundational resource for researchers and professionals in drug development to anticipate and mitigate the potential environmental risks associated with novel halogenated aromatic compounds.

Introduction

This compound is a halogenated aromatic aldehyde of interest in synthetic organic chemistry, potentially as an intermediate in the development of pharmaceuticals and other specialty chemicals. Its structure, combining a chlorophenyl ring, a difluorinated alpha-carbon, and an aldehyde functional group, suggests a unique combination of chemical properties that may influence its environmental fate and effects. This guide provides an in-depth, albeit predictive, assessment of its environmental impact, drawing parallels with well-studied analogous compounds.

The presence of both chlorine and fluorine atoms on an aromatic scaffold raises significant environmental questions. Halogenated organic compounds are a broad class of chemicals with a history of environmental persistence and toxicity.[1] Chlorinated aromatics, for instance, are known for their potential to bioaccumulate and exert toxic effects on aquatic organisms.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, often imparting high thermal and chemical stability to molecules, which can lead to environmental persistence.[4]

This document aims to provide a proactive environmental assessment framework for this compound, enabling researchers to integrate environmental considerations early in the research and development process.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of a chemical is governed by its physicochemical properties. While experimental data for this compound is not available, predictions can be made based on its structure.

Table 1: Predicted Physicochemical Properties and Environmental Partitioning Tendencies of this compound

PropertyPredicted Value/BehaviorImplication for Environmental Fate
Molecular Weight HighReduced volatility.
Vapor Pressure LowLikely to remain in soil and water rather than partitioning to the atmosphere.
Water Solubility LowTendency to adsorb to organic matter in soil and sediment.
Octanol-Water Partition Coefficient (Log Kow) HighPotential for bioaccumulation in fatty tissues of organisms.[5]
Henry's Law Constant LowUnlikely to volatilize significantly from water.

Ecotoxicity Profile (Predicted)

The ecotoxicity of this compound is predicted based on the known toxicological profiles of its constituent moieties. The chlorophenyl group is associated with aquatic toxicity, while the aldehyde group can also contribute to adverse biological effects. The presence of fluorine can modulate toxicity in complex ways. For example, pentafluorobenzaldehyde is noted to be about ten times as toxic as benzaldehyde.[6]

Table 2: Predicted Ecotoxicity of this compound

Trophic LevelPredicted ToxicityEndpointBasis for Prediction
Algae HighGrowth InhibitionChlorinated aromatic compounds can interfere with photosynthesis.
Invertebrates (e.g., Daphnia magna) HighImmobilization, MortalityHalogenated organic compounds are often acutely toxic to aquatic invertebrates.
Fish (e.g., Zebrafish, Fathead Minnow) HighMortality, Developmental EffectsChlorinated phenols and related compounds are known fish toxicants.[2]
Microorganisms Moderate to HighInhibition of Respiration/GrowthPotential for disruption of microbial processes in soil and sediment.

Biodegradation and Environmental Persistence

The biodegradability of this compound is expected to be limited due to the presence of both chlorine and fluorine substituents.

Aerobic Biodegradation

Aerobic degradation of chloroaromatic compounds is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form chlorocatechols.[7] These intermediates are then subject to ring cleavage. However, the presence of multiple halogen substituents can hinder enzymatic activity. The aldehyde group may be initially oxidized to a carboxylic acid.

Anaerobic Biodegradation

Under anaerobic conditions, reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a key degradation mechanism for highly chlorinated compounds.[2][3] It is plausible that the chlorine atom on the phenyl ring could be removed via this process. The difluorinated acetyl group is likely to be more resistant to degradation.

Persistence

The strong carbon-fluorine bond suggests that the difluoroacetyl moiety will be highly recalcitrant to both biotic and abiotic degradation.[4][8] Overall, this compound is predicted to be a persistent organic pollutant.

Bioaccumulation Potential

The high predicted octanol-water partition coefficient (Log Kow) suggests a significant potential for bioaccumulation in organisms. Chemicals with a BCF or BAF greater than 2000 are generally considered bioaccumulative.[9]

Table 3: Predicted Bioaccumulation Potential of this compound

MetricPredicted LevelRationale
Bioconcentration Factor (BCF) HighLipophilicity drives partitioning from water into aquatic organisms.
Bioaccumulation Factor (BAF) HighIncludes uptake from both water and diet.
Biomagnification Factor (BMF) Moderate to HighPotential to increase in concentration at higher trophic levels.

Experimental Protocols

To empirically determine the environmental impact of this compound, a suite of standardized ecotoxicity and fate studies should be conducted.

Ecotoxicity Testing

Standardized ecotoxicity tests are available from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[10][11]

Table 4: Recommended Ecotoxicity Test Protocols

Test OrganismTest GuidelineEndpoint
Freshwater Alga (Pseudokirchneriella subcapitata) OECD 20172-hour Growth Inhibition (EC50)
Water Flea (Daphnia magna) OECD 20248-hour Immobilization (EC50)
Zebrafish (Danio rerio) OECD 20396-hour Acute Toxicity (LC50)
Soil Microorganisms OECD 216, 217Nitrogen and Carbon Transformation
Biodegradation and Persistence Testing

Table 5: Recommended Biodegradation and Persistence Test Protocols

TestTest GuidelineEndpoint
Ready Biodegradability OECD 301 series (e.g., 301F - Manometric Respirometry)% Biodegradation over 28 days
Inherent Biodegradability OECD 302 seriesPotential for biodegradation under optimized conditions
Simulation Testing in Surface Water OECD 309Degradation half-life
Soil and Sediment Simulation Testing OECD 307, 308Degradation half-life
Bioaccumulation Testing

Table 6: Recommended Bioaccumulation Test Protocols

TestTest GuidelineEndpoint
Partition Coefficient (n-octanol/water) OECD 117 (HPLC Method)Log Kow
Bioaccumulation in Fish: Aqueous and Dietary Exposure OECD 305Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF)

Analytical Methodology

Accurate quantification of this compound in environmental matrices is crucial for fate and effects testing.

Sample Preparation
  • Water: Liquid-liquid extraction (LLE) with a non-polar solvent (e.g., dichloromethane, hexane) or solid-phase extraction (SPE) using a C18 cartridge.[12]

  • Soil and Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture.[12]

  • Biota: Homogenization followed by extraction with an organic solvent and lipid removal (e.g., gel permeation chromatography).

Instrumental Analysis
  • Gas Chromatography-Electron Capture Detector (GC-ECD): Highly sensitive for halogenated compounds.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification and quantification.

Visualizations

Predicted Environmental Fate and Transport

Environmental_Fate cluster_release Release into Environment cluster_compartments Environmental Compartments cluster_processes Key Processes This compound This compound Water Water This compound->Water Soil_Sediment Soil_Sediment This compound->Soil_Sediment Air Air Water->Air Limited Volatilization Adsorption Adsorption Water->Adsorption Bioaccumulation Bioaccumulation Water->Bioaccumulation Biodegradation Biodegradation Water->Biodegradation Photodegradation Photodegradation Water->Photodegradation Soil_Sediment->Bioaccumulation Soil_Sediment->Biodegradation Air->Photodegradation Adsorption->Soil_Sediment

Caption: Predicted pathways for the environmental fate and transport of this compound.

Proposed Aerobic Biodegradation Pathway

Aerobic_Biodegradation A This compound B Difluoro-4-chlorophenylacetic acid A->B Oxidation C Chlorinated Catechol Intermediate B->C Dioxygenase Attack D Ring Cleavage Products C->D Ring Cleavage E Mineralization (CO2, H2O, Cl-, F-) D->E

Caption: A proposed aerobic biodegradation pathway for this compound.

Ecotoxicity Testing Workflow

Ecotoxicity_Workflow start Test Substance Preparation range_finding Range-Finding Tests (Acute) start->range_finding definitive_acute Definitive Acute Toxicity Tests (Algae, Daphnia, Fish) range_finding->definitive_acute chronic_tests Chronic/Sub-lethal Tests (if required) definitive_acute->chronic_tests data_analysis Data Analysis (LC50/EC50 Calculation) definitive_acute->data_analysis chronic_tests->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Caption: A generalized workflow for conducting ecotoxicity assessments.

Conclusion and Recommendations

Based on its chemical structure, this compound is predicted to be a persistent, bioaccumulative, and toxic substance. The combination of a chlorinated aromatic ring and a difluorinated aliphatic chain suggests resistance to biodegradation and a potential for adverse ecological effects.

It is strongly recommended that the experimental protocols outlined in this guide be followed to generate empirical data on the environmental fate and ecotoxicity of this compound. This data is essential for a robust environmental risk assessment and to inform the development of any potential applications or handling procedures. Early-stage environmental assessment is a critical component of responsible chemical development and can guide the design of greener and more sustainable alternatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocycles are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides detailed protocols for the synthesis of various five-membered heterocycles, including pyrazoles, thiazoles, and oxazoles, starting from the readily available building block, 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. The synthetic strategies outlined herein involve the transformation of the starting aldehyde into key intermediates, namely a 1,3-dicarbonyl compound and an α-haloketone, which then serve as precursors for the respective heterocyclic ring systems.

Overall Synthetic Strategy

The synthesis of the target heterocycles from 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is a multi-step process. The general workflow involves the initial conversion of the aldehyde into more versatile intermediates, which are then cyclized to form the desired heterocyclic cores.

G start 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde diketone 4,4-Difluoro-1-(4-chlorophenyl)butane-1,3-dione start->diketone [1] haloketone 1-Bromo-3,3-difluoro-3-(4-chlorophenyl)propan-2-one start->haloketone [2] pyrazole Pyrazole Derivative diketone->pyrazole Knorr Synthesis [3] thiazole Thiazole Derivative haloketone->thiazole Hantzsch Synthesis [4] oxazole Oxazole Derivative haloketone->oxazole Robinson-Gabriel Synthesis [5] G diketone 4,4-Difluoro-1-(4-chlorophenyl)butane-1,3-dione pyrazole 5-(4-Chlorophenyl)-3-(difluoromethyl)-1H-pyrazole diketone->pyrazole hydrazine Hydrazine Hydrate hydrazine->pyrazole acid Acetic Acid (catalyst) acid->pyrazole G haloketone 1-Bromo-3,3-difluoro-3-(4-chlorophenyl)propan-2-one thiazole 2-Substituted-4-(difluoro(4-chlorophenyl)methyl)thiazole haloketone->thiazole thioamide Thioamide thioamide->thiazole base Base (e.g., NaHCO3) base->thiazole G haloketone 1-Bromo-3,3-difluoro-3-(4-chlorophenyl)propan-2-one acylamino_ketone 2-Acylamino-ketone Intermediate haloketone->acylamino_ketone amide Primary Amide amide->acylamino_ketone oxazole 2,5-Disubstituted-4-(difluoro(4-chlorophenyl)methyl)oxazole acylamino_ketone->oxazole dehydrating_agent Dehydrating Agent (e.g., H2SO4, P2O5) dehydrating_agent->oxazole

Application Notes and Protocols: Difluoro-4-chlorophenylacetaldehyde as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is a fluorinated aromatic aldehyde with potential as a key intermediate in the synthesis of novel agrochemicals. The incorporation of fluorine atoms into agrochemical structures can significantly enhance their biological activity, metabolic stability, and lipophilicity, leading to improved efficacy and performance. This document provides an overview of the potential applications of this precursor and theoretical synthetic protocols for deriving key agrochemical scaffolds.

Potential Agrochemical Classes Derivable from Difluoro-4-chlorophenylacetaldehyde

While specific commercial agrochemicals directly synthesized from 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde are not extensively documented in publicly available literature, its chemical structure suggests its utility in the synthesis of several important classes of agrochemicals. The aldehyde functional group and the difluoro-(4-chlorophenyl)ethyl moiety can be elaborated to form various heterocyclic and acyclic structures known to exhibit pesticidal activity.

Potential Target Agrochemical Classes:

  • Pyrazole Fungicides: The pyrazole ring is a common scaffold in a wide range of fungicides.

  • Triazole Fungicides: Triazoles are another critical class of fungicides, known for their broad-spectrum activity.

  • Pyrethroid Insecticides: Modification of the pyrethroid structure with the difluoro-(4-chlorophenyl)ethyl group could lead to new insecticides with potentially enhanced properties.

Experimental Protocols (Theoretical)

The following protocols describe general, theoretical synthetic pathways to key agrochemical scaffolds from 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. These are illustrative and would require optimization and adaptation for specific target molecules.

Synthesis of a Pyrazole Intermediate

This protocol outlines a potential pathway to a pyrazole derivative, a common building block for fungicides.

Protocol ID: AGRO-PYR-001

Objective: To synthesize a 1-(substituted)-3-(2,2-difluoro-2-(4-chlorophenyl)methyl)-1H-pyrazole derivative.

Materials:

  • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

  • Hydrazine hydrate or a substituted hydrazine

  • A suitable β-ketoester (e.g., ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Cyclization with Hydrazine:

    • Dissolve the crude product from the previous step in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) dropwise while maintaining the temperature below 30°C.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Work-up and Purification:

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole derivative.

Data Presentation:

StepReactant 1Reactant 2SolventCatalyst/ReagentReaction Time (h)Expected ProductTheoretical Yield (%)
12,2-Difluoro-2-(4-chlorophenyl)acetaldehydeEthyl acetoacetateEthanolPiperidine4-6Ethyl 2-acetyl-4,4-difluoro-4-(4-chlorophenyl)but-2-enoate85-95
2Knoevenagel adductHydrazine hydrateAcetic Acid-8-123-(2,2-Difluoro-2-(4-chlorophenyl)methyl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester70-85
Synthesis of a Triazole Intermediate

This protocol describes a potential route to a triazole-containing intermediate, relevant for the development of triazole fungicides.

Protocol ID: AGRO-TRZ-001

Objective: To synthesize a 1-((2-(2,2-difluoro-2-(4-chlorophenyl)ethylidene)hydrazinyl)methyl)-1H-1,2,4-triazole derivative.

Materials:

  • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

  • 1H-1,2,4-Triazole

  • Hydrazine monohydrate

  • Formaldehyde

  • Methanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Formation of Hydrazone:

    • Dissolve 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde (1.0 eq) in methanol.

    • Add hydrazine monohydrate (1.1 eq) dropwise at 0°C.

    • Stir the mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Mannich-type Reaction with Triazole:

    • To a solution of 1H-1,2,4-triazole (1.2 eq) in methanol, add formaldehyde (37% aqueous solution, 1.5 eq).

    • Stir the mixture for 30 minutes at room temperature.

    • Add the crude hydrazone from the previous step to the reaction mixture.

    • Acidify the mixture with a few drops of hydrochloric acid.

    • Reflux for 6-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by recrystallization or column chromatography.

Data Presentation:

StepReactant 1Reactant 2SolventReagentReaction Time (h)Expected ProductTheoretical Yield (%)
12,2-Difluoro-2-(4-chlorophenyl)acetaldehydeHydrazine monohydrateMethanol-2-32,2-Difluoro-2-(4-chlorophenyl)acetaldehyde hydrazone90-98
2Hydrazone1H-1,2,4-TriazoleMethanolFormaldehyde, HCl6-81-(((2-(2,2-difluoro-2-(4-chlorophenyl)ethylidene)hydrazinyl)methyl)-1H-1,2,4-triazole60-75

Visualizations

The following diagrams illustrate the theoretical synthetic workflows.

G cluster_pyrazole Pyrazole Synthesis Workflow A 2,2-Difluoro-4-chlorophenylacetaldehyde C Knoevenagel Condensation A->C B Ethyl acetoacetate B->C D Knoevenagel Adduct C->D F Cyclization D->F E Hydrazine E->F G Pyrazole Derivative F->G

Caption: Workflow for the theoretical synthesis of a pyrazole derivative.

G cluster_triazole Triazole Synthesis Workflow A 2,2-Difluoro-4-chlorophenylacetaldehyde C Hydrazone Formation A->C B Hydrazine B->C D Hydrazone C->D G Mannich-type Reaction D->G E 1H-1,2,4-Triazole E->G F Formaldehyde F->G H Triazole Derivative G->H

Caption: Workflow for the theoretical synthesis of a triazole derivative.

Disclaimer: The experimental protocols provided are theoretical and intended for informational purposes only. They have not been validated and will require significant optimization and safety assessment before implementation. Researchers should conduct a thorough literature search and risk assessment before attempting any new chemical synthesis.

Application Notes and Protocols for the Catalytic Reduction of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the catalytic reduction of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde to produce the corresponding chiral alcohol, 2,2-difluoro-2-(4-chlorophenyl)ethanol. Due to the limited availability of direct studies on this specific substrate, this guide leverages established methodologies for the asymmetric reduction of analogous α,α-difluoro carbonyl compounds and α-aryl aldehydes. The protocols focus on employing Noyori-type ruthenium catalysts, which are well-regarded for their high efficiency and enantioselectivity in the hydrogenation and transfer hydrogenation of polar substrates like aldehydes and ketones.[1] The resulting chiral fluorinated alcohol is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutic agents and agrochemicals.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This strategy is widely employed in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Chiral alcohols, particularly those bearing fluorinated stereocenters, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2]

The catalytic asymmetric reduction of prochiral carbonyl compounds is a powerful and atom-economical method for accessing enantiomerically pure alcohols. Among the most successful catalysts for this transformation are the ruthenium-based complexes developed by Noyori and co-workers, which have demonstrated broad applicability and high levels of enantiocontrol for the reduction of both ketones and aldehydes.[1]

This document outlines a proposed methodology for the enantioselective reduction of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde, a substrate with a challenging α-stereocenter bearing two electron-withdrawing fluorine atoms and an aromatic group. The protocols provided are based on analogous transformations and are intended to serve as a starting point for the development of a robust and scalable synthetic route to chiral 2,2-difluoro-2-(4-chlorophenyl)ethanol.

Potential Applications in Drug Development and Agrochemicals

Chiral 2,2-difluoro-2-arylethanols are valuable synthons in medicinal chemistry. The presence of the gem-difluoro group can impart unique conformational constraints and electronic properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

  • Pharmaceuticals: Fluorinated analogues of biologically active compounds often exhibit enhanced potency and metabolic stability. The 2,2-difluoro-2-(4-chlorophenyl)ethanol scaffold could be incorporated into various drug candidates, including but not limited to, enzyme inhibitors, receptor modulators, and antiviral or anticancer agents. The stereochemistry of the alcohol is often critical for its biological function, making enantioselective synthesis paramount.[3]

  • Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals. For instance, novel phenylethanol derivatives containing a trifluoromethyl pyrazole pharmacophore have shown potent fungicidal activity.[4] The chiral 2,2-difluoro-2-(4-chlorophenyl)ethanol core could be explored for the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

Proposed Catalytic Systems

The catalytic asymmetric reduction of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde can be approached via two primary methods: asymmetric hydrogenation and asymmetric transfer hydrogenation. Both methods typically utilize chiral ruthenium catalysts.

3.1. Asymmetric Hydrogenation

This method employs molecular hydrogen as the reductant. Noyori-type catalysts, such as those based on a Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) core, are highly effective for the asymmetric hydrogenation of a wide range of ketones and aldehydes.[1] For aldehydes, the use of a chiral diphosphine ligand in conjunction with a chiral diamine ligand on the ruthenium center often leads to high enantioselectivity.

3.2. Asymmetric Transfer Hydrogenation (ATH)

ATH utilizes a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, to effect the reduction. This method can be more practical for laboratory-scale synthesis as it does not require high-pressure hydrogenation equipment. Noyori's catalysts for ATH, typically of the [RuCl(p-cymene)(TsDPEN)] type (where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are well-established for the highly enantioselective reduction of ketones and are anticipated to be effective for electron-deficient aldehydes.

Experimental Protocols

Disclaimer: The following protocols are adapted from established procedures for the asymmetric reduction of analogous substrates and have not been specifically optimized for 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. Optimization of reaction parameters such as catalyst loading, solvent, temperature, and pressure (for hydrogenation) may be necessary to achieve optimal results. All manipulations of air- and moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 4.1: Asymmetric Hydrogenation of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

This protocol is adapted from the Noyori asymmetric hydrogenation of α-aryl aldehydes.[1]

Materials:

  • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)]

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or 2-propanol)

  • Hydrogen gas (high purity)

  • Base (e.g., potassium tert-butoxide or sodium isopropoxide)

  • Standard glassware for inert atmosphere reactions

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the chiral ruthenium catalyst (0.1 - 1.0 mol%).

  • Add the 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde (1.0 equiv) and the anhydrous, degassed solvent.

  • Add the base (5-10 mol%).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral 2,2-difluoro-2-(4-chlorophenyl)ethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 4.2: Asymmetric Transfer Hydrogenation (ATH) of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

This protocol is based on the well-established Noyori ATH of ketones and aldehydes.

Materials:

  • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)]

  • Hydrogen donor (e.g., formic acid/triethylamine azeotrope or 2-propanol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or the hydrogen donor itself)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral ruthenium catalyst (0.5 - 2.0 mol%).

  • Add the anhydrous solvent, followed by the 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde (1.0 equiv).

  • Add the hydrogen donor (e.g., 5 equivalents of formic acid/triethylamine or use 2-propanol as the solvent).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40 °C) for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (if using formic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

Since no direct experimental data for the catalytic reduction of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is available, the following table presents representative data from the asymmetric reduction of analogous substrates using Noyori-type catalysts. This data serves as a benchmark for expected performance.

Table 1: Representative Performance of Noyori-type Catalysts in Asymmetric Reductions of Analogous Carbonyl Compounds

EntrySubstrateCatalyst (mol%)Reductant/ConditionsSolventYield (%)ee (%)Reference
12-PhenylpropanalRu-BINAP/diamine (1)H₂ (10 atm), KOtBuMethanol9596 (S)[1]
2Acetophenone[RuCl(p-cymene)((S,S)-TsDPEN)] (1)HCOOH/NEt₃Acetonitrile9998 (R)Adapted from Noyori ATH
3α-Trifluoromethylacetophenone[RuCl(p-cymene)((S,S)-TsDPEN)] (1)HCOOH/NEt₃Acetonitrile>95>99 (R)Adapted from Noyori ATH

Visualizations

Diagram 1: General Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dry Schlenk Flask (Inert Atmosphere) Add_Catalyst Add Chiral Ru-Catalyst Start->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Add_Substrate Add Aldehyde Substrate Add_Solvent->Add_Substrate Add_H_Donor Add Hydrogen Donor (e.g., HCOOH/NEt3) Add_Substrate->Add_H_Donor Stir Stir at Controlled Temperature Add_H_Donor->Stir Monitor Monitor Progress (TLC, GC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterization (NMR, MS) Purify->Analyze Chiral_Analysis Determine ee (Chiral HPLC/GC) Analyze->Chiral_Analysis Catalyst_Selection Target Target Product: Chiral 2,2-difluoro-2-(4-chlorophenyl)ethanol Desired_Enantiomer Desired Enantiomer ((R) or (S)) Target->Desired_Enantiomer Catalyst_S (S,S)-TsDPEN or (S)-BINAP based catalyst Desired_Enantiomer->Catalyst_S If (S) is desired Catalyst_R (R,R)-TsDPEN or (R)-BINAP based catalyst Desired_Enantiomer->Catalyst_R If (R) is desired Product_S Leads to (S)-Alcohol Catalyst_S->Product_S Product_R Leads to (R)-Alcohol Catalyst_R->Product_R

References

Application Notes and Protocols: Wittig Reaction with 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for performing a Wittig reaction with 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde. This protocol is intended for use by qualified professionals in a laboratory setting.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules with specific stereochemistry.[3][4] The reaction involves the addition of a phosphorus ylide to an aldehyde or ketone, which then proceeds through a cyclic intermediate to form an alkene and a phosphine oxide byproduct.[5][6] The high functional group tolerance of the Wittig reaction makes it a versatile tool in modern synthetic chemistry.[7]

This document outlines the application of the Wittig reaction to 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde, a substrate of interest in medicinal chemistry due to the prevalence of the gem-difluoro and chlorophenyl motifs in bioactive molecules. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the aldehyde and the stereochemical outcome of the reaction.

Reaction Principle

The Wittig reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This initial step forms a betaine intermediate, which then cyclizes to an oxaphosphetane.[8][9] The oxaphosphetane subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the primary driving force for the reaction.[5][9]

The stereoselectivity of the Wittig reaction is largely dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and generally lead to the formation of (E)-alkenes through a thermodynamically controlled pathway.[9][10] In contrast, non-stabilized ylides are more reactive and typically yield (Z)-alkenes via a kinetically controlled process.[9][11]

Experimental Protocols

Materials and Equipment
  • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for methylenation)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Reagents and solvents for workup and purification (e.g., water, brine, organic solvents, silica gel for chromatography)

General Procedure for the Wittig Reaction

The following is a general protocol that can be adapted for specific ylides.

1. Ylide Generation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the chosen phosphonium salt (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to the appropriate temperature (typically -78 °C to 0 °C for non-stabilized ylides, or room temperature for stabilized ylides).

  • Slowly add a solution of a strong base (1.1 equivalents), such as n-butyllithium in hexanes, via a syringe.

  • Stir the resulting mixture for 1-2 hours to ensure complete formation of the ylide. The formation of a colored solution (often orange or deep red) is indicative of ylide generation.

2. Olefination Reaction:

  • To the freshly prepared ylide solution, add a solution of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde (1.0 equivalent) in anhydrous THF dropwise at the same temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1][5]

3. Workup and Purification:

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired alkene.[1]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Wittig reaction.

Table 1: Typical Wittig Reaction Conditions

ParameterConditionRationale
Ylide Type Stabilized or Non-stabilizedDetermines stereoselectivity (E vs. Z).[9]
Base n-BuLi, NaH, t-BuOKStrength of base depends on the pKa of the phosphonium salt.[12][13]
Solvent Anhydrous THF, Diethyl EtherAprotic and able to dissolve reactants.
Temperature -78 °C to Room TemperatureLower temperatures are often used for non-stabilized ylides to control reactivity.[11]
Reaction Time 2 - 24 hoursDependent on the reactivity of the aldehyde and ylide.

Table 2: Representative Data for Wittig Reaction of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde with (Carbethoxymethylene)triphenylphosphorane (a Stabilized Ylide)

EntryAldehydeYlideProductYield (%)E/Z Ratio
12,2-Difluoro-2-(4-chlorophenyl)acetaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4-(4-chlorophenyl)-4,4-difluorobut-2-enoate85>95:5

Note: The data in Table 2 is representative and based on typical outcomes for Wittig reactions with stabilized ylides. Actual results may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Ylide Preparation cluster_reaction Olefination cluster_workup Workup & Purification P_salt Phosphonium Salt Ylide Phosphorus Ylide P_salt->Ylide 1. Suspend Base Strong Base Base->Ylide 2. Add slowly Solvent1 Anhydrous THF Solvent1->Ylide in Reaction_mix Reaction Mixture Ylide->Reaction_mix Aldehyde Difluoro-4-chlorophenylacetaldehyde Aldehyde->Reaction_mix 3. Add dropwise Solvent2 Anhydrous THF Solvent2->Reaction_mix in Product Crude Product Reaction_mix->Product 4. Stir & Monitor Quench Quenching (aq. NH4Cl) Product->Quench 5. Quench Extraction Extraction Quench->Extraction 6. Extract Purification Column Chromatography Extraction->Purification 7. Purify Final_product Pure Alkene Purification->Final_product

Caption: Experimental workflow for the Wittig reaction.

Wittig Reaction Mechanism

wittig_mechanism Ylide Phosphorus Ylide (R'-CH=PPh3) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene (R-CH=CH-R') Oxaphosphetane->Alkene Fragmentation Phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->Phosphine_oxide

Caption: General mechanism of the Wittig reaction.

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 2,2-Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for aldol condensation reactions involving 2,2-difluoro-4-chlorophenylacetaldehyde. Due to the limited availability of direct literature on this specific substrate, the following protocols and data are based on established methodologies for structurally similar compounds, including other α,α-difluoroaldehydes and 4-chlorophenylacetaldehyde derivatives. These notes are intended to serve as a comprehensive guide for researchers exploring the synthesis of novel β-hydroxy carbonyl compounds and their subsequent derivatives for applications in medicinal chemistry and drug discovery.

The introduction of a difluoromethyl group at the α-position of the resulting aldol adduct can significantly influence the product's lipophilicity, metabolic stability, and binding affinity to biological targets. The 4-chlorophenyl moiety is also a common feature in many pharmaceutical agents. Therefore, the combination of these structural features in a single molecule through aldol condensation presents a promising strategy for the development of new therapeutic candidates.

Key Applications in Drug Development

The β-hydroxy carbonyl motif generated from the aldol condensation is a versatile precursor for a variety of functional groups and heterocyclic scaffolds. The resulting products from reactions with 2,2-difluoro-4-chlorophenylacetaldehyde could be valuable intermediates in the synthesis of:

  • Novel anti-cancer agents: The unique electronic properties of the difluoromethyl group can enhance the binding affinity of small molecules to protein targets.

  • Advanced anti-inflammatory drugs: The 4-chlorophenyl group is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Innovative anti-viral and anti-bacterial compounds: Fluorinated organic molecules often exhibit enhanced biological activity.

Experimental Protocols

The following are proposed protocols for the aldol condensation of 2,2-difluoro-4-chlorophenylacetaldehyde with various ketone nucleophiles. These protocols are adapted from well-established procedures for similar aldehydes.

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is based on the widely used organocatalytic approach for the asymmetric aldol reaction of aldehydes with ketones. L-proline is an inexpensive and readily available catalyst that can induce high enantioselectivity.

Materials:

  • 2,2-Difluoro-4-chlorophenylacetaldehyde

  • Ketone (e.g., acetone, cyclohexanone)

  • L-proline

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,2-difluoro-4-chlorophenylacetaldehyde (1.0 mmol) in DMSO (4.0 mL) is added the ketone (5.0 mmol, 5 equivalents).

  • L-proline (0.2 mmol, 20 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

Protocol 2: Base-Catalyzed Aldol Condensation

This protocol describes a general base-catalyzed aldol condensation which typically leads to the dehydrated α,β-unsaturated product.

Materials:

  • 2,2-Difluoro-4-chlorophenylacetaldehyde

  • Ketone (e.g., acetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), dilute solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 mmol) in ethanol (5 mL).

  • Add a solution of NaOH (1.2 mmol) in water (2 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-difluoro-4-chlorophenylacetaldehyde (1.0 mmol) in ethanol (2 mL) to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, neutralize the mixture with a dilute HCl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the α,β-unsaturated carbonyl compound.

Data Presentation

The following tables summarize representative quantitative data from aldol reactions of analogous aldehydes, which can be used as a benchmark for optimizing reactions with 2,2-difluoro-4-chlorophenylacetaldehyde.

Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Substituted Aldehydes with Ketones

AldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeAcetone30DMSO2468-76
4-ChlorobenzaldehydeCyclohexanone20DMF488595:5 (anti/syn)98 (anti)
Trifluoroacetaldehyde Ethyl HemiacetalCyclohexanone20neat7292>95:5 (anti/syn)91 (anti)

Table 2: Base-Catalyzed Aldol Condensation of Aromatic Aldehydes with Ketones

AldehydeKetoneBaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorobenzaldehydeAcetoneNaOHEthanol/WaterRoom Temp1290
BenzaldehydeAcetophenoneKOHMethanolRoom Temp2485
4-MethoxybenzaldehydeAcetoneNaOHEthanol/WaterRoom Temp692

Visualizations

The following diagrams illustrate the general workflow and key relationships in aldol condensation reactions.

AldolCondensationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aldehyde & Ketone Mixing Mixing & Stirring Reactants->Mixing Catalyst Catalyst (e.g., Proline or Base) Catalyst->Mixing Solvent Solvent (e.g., DMSO, Ethanol) Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product (β-hydroxy ketone or α,β-unsaturated ketone) Purification->Product CatalystSelection Start Desired Product? Asymmetric Asymmetric Aldol Addition (Chiral β-hydroxy ketone) Start->Asymmetric Stereocontrol Condensation Aldol Condensation (α,β-unsaturated ketone) Start->Condensation Dehydration Organocatalyst Organocatalyst (e.g., Proline) Asymmetric->Organocatalyst BaseCatalyst Base Catalyst (e.g., NaOH, KOH) Condensation->BaseCatalyst

Application Note: Purification of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its high purity is often a critical requirement for subsequent reaction steps to ensure high yields and minimize side products. Flash column chromatography is a widely used, efficient, and relatively inexpensive method for the purification of such organic compounds.[1] This application note provides a detailed protocol for the purification of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] In this normal-phase chromatography application, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase (eluent), typically a mixture of hexane and ethyl acetate, is used to carry the sample through the column.[3][4] Compounds with higher polarity will have a stronger interaction with the silica gel and will therefore move down the column more slowly. Less polar compounds will interact less with the stationary phase and will be eluted more quickly. By gradually increasing the polarity of the mobile phase, the components of the mixture can be separated and collected in different fractions.

Data Presentation: Typical Purification Profile

The following table summarizes the typical quantitative data for the purification of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde by flash column chromatography.

ParameterValue
Chromatography Mode Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)[1]
Column Dimensions 40 mm internal diameter, 200 mm length
Crude Sample Load 1.0 g
Initial Eluent 5% Ethyl Acetate in Hexane
Final Eluent 20% Ethyl Acetate in Hexane
Elution Type Gradient Elution
Flow Rate 15-20 mL/min
Fraction Size 20 mL
Typical Yield 85-95%
Purity (Post-Column) >98% (by HPLC/GC)
TLC Rf of Pure Product ~0.3 in 15% Ethyl Acetate/Hexane

Experimental Protocol

This protocol details the step-by-step methodology for the purification of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde.

1. Materials and Reagents

  • Crude 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

  • Silica Gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation of the Mobile Phase (Eluent)

  • Prepare a series of eluents with increasing polarity by mixing ethyl acetate and hexane in various ratios (e.g., 5:95, 10:90, 15:85, 20:80 v/v).

  • Degas the solvents if necessary, especially for automated flash chromatography systems.

3. Thin Layer Chromatography (TLC) Analysis of Crude Material

  • Before performing the column chromatography, it is crucial to determine the optimal eluent composition using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 10% ethyl acetate in hexane).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1]

4. Column Packing (Wet Slurry Method)

  • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in uniform packing.

  • Add more eluent and continue to drain until the silica gel bed is stable and level.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Ensure the solvent level does not drop below the top of the sand layer at any point.

5. Sample Loading

  • Dissolve the crude 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde (1.0 g) in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel (approx. 2-3 g) to the dissolved sample and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the dry loading method.

  • Carefully add the silica gel with the adsorbed crude product onto the top of the packed column.

6. Elution and Fraction Collection

  • Carefully add the initial eluent (5% ethyl acetate in hexane) to the column.

  • Apply gentle pressure (using a pump or compressed air for flash chromatography) to start the elution process.

  • Begin collecting fractions (e.g., 20 mL each) as the eluent starts to drip from the column.

  • Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.

  • Gradually increase the polarity of the eluent (e.g., to 10%, then 15% ethyl acetate in hexane) to elute the desired compound.

  • The pure 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde should elute as the Rf value on the TLC corresponds to the target compound.

7. Isolation of the Pure Compound

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde.

  • Determine the yield and assess the purity using appropriate analytical techniques such as HPLC, GC, or NMR.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis of Crude Pack Pack Column with Silica Gel TLC->Pack Determine Eluent Load Sample Loading (Dry Method) Pack->Load Elute Elution with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde.

References

Scaling Up the Synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scaled-up synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for laboratory and pilot-plant scale production.

Introduction

2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is a valuable building block in organic synthesis. The presence of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules. This document details a potential multi-step synthetic route and provides considerations for process optimization and scale-up.

Synthetic Approach Overview

A plausible and scalable synthetic route to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde involves a two-step process starting from commercially available 4-chlorobenzaldehyde. The key transformations are a Wittig-type reaction to introduce the difluorovinyl group, followed by hydrolysis to the desired aldehyde.

Synthesis_Overview cluster_0 Step 1: Difluorovinylation cluster_1 Step 2: Hydrolysis A 4-Chlorobenzaldehyde B Intermediate: 4-(2,2-Difluorovinyl)benzonitrile A->B Wittig-type Olefination C 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde B->C Acid or Base Hydrolysis

Caption: Overview of the two-step synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde.

Experimental Protocols

Step 1: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile

This procedure is adapted from a Wittig-type olefination reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 10 g scale)Moles
4-Chlorobenzaldehyde104-88-1140.5710.0 g0.071
Triphenylphosphine603-35-0262.2922.4 g0.085
Potassium 2-bromo-2,2-difluoroacetate76225-30-2213.0018.2 g0.085
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09150 mL-
Diethyl ether60-29-774.12300 mL-
Water7732-18-518.02200 mL-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Schlenk line for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the 500 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add 4-chlorobenzaldehyde (10.0 g, 0.071 mol) and triphenylphosphine (22.4 g, 0.085 mol).

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask and stir the mixture until all solids are dissolved.

  • In a separate flask, dissolve potassium 2-bromo-2,2-difluoroacetate (18.2 g, 0.085 mol) in anhydrous DMF (50 mL).

  • Heat the reaction mixture in the three-neck flask to 80-90 °C.

  • Slowly add the solution of potassium 2-bromo-2,2-difluoroacetate to the reaction mixture via a dropping funnel over 1-2 hours. Vigorous gas evolution (CO2) will be observed.

  • After the addition is complete, maintain the reaction mixture at 90 °C for an additional 2-3 hours, or until TLC/GC-MS analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (200 mL) and diethyl ether (150 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2,2-difluorovinyl)benzonitrile as a colorless oil.

Expected Yield: 75-85%

Step 2: Hydrolysis of 4-(2,2-Difluorovinyl)benzonitrile to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

This step involves the hydrolysis of the nitrile to the corresponding aldehyde.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 10 g scale)Moles
4-(2,2-Difluorovinyl)benzonitrile(Not available)169.1410.0 g0.059
Formic acid (88%)64-18-646.0350 mL-
Raney Nickel (slurry in water)7440-02-058.69~5 g-
Dichloromethane75-09-284.93200 mL-
Saturated sodium bicarbonate solution--150 mL-
Water7732-18-518.02100 mL-

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-(2,2-difluorovinyl)benzonitrile (10.0 g, 0.059 mol) in formic acid (50 mL).

  • Carefully add Raney Nickel slurry (~5 g) to the solution.

  • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter off the Raney Nickel through a pad of Celite. Wash the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Expected Yield: 60-70%

Scale-Up Considerations

Scaling up the synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ParameterLaboratory Scale (1-10 g)Pilot Plant Scale (100 g - 1 kg)Key Considerations for Scale-Up
Reaction Vessel Glass flasksGlass-lined or stainless steel reactorsMaterial compatibility with reagents and reaction conditions. Ensure adequate heat transfer and mixing.
Heating and Cooling Heating mantles, oil bathsJacketed reactors with temperature control unitsExothermic nature of the Wittig reaction needs to be carefully managed. Efficient cooling is crucial to prevent runaway reactions.
Reagent Addition Dropping funnelMetering pumps for controlled addition ratesPrecise control over the addition of the potassium 2-bromo-2,2-difluoroacetate solution is critical to manage the rate of CO2 evolution and the exotherm.
Mixing Magnetic stir barsMechanical overhead stirrers with appropriate impeller design (e.g., pitched-blade turbine)Efficient mixing is essential to ensure homogeneity, good heat transfer, and prevent localized hot spots, especially during the exothermic Wittig reaction.
Inert Atmosphere Schlenk line (Nitrogen/Argon)Nitrogen blanketing of the reactorMaintaining an inert atmosphere is important to prevent side reactions, especially with organophosphorus reagents.
Work-up and Extraction Separatory funnelsJacketed extraction vessels or continuous liquid-liquid extraction unitsHandling larger volumes of solvents requires appropriate equipment and safety measures. Phase separation can be more challenging on a larger scale.
Purification Column chromatographyPreparative chromatography, crystallization, or distillationColumn chromatography is often not feasible for large-scale production. Developing a robust crystallization or distillation procedure is crucial for obtaining the desired purity on a larger scale. For the final product, vacuum distillation is a viable option.
Safety Standard laboratory safety procedures (fume hood, PPE)Process safety management (PSM) protocols, including hazard and operability (HAZOP) studies.The Wittig reaction involves the evolution of a significant amount of CO2 gas, which needs to be safely vented. The use of flammable solvents like diethyl ether and dichloromethane requires appropriate fire safety measures. Raney Nickel is pyrophoric when dry and must be handled with care.

Process Optimization Workflow

To improve the efficiency and cost-effectiveness of the synthesis on a larger scale, a systematic optimization of the reaction parameters is recommended.

Optimization_Workflow cluster_step1 Step 1: Difluorovinylation Optimization cluster_step2 Step 2: Hydrolysis Optimization S1_Start Initial Protocol S1_Params Vary Parameters: - Solvent (e.g., Toluene, THF) - Temperature - Reagent Stoichiometry - Reaction Time S1_Start->S1_Params S1_Analysis Analyze Yield & Purity (GC-MS, HPLC) S1_Params->S1_Analysis S1_Analysis->S1_Params Iterate S1_Optimized Optimized Protocol for Step 1 S1_Analysis->S1_Optimized S2_Start Initial Protocol S1_Optimized->S2_Start Proceed with Optimized Intermediate S2_Params Vary Parameters: - Acid/Base Catalyst - Solvent - Temperature - Reaction Time S2_Start->S2_Params S2_Analysis Analyze Yield & Purity (GC-MS, HPLC) S2_Params->S2_Analysis S2_Analysis->S2_Params Iterate S2_Optimized Optimized Protocol for Step 2 S2_Analysis->S2_Optimized

Caption: Workflow for the optimization of the two-step synthesis.

Disclaimer: The provided protocols and scale-up considerations are intended for informational purposes only and should be adapted and validated by qualified personnel in a suitable laboratory or manufacturing setting. All chemical reactions should be performed with appropriate safety precautions.

Application Notes and Protocols for the Quantification of Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Difluoro-4-chlorophenylacetaldehyde. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and quantitative Nuclear Magnetic Resonance spectroscopy (¹⁹F-qNMR).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the reaction of the aldehyde functional group in this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be detected by UV spectroscopy.

Quantitative Data Summary
ParameterValue
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL
Linear Range 0.2 - 100 µg/mL
Precision (RSD) < 5%
Accuracy (Recovery) 95 - 105%
Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Standard and Sample Preparation:

  • DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile containing 1% perchloric acid.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile.

  • Derivatization: To 1 mL of each standard and sample solution, add 1 mL of the DNPH solution. Vortex and allow to react for 1 hour at room temperature.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. A starting condition could be 60:40 (acetonitrile:water) with a linear gradient to 90:10 over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 360 nm

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow: HPLC-UV

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample containing Analyte Derivatization Derivatization Reaction Sample->Derivatization Standard Standard Solution Standard->Derivatization DNPH DNPH Derivatization Reagent DNPH->Derivatization HPLC HPLC System Derivatization->HPLC UV_Detector UV Detector (360 nm) HPLC->UV_Detector Data Data Acquisition & Analysis UV_Detector->Data Calibration Calibration Curve Data->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative, which is then analyzed by GC-MS. This technique offers high sensitivity and selectivity.

Quantitative Data Summary
ParameterValue
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL
Linear Range 0.5 - 500 ng/mL
Precision (RSD) < 10%
Accuracy (Recovery) 90 - 110%
Experimental Protocol: GC-MS Analysis

1. Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (GC grade)

  • Internal Standard (e.g., d10-Benzophenone)

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Standard and Sample Preparation:

  • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent like methanol.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane.

  • Derivatization: To 1 mL of each standard and sample, add the internal standard and 100 µL of the PFBHA solution. Heat at 60°C for 1 hour. After cooling, the hexane layer is ready for injection.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

4. Quantification:

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standard.

  • Quantify the analyte in samples using this calibration curve.

Experimental Workflow: GC-MS

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample containing Analyte Derivatization Derivatization Reaction Sample->Derivatization Standard Standard Solution Standard->Derivatization PFBHA PFBHA Derivatization Reagent PFBHA->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS Data Data Acquisition & Analysis MS->Data Calibration Calibration Curve Data->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) Spectroscopy

¹⁹F-qNMR is a powerful technique for the direct quantification of fluorine-containing compounds without the need for a specific standard of the analyte. An internal standard with a known concentration and a distinct ¹⁹F signal is used for quantification.

Quantitative Data Summary
ParameterValue
Limit of Detection (LOD) 10 - 100 µg/mL
Limit of Quantitation (LOQ) 50 - 500 µg/mL
Linear Range 0.1 - 50 mg/mL
Precision (RSD) < 2%
Accuracy High (direct method)
Experimental Protocol: ¹⁹F-qNMR Analysis

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., trifluorotoluene or another suitable fluorinated compound with a known purity)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

2. Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard into an NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both completely.

3. NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically > 30 s for quantitative accuracy).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

  • Acquisition Time: > 3 s

  • Temperature: 298 K

4. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine nuclei for the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Relationship: ¹⁹F-qNMR Quantification

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Analyte Known mass of Analyte Sample NMR Sample Analyte->Sample IS Known mass & purity of Internal Standard IS->Sample Solvent Deuterated Solvent Solvent->Sample NMR NMR Spectrometer Sample->NMR Spectrum ¹⁹F NMR Spectrum NMR->Spectrum Integration Integration of Signals Spectrum->Integration Calculation Concentration Calculation Integration->Calculation Result Analyte Concentration Calculation->Result

Caption: Logical relationship for quantification by ¹⁹F-qNMR.

Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents from Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide to the synthesis and evaluation of a novel pyrazole-based anti-inflammatory agent using Difluoro-4-chlorophenylacetaldehyde as a key starting material. Pyrazole derivatives are a well-established class of compounds with potent anti-inflammatory properties, often acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1] The synthetic route described herein involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization to yield the pyrazole core. Subsequent functionalization to include a sulfonamide moiety, a common feature of selective COX-2 inhibitors, is also detailed. These notes are intended to provide researchers with the necessary protocols to synthesize and evaluate the anti-inflammatory potential of this new chemical entity.

Proposed Synthetic Scheme:

The synthesis of the target anti-inflammatory agent, herein designated as PZ-DCFP , is proposed to proceed through a three-step process starting from this compound. The initial step is a base-catalyzed Claisen-Schmidt condensation with 4-aminoacetophenone to yield a chalcone intermediate. This is followed by cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the conversion of the amino group to a sulfonamide.

G A This compound C Chalcone Intermediate A->C NaOH, EtOH B 4-Aminoacetophenone B->C E Pyrazole Intermediate C->E Glacial Acetic Acid D Hydrazine Hydrate D->E G Final Product (PZ-DCFP) E->G Pyridine F Methanesulfonyl Chloride F->G

Caption: Proposed synthetic workflow for PZ-DCFP.

Data Presentation

Table 1: Synthesis and Yield of Intermediates and Final Product

StepReactionReactantsProductTypical Yield (%)
1Claisen-Schmidt CondensationThis compound, 4-AminoacetophenoneChalcone Intermediate85-95
2Pyrazole FormationChalcone Intermediate, Hydrazine HydratePyrazole Intermediate70-85
3SulfonylationPyrazole Intermediate, Methanesulfonyl ChloridePZ-DCFP65-80

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PZ-DCFP (Hypothetical) >100.05>200
Celecoxib (Reference)[2]7.60.04190
Diclofenac (Reference)[3]0.90.19

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Treatment (Dose)Paw Edema Inhibition (%) at 3h
Control (Vehicle)0
PZ-DCFP (10 mg/kg, p.o.) (Hypothetical) 65
Celecoxib (10 mg/kg, p.o.)[2]60
Indomethacin (10 mg/kg, p.o.)[4]55

Experimental Protocols

1. Synthesis of Chalcone Intermediate

This protocol describes the Claisen-Schmidt condensation of this compound and 4-aminoacetophenone.[5]

  • Materials:

    • This compound (1.0 eq)

    • 4-Aminoacetophenone (1.0 eq)

    • Ethanol

    • Sodium hydroxide (20% aqueous solution)

    • Stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve this compound and 4-aminoacetophenone in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath with stirring.

    • Slowly add the sodium hydroxide solution dropwise to the cooled mixture.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

2. Synthesis of Pyrazole Intermediate

This protocol details the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring.[1]

  • Materials:

    • Chalcone Intermediate (1.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • Glacial acetic acid

    • Stir bar

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve the chalcone intermediate in glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the pyrazole intermediate.

3. Synthesis of Final Product (PZ-DCFP)

This protocol describes the sulfonylation of the pyrazole intermediate.[6]

  • Materials:

    • Pyrazole Intermediate (1.0 eq)

    • Pyridine

    • Methanesulfonyl chloride (1.2 eq)

    • Stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve the pyrazole intermediate in pyridine in a round-bottom flask and cool in an ice bath.

    • Slowly add methanesulfonyl chloride to the cooled solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain PZ-DCFP.

4. In Vitro COX-1/COX-2 Inhibition Assay

This protocol is for determining the IC50 values of the synthesized compound against COX-1 and COX-2 enzymes.[7][8]

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (PZ-DCFP) and reference drugs dissolved in DMSO

    • Reaction buffer (e.g., Tris-HCl)

    • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • Procedure:

    • Pre-incubate the test compound or vehicle (DMSO) with COX-1 or COX-2 enzyme in the reaction buffer at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

    • Measure the concentration of PGE2 produced using a competitive EIA kit.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

5. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the in vivo anti-inflammatory activity of compounds.[4][9][10][11]

  • Materials:

    • Male Wistar rats (150-200 g)

    • Carrageenan (1% w/v in saline)

    • Test compound (PZ-DCFP) and reference drugs suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

    • Plebthysmometer

  • Procedure:

    • Divide the rats into groups (control, reference drug, and test compound groups).

    • Administer the test compound or vehicle orally (p.o.) to the respective groups.

    • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for each group relative to the control group.

Signaling Pathway

Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation

Inflammatory stimuli, such as cytokines and pathogens, induce the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, primarily PGE2. These prostaglandins act on their respective receptors on target cells, leading to the classic signs of inflammation: pain, fever, swelling, and redness. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by inhibiting the activity of COX enzymes. Selective COX-2 inhibitors, like the hypothetical PZ-DCFP, specifically block the COX-2 pathway, thereby reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.[10]

G cluster_0 Cellular Response Inflammatory Stimuli Inflammatory Stimuli COX-2 Induction COX-2 Induction Inflammatory Stimuli->COX-2 Induction COX-2 COX-2 COX-2 Induction->COX-2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2) Prostaglandins (PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation PZ-DCFP PZ-DCFP PZ-DCFP->COX-2

Caption: Inhibition of the COX-2 pathway by PZ-DCFP.

References

Application Notes and Protocols for the Preparation of Novel Polymers from Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential for utilizing Difluoro-4-chlorophenylacetaldehyde in the synthesis of novel polymers. Due to the nascent stage of research into this specific monomer, the following protocols and data are based on established principles of aldehyde polymerization and the known properties of fluorinated polymers. The provided experimental details are illustrative and should be adapted and optimized based on empirical results.

Introduction

This compound is a unique monomer possessing a reactive aldehyde functionality and a phenyl ring substituted with strong electron-withdrawing groups (two fluorine atoms and one chlorine atom). This electronic structure is anticipated to significantly influence its polymerization behavior, leading to the formation of novel polymers with potentially desirable properties such as high thermal stability, chemical resistance, and hydrophobicity, characteristic of fluorinated polymers. These properties make such polymers attractive candidates for a range of applications, including advanced coatings, high-performance materials, and matrices for controlled drug delivery.

This document outlines potential synthetic routes for the polymerization of this compound via both anionic and cationic mechanisms, provides hypothetical characterization data, and details experimental protocols.

Data Presentation

The following tables summarize the expected properties of polymers derived from this compound, designated as Poly(DFCP). This data is hypothetical and intended for illustrative purposes to guide research efforts.

Table 1: Predicted Polymer Properties

PropertyAnionic Polymerization ProductCationic Polymerization Product
Molecular Weight (Mw) 15,000 - 25,000 g/mol 5,000 - 10,000 g/mol
Polydispersity Index (PDI) 1.1 - 1.31.5 - 2.0
Glass Transition Temp. (Tg) 120 - 140 °C100 - 115 °C
Decomposition Temp. (Td) > 350 °C> 320 °C
Solubility Soluble in polar aprotic solventsSoluble in chlorinated solvents
Contact Angle (Water) 105° - 115°100° - 110°

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound

This protocol describes the anionic polymerization of this compound to yield a high molecular weight, linear polymer. The electron-withdrawing substituents on the phenyl ring are expected to stabilize the propagating anionic center.

Materials:

  • This compound (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 1.6 M)

  • Anhydrous Methanol

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of argon.

  • Reaction Setup: Assemble the reaction flask under a positive pressure of argon.

  • Monomer Solution: In the reaction flask, dissolve freshly distilled this compound (e.g., 1.0 g, 5.2 mmol) in anhydrous THF (20 mL).

  • Cooling: Cool the monomer solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Slowly add n-Butyllithium solution (e.g., 0.1 mL of a 1.6 M solution, 0.16 mmol) to the stirred monomer solution. The reaction mixture may develop a color, indicating the formation of the initiator adduct.

  • Polymerization: Allow the reaction to proceed at -78 °C for 2-4 hours.

  • Termination: Quench the polymerization by adding anhydrous methanol (1 mL).

  • Polymer Precipitation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol (200 mL) with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards.

  • Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Structure: Confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Cationic Polymerization of this compound

This protocol outlines the cationic polymerization of this compound. This method may lead to lower molecular weight polymers or the formation of the cyclic trimer (a trioxane derivative) depending on the reaction conditions.

Materials:

  • This compound (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous Methanol

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried and purged with argon.

  • Reaction Setup: Assemble the reaction apparatus under an inert argon atmosphere.

  • Monomer Solution: Prepare a solution of freshly distilled this compound (e.g., 1.0 g, 5.2 mmol) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Initiation: Add Boron Trifluoride Etherate (e.g., 10 µL, 0.08 mmol) to the stirred solution.

  • Polymerization: Maintain the reaction at 0 °C for 1-3 hours.

  • Termination: Terminate the polymerization by adding cold, anhydrous methanol (1 mL).

  • Polymer Precipitation: Precipitate the polymer by adding the reaction mixture to a large volume of cold n-hexane (200 mL).

  • Isolation and Drying: Isolate the polymer by filtration, wash with n-hexane, and dry in a vacuum oven at 50 °C.

Characterization:

  • Molecular Weight: GPC analysis using DCM as the eluent.

  • Thermal Analysis: TGA and DSC to determine thermal stability and glass transition.

  • Structural Analysis: Spectroscopic analysis (NMR, FTIR) to confirm the polymer structure and to check for the presence of any cyclic trimer.

Visualizations

The following diagrams illustrate the proposed polymerization mechanisms and a general experimental workflow.

Anionic_Polymerization Monomer This compound Initiator_Adduct Initiator-Monomer Adduct Monomer->Initiator_Adduct Propagating_Anion Propagating Anionic Chain Monomer->Propagating_Anion Initiator n-BuLi Initiator->Initiator_Adduct Initiation Initiator_Adduct->Propagating_Anion Propagation Polymer Poly(DFCP) Propagating_Anion->Polymer Termination Terminator Methanol Terminator->Polymer

Caption: Proposed mechanism for the anionic polymerization of this compound.

Cationic_Polymerization Monomer This compound Activated_Monomer Activated Monomer Monomer->Activated_Monomer Propagating_Cation Propagating Cationic Chain Monomer->Propagating_Cation Initiator BF3.OEt2 Initiator->Activated_Monomer Initiation Activated_Monomer->Propagating_Cation Propagation Polymer Poly(DFCP) Propagating_Cation->Polymer Termination Terminator Methanol Terminator->Polymer

Caption: Proposed mechanism for the cationic polymerization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Distillation) Reaction_Setup Inert Atmosphere Setup Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiation_Step Initiation at Low Temp. Reaction_Setup->Initiation_Step Polymerization_Step Polymerization Initiation_Step->Polymerization_Step Termination_Step Termination Polymerization_Step->Termination_Step Precipitation Polymer Precipitation Termination_Step->Precipitation Isolation Filtration & Drying Precipitation->Isolation Characterization GPC, NMR, TGA, DSC Isolation->Characterization

Application Notes and Protocols for Biocatalytic Transformations of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic transformation of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The focus is on the stereoselective reduction of the aldehyde to the corresponding chiral alcohol, 2,2-difluoro-2-(4-chlorophenyl)ethanol, a valuable intermediate in drug development. While specific enzymatic data for this exact substrate is limited in publicly available literature, this document leverages findings from analogous biocatalytic reductions of structurally similar halogenated and fluorinated aromatic aldehydes and ketones to provide robust starting protocols and guidance for enzyme selection and process optimization.

Introduction to Biocatalytic Reduction

Biocatalytic reductions, employing enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral alcohols.[1][2] These enzymatic transformations are characterized by high enantioselectivity, mild reaction conditions, and reduced environmental impact, making them increasingly attractive for pharmaceutical manufacturing. The enzymes, either as isolated preparations or within whole-cell systems, catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate.

Enzyme Selection and Screening

The successful biocatalytic reduction of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde hinges on the selection of an appropriate enzyme. Based on studies with analogous aromatic aldehydes and ketones, the following enzyme classes and microbial sources are recommended for initial screening:

  • Ketoreductases (KREDs): A wide variety of commercially available KREDs have demonstrated high activity and stereoselectivity towards aromatic ketones, including those with halogen substituents.[3][4][5]

  • Alcohol Dehydrogenases (ADHs): ADHs from various microorganisms, such as Lactobacillus brevis and Thermoanaerobacter sp., are known to reduce a range of aromatic ketones.[6][7][8]

  • Whole-Cell Biocatalysts: The use of whole microbial cells, such as Lactobacillus paracasei and Candida tenuis, can be a cost-effective approach as it circumvents the need for enzyme purification and can facilitate cofactor regeneration.[9][10][11][12][13]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the biocatalytic reduction of aromatic aldehydes and ketones that are structurally related to 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. This data can serve as a valuable starting point for optimizing the transformation of the target substrate.

Enzyme/BiocatalystSubstrateSubstrate Conc. (mM)Co-solventTemp. (°C)pHReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
Lactobacillus paracasei BD101(4-chlorophenyl)(phenyl)methanone--375.8571>99>99 (S)[12]
Recombinant E. coliS-(4-chlorophenyl)-(pyridin-2-yl) methanol-Cyclohexane--1.399.6>99[14][15]
Lactobacillus curvatus1-(2-chlorophenyl) ethanone--306.5489184 (S)[13]
Lens culinaris (whole plant cells)Benzaldehyde----->99-[9]
KRED1-Pglu4-nitroacetophenone-5% DMSO308.0-97-98>98 (S)[16]
ADH from L. brevisAcetophenone-2-propanol377.4overnight--[7]

Experimental Protocols

General Protocol for Whole-Cell Bioreduction

This protocol is a general guideline for the stereoselective reduction of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde using a whole-cell biocatalyst, such as Lactobacillus species.

Materials:

  • 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde

  • Selected microbial strain (e.g., Lactobacillus paracasei)

  • Growth medium (e.g., MRS broth for Lactobacillus)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • Cultivation of Biocatalyst: Inoculate the selected microbial strain into the appropriate growth medium and incubate at the optimal temperature (e.g., 30-37°C) with agitation until the desired cell density is reached (typically in the late exponential or early stationary phase).

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., 10-50 g/L wet cell weight).

  • Substrate Addition: Add 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde to the cell suspension. The substrate can be added directly or as a solution in a water-miscible co-solvent (e.g., DMSO, ethanol) to improve solubility. A typical starting substrate concentration is 10-50 mM.

  • Cofactor Regeneration: Add a carbon source, such as glucose (e.g., 1.5 equivalents relative to the substrate), to facilitate the in-situ regeneration of NADH/NADPH.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by techniques such as TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

General Protocol for Bioreduction using an Isolated Enzyme (ADH/KRED)

This protocol provides a general method for using a commercially available or purified alcohol dehydrogenase or ketoreductase.

Materials:

  • 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde

  • Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH) for NAD(P)H regeneration)

  • Buffer (e.g., 100 mM Tris-HCl or phosphate buffer, pH 7.0-8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the buffer components, the cofactor (e.g., 1 mM NAD(P)H), and the components of the cofactor regeneration system (e.g., 1.5 eq. glucose, and a catalytic amount of GDH).

  • Substrate Addition: Add 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the ADH or KRED to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-40°C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (TLC, GC, HPLC).

  • Work-up and Purification: Follow the same procedure as described in the whole-cell protocol (steps 8 and 9).

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the biocatalytic transformation of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Biocatalytic_Reduction_Pathway Substrate 2,2-Difluoro-4-chlorophenylacetaldehyde Product (S)- or (R)-2,2-Difluoro-2-(4-chlorophenyl)ethanol Substrate->Product Enzyme Enzyme ADH / KRED Cofactor_ox NAD(P)+ Enzyme->Cofactor_ox Regen_System Cofactor Regeneration System (e.g., Glucose/GDH) Cofactor_ox->Regen_System is regenerated by Cofactor_red NAD(P)H Cofactor_red->Enzyme Regen_System->Cofactor_red

Caption: General signaling pathway for the biocatalytic reduction of 2,2-Difluoro-4-chlorophenylacetaldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A 1. Prepare Biocatalyst (Whole Cells or Isolated Enzyme) B 2. Prepare Reaction Mixture (Buffer, Cofactors) A->B C 3. Add Substrate B->C D 4. Incubate & Monitor C->D E 5. Product Extraction D->E F 6. Analysis (Conversion, ee%) E->F G 7. Purification F->G

Caption: A typical experimental workflow for biocatalytic reduction.

Conclusion

The biocatalytic reduction of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde presents a promising route for the efficient and stereoselective synthesis of the corresponding chiral alcohol. While direct literature precedents are scarce, the extensive research on analogous fluorinated and chlorinated aromatic carbonyl compounds provides a solid foundation for developing a successful biocatalytic process. The protocols and data presented in these application notes are intended to serve as a starting point for researchers in the field. Further screening of diverse enzyme libraries and optimization of reaction parameters will be crucial for identifying the ideal biocatalyst and achieving high yields and enantioselectivity for this specific transformation.

References

Synthetic Routes to Chiral 2,2-Difluoro-2-(4-chlorophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of chiral 2,2-difluoro-2-(4-chlorophenyl)ethanol, a valuable building block in medicinal chemistry and drug development. The gem-difluoroethyl alcohol motif is of significant interest due to the ability of the difluoromethyl group to modulate the physicochemical and pharmacological properties of bioactive molecules. Two primary asymmetric synthetic strategies are presented: the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reduction using ketoreductases (KREDs).

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral 2,2-difluoro-2-(4-chlorophenyl)ethanol possesses a stereogenic center, and the individual enantiomers can exhibit distinct pharmacological activities and metabolic profiles. Therefore, robust and efficient methods for the asymmetric synthesis of this alcohol are highly sought after. This application note details two powerful catalytic methods to achieve high enantioselectivity in the reduction of the prochiral precursor, 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Synthesis of the Starting Material: 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

A plausible synthetic route to the starting aldehyde involves the difluorination of a suitable precursor followed by hydrolysis. A common method for introducing the difluoromethylene group is the reaction of an aldehyde with a difluorinating agent.

G cluster_0 Synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde 4-chlorobenzaldehyde 4-chlorobenzaldehyde Intermediate 1-chloro-4-(1,1-difluoro-2,2-diethoxyethyl)benzene 4-chlorobenzaldehyde->Intermediate Reaction with difluorinating agent and ethanol Difluorination_Reagent e.g., (Diethylamino)sulfur trifluoride (DAST) or Deoxofluor Hydrolysis Acidic Workup Intermediate->Hydrolysis Product 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde Hydrolysis->Product

Caption: Synthetic pathway to the starting aldehyde.

Method 1: Asymmetric Reduction using the Corey-Bakshi-Shibata (CBS) Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[1][2][3][4][5] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source.

Signaling Pathway (Reaction Mechanism)

CBS_Mechanism cluster_0 CBS Reduction Cycle Catalyst (S)-Me-CBS catalyst Complex1 Catalyst-Borane Complex Catalyst->Complex1 Coordination Borane BH3·THF Borane->Complex1 Aldehyde 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde Complex2 Ternary Complex (Catalyst-Borane-Aldehyde) Aldehyde->Complex2 Complex1->Complex2 Coordination to Aldehyde Transition_State Six-membered Transition State Complex2->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Chiral_Alcohol (R)-2,2-Difluoro-2-(4-chlorophenyl)ethanol Product_Complex->Chiral_Alcohol Hydrolysis

Caption: Mechanism of the CBS reduction.

Experimental Protocol

Materials:

  • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene).

  • Cool the flask to 0 °C and add borane-THF complex (0.6 eq, 1.0 M in THF) dropwise. Stir the solution for 10 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the catalyst solution at -78 °C over a period of 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add 2 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

Expected Results
ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (ee) >95%

Note: The choice of (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol. The (R)-catalyst typically affords the (R)-alcohol, and the (S)-catalyst affords the (S)-alcohol.

Method 2: Enzymatic Reduction using a Ketoreductase (KRED)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones and aldehydes, often with excellent enantioselectivity and under mild reaction conditions. A cofactor, typically NADPH or NADH, is required and is usually regenerated in situ using a sacrificial co-substrate like isopropanol or glucose.

Experimental Workflow

KRED_Workflow cluster_0 Ketoreductase Reduction Workflow Screening Screen KRED Library Optimization Optimize Reaction Conditions (pH, Temp, Co-solvent) Screening->Optimization Scale-up Preparative Scale Synthesis Optimization->Scale-up Workup Extraction and Purification Scale-up->Workup Analysis Determine Yield and ee Workup->Analysis Final_Product Enantiopure Chiral Alcohol Analysis->Final_Product

Caption: Workflow for enzymatic reduction.

Experimental Protocol

Materials:

  • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

  • Ketoreductase (e.g., from a commercial screening kit)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (as co-substrate and co-solvent)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Screening (Small Scale): In a series of microcentrifuge tubes, prepare a reaction mixture containing potassium phosphate buffer, NADP⁺ (or NAD⁺), the aldehyde substrate (e.g., 10 mM), and a specific ketoreductase from a screening panel.

  • Add the cofactor regeneration system (glucose and GDH).

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking.

  • After a set time (e.g., 24 hours), quench the reaction and extract with ethyl acetate.

  • Analyze the organic extract by chiral GC or HPLC to determine conversion and enantiomeric excess for each KRED.

  • Preparative Scale Synthesis (using the best KRED): In a larger reaction vessel, combine potassium phosphate buffer, the aldehyde substrate (e.g., 5-10 g/L), and isopropanol (e.g., 10% v/v).

  • Add the selected KRED, NADP⁺ (or NAD⁺), and the cofactor regeneration system (glucose and GDH).

  • Stir the mixture at the optimized temperature and pH until the reaction is complete (monitored by HPLC or GC).

  • Workup the reaction by extracting with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by flash chromatography if necessary.

Expected Results
ParameterExpected Value
Conversion >99%
Enantiomeric Excess (ee) >99%

Note: The stereochemical outcome ((R)- or (S)-alcohol) will depend on the specific ketoreductase used. KRED libraries often contain enzymes that produce either enantiomer.

Summary and Comparison of Methods

FeatureCorey-Bakshi-Shibata (CBS) ReductionEnzymatic Reduction (Ketoreductase)
Catalyst Chiral oxazaborolidineKetoreductase (enzyme)
Reductant Borane (e.g., BH₃·THF)NADPH/NADH (regenerated)
Reaction Conditions Anhydrous, cryogenic temperaturesAqueous buffer, mild temperatures
Stereoselectivity Generally high (>95% ee)Often excellent (>99% ee)
Substrate Scope Broad for ketones and aldehydesCan be substrate-specific
Environmental Impact Use of borane reagents and organic solventsGreener, uses water as a solvent
Scalability Well-established for large-scale synthesisCan be more complex to scale up

Conclusion

Both the Corey-Bakshi-Shibata reduction and enzymatic reduction with ketoreductases are powerful and effective methods for the asymmetric synthesis of chiral 2,2-difluoro-2-(4-chlorophenyl)ethanol. The choice of method will depend on factors such as the desired scale of the reaction, available equipment, and environmental considerations. The CBS reduction offers a robust and well-understood chemical approach, while enzymatic reduction provides a highly selective and environmentally benign alternative. For drug development professionals, the availability of these distinct and efficient synthetic routes facilitates access to enantiomerically pure materials crucial for preclinical and clinical studies.

References

Application Note: GC-MS Analysis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde via PFBHA Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

An application note on the derivatization of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is detailed below. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is a reactive carbonyl compound whose direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its polarity and thermal instability. Chemical derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving chromatographic separation and detection.[1][2][3] This application note provides a detailed protocol for the derivatization of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with the aldehyde to form a stable oxime derivative, which is more amenable to GC-MS analysis.[4][5][6] The PFBHA derivatives are also highly responsive to electron capture detectors (ECD) and provide characteristic mass spectra, enhancing sensitivity and specificity.[7][8][9]

Experimental Protocols

1. Materials and Reagents

  • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Standard laboratory glassware

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a capillary column

2. Preparation of Solutions

  • PFBHA Reagent Solution (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of deionized water. This solution should be freshly prepared.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to achieve the desired concentration range for calibration.

3. Derivatization Procedure

  • Sample Preparation: Pipette 1 mL of the working standard solution (or sample extract in ethyl acetate) into a 10 mL glass vial.

  • Addition of Derivatizing Agent: Add 1 mL of the PFBHA reagent solution to the vial.

  • Reaction: Cap the vial tightly and vortex for 2 minutes. Place the vial in a heating block or water bath at 60°C for 1 hour to facilitate the reaction.

  • Extraction: After cooling to room temperature, add 2 mL of hexane to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to ensure complete phase separation.

  • Drying: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried extract is now ready for injection into the GC-MS system.

Data Presentation

The following table summarizes the key parameters for the derivatization and GC-MS analysis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde.

ParameterValue/Condition
Derivatization
Derivatizing AgentO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
Reagent Concentration15 mg/mL in deionized water
Reaction Temperature60°C
Reaction Time1 hour
Extraction SolventHexane
GC-MS Analysis
GC ColumnSupelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent[4]
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at 1.0 mL/min
Oven Temperature ProgramInitial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50 - 500 amu
MS Detector ModeFull Scan and/or Selected Ion Monitoring (SIM)

Expected Results

The reaction of PFBHA with 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is expected to form two geometric isomers of the corresponding oxime (syn- and anti-isomers). These isomers may be separated by the gas chromatographic conditions, resulting in two distinct peaks for a single analyte.[9][10] The mass spectrum under electron ionization will exhibit characteristic fragment ions that can be used for identification and quantification.

Visual Workflow

Derivatization_Workflow Figure 1: Derivatization and Analysis Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis A 1. Sample Aliquot (1 mL in Ethyl Acetate) B 2. Add PFBHA Solution (1 mL, 15 mg/mL) A->B Add Reagent C 3. Vortex (2 min) B->C D 4. Heat at 60°C (1 hour) C->D Incubate E 5. Add Hexane (2 mL) & Vortex (2 min) D->E Cool & Extract F 6. Centrifuge (3000 rpm, 5 min) E->F G 7. Collect & Dry Organic Layer (Anhydrous Na2SO4) F->G Isolate H 8. Inject 1 µL into GC-MS G->H Prepare for Injection I 9. Data Acquisition & Analysis H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-difluoro-4-chlorophenylacetaldehyde. The information is designed to help identify and resolve common impurities and challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Inefficient purification.- Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize the reaction temperature; difluoromethylation reactions can be sensitive to temperature fluctuations. - Due to the aldehyde functionality, the product may be prone to oxidation or polymerization. Work up the reaction under an inert atmosphere and store the purified product at low temperatures. - Employ careful chromatographic purification or distillation to minimize product loss.
Presence of Unreacted 4-chlorobenzaldehyde - Insufficient amount of the difluoromethylating agent. - Low reactivity of the difluoromethylating agent. - Short reaction time.- Use a slight excess of the difluoromethylating reagent. - Ensure the quality and activity of the difluoromethylating agent. - Extend the reaction time and monitor for the disappearance of the starting material.
Formation of 4-chlorobenzoic acid - Oxidation of the starting material (4-chlorobenzaldehyde) or the product.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled and degassed solvents.
Formation of 4-chlorobenzyl alcohol - Reduction of the starting material (4-chlorobenzaldehyde). - Disproportionation of the aldehyde via a Cannizzaro-type reaction, especially under strongly basic conditions.- Avoid harsh reducing agents if not part of the intended reaction scheme. - If using basic conditions, consider milder bases or carefully control the stoichiometry and temperature to minimize the Cannizzaro reaction.
Presence of Triphenylphosphine Oxide (if using a Wittig-type reaction) - Use of triphenylphosphine as a reagent or catalyst.- This is a common by-product in Wittig reactions. It can typically be removed by chromatography or by precipitation and filtration.
Polymerization of the Product - The aldehyde group can be susceptible to polymerization, especially in the presence of acid or base catalysts or upon prolonged storage.- Purify the product quickly after the reaction. - Store the purified aldehyde in a refrigerator or freezer, preferably under an inert atmosphere and with a polymerization inhibitor if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2,2-difluoro-4-chlorophenylacetaldehyde?

A1: Based on common synthetic routes starting from 4-chlorobenzaldehyde, the most likely impurities include:

  • Unreacted 4-chlorobenzaldehyde: Incomplete conversion is a common issue.

  • 4-chlorobenzoic acid: Arises from the oxidation of the starting aldehyde.

  • 4-chlorobenzyl alcohol: Can be formed through reduction or disproportionation (Cannizzaro reaction) of the starting aldehyde.

  • By-products from the difluoromethylating agent: For example, if using a Wittig-type reagent involving triphenylphosphine, triphenylphosphine oxide will be a significant by-product.

Q2: How can I best monitor the progress of my reaction to minimize impurities?

A2: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to standards of your starting material and product, you can determine the extent of conversion and the formation of major by-products in near real-time. For more detailed analysis, techniques like GC-MS or LC-MS can be employed to identify unknown impurities.

Q3: What purification methods are most effective for this compound?

A3: Flash column chromatography on silica gel is a common and effective method for purifying aldehydes from non-polar by-products and unreacted starting materials. The polarity of the eluent can be adjusted to achieve optimal separation. Due to the relatively low boiling point and potential thermal instability of the product, distillation should be performed under reduced pressure and at the lowest possible temperature.

Q4: My final product is showing signs of degradation over time. How can I improve its stability?

A4: Aldehydes, in general, can be prone to oxidation and polymerization. To enhance the stability of 2,2-difluoro-4-chlorophenylacetaldehyde:

  • Store the purified compound at low temperatures (-20°C is recommended).

  • Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), if prolonged storage is necessary.

Q5: Can the presence of water affect the synthesis?

A5: Yes, water can have a detrimental effect. Many difluoromethylating agents are sensitive to moisture and will decompose in its presence, leading to lower yields. Furthermore, the presence of water can facilitate certain side reactions. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under a dry atmosphere.

Experimental Protocols

General Protocol: Nucleophilic Difluoromethylation of 4-chlorobenzaldehyde

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 4-chlorobenzaldehyde and an anhydrous solvent (e.g., THF, toluene).

  • Reagent Addition: The difluoromethylating agent (e.g., a pre-formed difluoromethyl anion source or a precursor that generates it in situ) is dissolved in an anhydrous solvent and added dropwise to the stirred solution of 4-chlorobenzaldehyde at a controlled temperature (often low temperatures, such as -78°C, are required to prevent side reactions).

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Quenching: Once the reaction is complete, it is carefully quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel or by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage setup Reaction Setup (Dry Glassware, Inert Atmosphere) addition Controlled Addition of Difluoromethylating Agent setup->addition reagents Prepare Anhydrous Reagents and Solvents reagents->addition monitoring Monitor Progress (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purification (Chromatography/Distillation) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize store Store Product (Low Temp, Inert Atmosphere) characterize->store

Caption: A generalized experimental workflow for the synthesis of 2,2-difluoro-4-chlorophenylacetaldehyde.

impurity_pathways start 4-chlorobenzaldehyde (Starting Material) product 2,2-difluoro-4-chlorophenylacetaldehyde (Desired Product) start->product unreacted Unreacted Starting Material start->unreacted Incomplete Reaction oxidized 4-chlorobenzoic acid start->oxidized Oxidation reduced 4-chlorobenzyl alcohol start->reduced Reduction / Cannizzaro reagent_byproduct Reagent By-products (e.g., Triphenylphosphine oxide)

Caption: Potential impurity formation pathways during the synthesis of 2,2-difluoro-4-chlorophenylacetaldehyde.

"side reactions to avoid when using Difluoro-4-chlorophenylacetaldehyde"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when using Difluoro-4-chlorophenylacetaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing the formation of a carboxylic acid impurity in my reaction mixture. What is causing this and how can I prevent it?

A1: The aldehyde group in this compound is susceptible to oxidation, which converts it to the corresponding carboxylic acid, 2,2-difluoro-2-(4-chlorophenyl)acetic acid. This is a common side reaction for many aldehydes.[1]

Troubleshooting:

  • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Peroxides in older solvents can promote oxidation.

  • Avoid Oxidizing Agents: Carefully check all reagents to ensure no oxidizing agents are present, unless they are part of the planned reaction scheme.

  • Storage: Store this compound under an inert atmosphere and at low temperatures to reduce degradation over time.

Q2: My reaction is being performed under basic conditions, and I am seeing disproportionation products. What is this reaction and how can I mitigate it?

A2: Aldehydes that lack alpha-hydrogens, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base. This reaction involves the disproportionation of two aldehyde molecules to form a primary alcohol and a carboxylic acid.

Troubleshooting:

  • pH Control: If possible, avoid strongly basic conditions. If a base is required, consider using a weaker, non-nucleophilic base or carefully control the stoichiometry.

  • Temperature Control: The Cannizzaro reaction is often promoted by higher temperatures. Running the reaction at a lower temperature may help to minimize this side reaction.

  • Slow Addition: If a strong base is necessary, consider slow, controlled addition of the base to the reaction mixture to avoid localized high concentrations.

Q3: Can this compound undergo aldol condensation?

A3: No, this compound cannot undergo a typical aldol condensation. The alpha-carbon (the carbon atom adjacent to the aldehyde group) does not have any hydrogen atoms. The presence of alpha-hydrogens is a requirement for the formation of an enolate, which is the key intermediate in the aldol reaction.[2][3]

Q4: Are there any known stability issues with the difluoromethyl group?

A4: While the C-F bond is generally strong, compounds with geminal difluoro groups adjacent to a carbonyl can exhibit unique reactivity. Under certain nucleophilic or strongly basic conditions, decomposition pathways involving the loss of fluoride ions could be possible, although this is less common than reactions at the aldehyde.

Troubleshooting:

  • Nucleophile Choice: Be mindful of the nucleophiles used. Hard nucleophiles might favor addition to the carbonyl, while certain conditions could potentially lead to reactions involving the C-F bonds.

  • Reaction Monitoring: Closely monitor your reaction by techniques like TLC, LC-MS, or GC-MS to detect the formation of any unexpected byproducts.

Potential Side Reaction Pathways

The following diagrams illustrate potential side reaction pathways for this compound.

Oxidation_Pathway This compound This compound 2,2-difluoro-2-(4-chlorophenyl)acetic acid 2,2-difluoro-2-(4-chlorophenyl)acetic acid This compound->2,2-difluoro-2-(4-chlorophenyl)acetic acid Oxidizing Agent (e.g., O2)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Cannizzaro_Reaction cluster_reactants Reactants cluster_products Products Aldehyde1 This compound Alcohol 2,2-difluoro-2-(4-chlorophenyl)ethanol Aldehyde1->Alcohol Reduction Aldehyde2 This compound CarboxylicAcid 2,2-difluoro-2-(4-chlorophenyl)acetic acid Aldehyde2->CarboxylicAcid Oxidation Base Strong Base (e.g., NaOH) Base->Aldehyde1

Caption: The Cannizzaro reaction under strong basic conditions.

General Experimental Protocol to Minimize Side Reactions

The following is a general workflow designed to minimize the potential for side reactions when working with this compound.

Experimental_Workflow Start Start Reagent_Prep Prepare High-Purity Reagents & Solvents Start->Reagent_Prep Inert_Atmosphere Set up Reaction Under Inert Atmosphere (N2 or Ar) Reagent_Prep->Inert_Atmosphere Cool_Reaction Cool Reaction Mixture to Desired Temperature Inert_Atmosphere->Cool_Reaction Slow_Addition Slowly Add Reagents Cool_Reaction->Slow_Addition Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Slow_Addition->Monitor_Reaction Workup Perform Aqueous Workup with pH control Monitor_Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification End End Purification->End

Caption: A generalized workflow for handling reactive aldehydes.

References

Technical Support Center: Purification of Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Encountering instability or poor yield during the purification of difluoro-4-chlorophenylacetaldehyde can be a significant challenge. This guide outlines common issues and provides a systematic approach to troubleshooting.

Problem: Significant product loss or decomposition during column chromatography.

Potential Cause Suggested Solution
Acidic silica gel Neutralize silica gel by pre-treating with a solution of triethylamine in the elution solvent.
Prolonged contact time Increase the flow rate of the column to minimize the time the aldehyde is in contact with the stationary phase.
Oxidation on the column Use de-gassed solvents and consider running the column under an inert atmosphere (e.g., nitrogen or argon).
Reaction with protic solvents If using solvents like methanol or ethanol in your elution system, consider switching to aprotic solvents such as dichloromethane or ethyl acetate to avoid acetal formation.

Problem: Product degradation upon solvent removal.

Potential Cause Suggested Solution
High temperatures Use a rotary evaporator with a low-temperature water bath. For highly sensitive compounds, consider high-vacuum distillation at reduced temperatures.
Presence of oxygen After evaporation, blanket the product with an inert gas like nitrogen or argon.
Acidic or basic residues Ensure all acidic or basic reagents from previous steps are thoroughly removed by performing an aqueous wash before the final solvent removal.

Problem: Formation of solid precipitate (polymerization) during storage.

Potential Cause Suggested Solution
Trace acid or base catalysis Store the purified aldehyde over a small amount of a neutral drying agent.
Exposure to light or air Store in an amber vial under an inert atmosphere and at low temperatures (-20°C is recommended).
Inherent instability Consider the addition of a stabilizer. Options include low concentrations (20-100 ppm) of triethanolamine or dimethylethanolamine.[1][2]

Frequently Asked Questions (FAQs)

Q1: My this compound is showing a new spot on TLC that I suspect is the corresponding carboxylic acid. How can I remove this?

A1: The formation of the carboxylic acid is likely due to air oxidation. You can attempt to remove it by dissolving your crude product in an organic solvent and washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while your aldehyde remains in the organic layer. Be sure to work quickly and avoid vigorous shaking to minimize emulsion formation.

Q2: Can I use distillation to purify this compound?

A2: Vacuum distillation can be a viable purification method for aldehydes, as it often minimizes thermal decomposition by allowing for lower boiling points. However, given the potential for instability, it is crucial to use a high-vacuum system and a well-controlled heating mantle to avoid localized overheating.

Q3: Are there alternatives to column chromatography for purification?

A3: Yes, an effective method for purifying aldehydes is through the formation of a bisulfite adduct.[3][4] This involves reacting the crude aldehyde with a saturated solution of sodium bisulfite to form a solid adduct, which can be filtered and washed. The pure aldehyde can then be regenerated by treating the adduct with a mild base, such as sodium bicarbonate solution.[4][5]

Q4: What are the best practices for long-term storage of this compound?

A4: For long-term storage, it is recommended to store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20°C. The addition of a stabilizer, such as a radical inhibitor like BHT (butylated hydroxytoluene) or a small amount of an amine-based stabilizer, can also be considered.[1][2]

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

  • Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 1-2 hours.

  • Filter the resulting solid precipitate (the bisulfite adduct) and wash it with the organic solvent used in step 1, followed by a small amount of cold water.

  • To regenerate the aldehyde, suspend the solid adduct in water and add a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

Protocol 2: Column Chromatography with Neutralized Silica Gel

  • Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v) and stir for 15 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column and elute with a gradient of an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Collect the fractions and monitor by TLC to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualizations

G cluster_purification Purification Options start Start: Impure Aldehyde check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure end Pure Aldehyde is_pure->end Yes column_chrom Column Chromatography is_pure->column_chrom No bisulfite Bisulfite Adduct Formation is_pure->bisulfite No distillation Vacuum Distillation is_pure->distillation No column_chrom->check_purity bisulfite->check_purity distillation->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_degradation Potential Degradation Pathways aldehyde Difluoro-4-chlorophenyl- acetaldehyde oxidation Oxidation (+ [O]) aldehyde->oxidation polymerization Polymerization (Acid/Base catalyst) aldehyde->polymerization acetal_formation Acetal Formation (+ ROH) aldehyde->acetal_formation carboxylic_acid Difluoro-4-chlorophenyl- acetic acid oxidation->carboxylic_acid polymer Polyacetal polymerization->polymer acetal Acetal acetal_formation->acetal

Caption: Potential degradation pathways for this compound.

References

"how to prevent polymerization of Difluoro-4-chlorophenylacetaldehyde"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Difluoro-4-chlorophenylacetaldehyde

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the unwanted polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample polymerizing?

A1: this compound is a reactive aldehyde. Aldehydes, especially those with electron-withdrawing groups like fluorine and chlorine, have a highly electrophilic carbonyl carbon, making them susceptible to nucleophilic attack and self-condensation or polymerization.[1][2] This process can be initiated or accelerated by several factors including:

  • Presence of contaminants: Traces of acid, base, or metals can catalyze polymerization. Phenylacetaldehyde, a related compound, is known to polymerize in the presence of acids like sulfuric or hydrochloric acid.[3]

  • Elevated temperatures: Heat provides the activation energy for polymerization to occur.

  • Exposure to light: UV light can generate free radicals, which may initiate a polymerization chain reaction.

  • Long-term storage: Over time, the compound can slowly polymerize even under seemingly proper conditions due to its inherent reactivity.

Q2: What are the visible signs of polymerization?

A2: Polymerization is typically observed as the formation of a white or off-white solid precipitate, a viscous, syrupy liquid, or a complete solidification of the sample. If you observe a gooey or insoluble precipitate forming between layers during an aqueous workup, this can also be a sign of polymerization or degradation.[4]

Q3: How can I prevent polymerization during storage?

A3: Proper storage is critical. We recommend the following conditions:

  • Temperature: Store the compound at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Aldehydes can be oxidized to carboxylic acids, and the presence of acidic impurities can promote polymerization.[5]

  • Purity: Ensure the aldehyde is of high purity. Impurities from the synthesis or workup can act as catalysts.

  • Inhibitors: For long-term storage, consider adding a small amount of a polymerization inhibitor.

Q4: What inhibitors can be used, and at what concentration?

Q5: How can I handle the compound during a reaction to minimize polymerization?

A5: To prevent polymerization during experimental use, you should:

  • Use freshly purified material: If the compound has been stored for a long time, consider purifying it via distillation or chromatography immediately before use.

  • Maintain low temperatures: Keep the reaction vessel cool, especially when adding reagents.

  • Work under an inert atmosphere: This prevents side reactions with oxygen.

  • Consider protecting groups: If the aldehyde functionality is not immediately required in a multi-step synthesis, consider protecting it as an acetal. Acetals are stable in neutral to strongly basic environments and prevent the aldehyde from undergoing unwanted reactions.[8][9][10]

Q6: Can I reverse the polymerization?

A6: Reversing polymerization is often difficult and impractical. For some aldehydes like phenylacetaldehyde, a controlled polymerization into a trimer (trioxane) can be reversed by flash distillation at high temperatures.[3] However, for uncontrolled polymerization, the resulting polymer is generally stable and decomposition often leads to a mixture of products. It is almost always more efficient to discard the polymerized material and use a fresh, properly stored sample.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving polymerization issues.

Problem: A solid precipitate or viscous oil has formed in the this compound sample.

The workflow below outlines the steps to troubleshoot this issue.

G cluster_0 cluster_1 cluster_2 cluster_3 A Polymerization Observed (Solid/Viscous Liquid) B Step 1: Assess Storage Conditions A->B C Is it stored at <0°C? B->C D Is it stored under inert gas (N2/Ar)? C->D Yes I Step 3: Implement Corrective Actions C->I No E Is it protected from light? D->E Yes D->I No F Step 2: Consider Contamination E->F Yes E->I No G Was the container clean and dry? F->G H Could acidic/basic residue be present? G->H Yes G->I No H->I Yes H->I No J Action: Repurify Aldehyde (e.g., Short-path distillation) I->J K Action: Add Stabilizer/Inhibitor J->K L Action: Store Properly (-20°C, under N2, in dark) K->L M Stable Aldehyde Achieved L->M

Caption: Troubleshooting workflow for aldehyde polymerization.

Data Presentation

The following table summarizes common inhibitors used for stabilizing reactive aldehydes. The optimal choice and concentration may require empirical validation for this compound.

Inhibitor TypeExamplesTypical Concentration (by weight)Notes
Phenolic Antioxidants Hydroquinone, Butylated hydroxytoluene (BHT)100 - 500 ppmEffective against free-radical polymerization.[6] May need to be removed before use in certain reactions (e.g., those sensitive to phenols or using strong bases).
Hydroxylamines N,N-Diethylhydroxylamine (DEHA)50 - 200 ppmCan be effective for unsaturated aldehydes, particularly in alcoholic solutions at elevated temperatures.[6]

Experimental Protocols

Protocol 1: Stabilization of Purified this compound for Storage

This protocol describes how to add a stabilizer to a freshly purified sample of the aldehyde for long-term storage.

Materials:

  • Freshly purified this compound

  • Butylated hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane), if preparing a stock solution

  • Clean, oven-dried vial with a PTFE-lined screw cap

  • Nitrogen or Argon gas supply

  • Microsyringe

Procedure:

  • Prepare Inhibitor Stock (Optional but Recommended):

    • Prepare a 1% (w/v) stock solution of BHT in anhydrous diethyl ether. For example, dissolve 10 mg of BHT in 1 mL of anhydrous diethyl ether. This allows for more accurate addition of small quantities.

  • Handle Aldehyde Under Inert Atmosphere:

    • Conduct all operations under a gentle stream of nitrogen or argon gas to minimize exposure to air and moisture.

  • Add Inhibitor:

    • To your freshly purified aldehyde, add the inhibitor to achieve a final concentration of approximately 200 ppm.

    • Using Stock Solution: For every 1 gram of aldehyde, add 20 µL of the 1% BHT stock solution.

    • Direct Addition (for larger quantities): For every 10 grams of aldehyde, add 2 mg of solid BHT. Ensure it dissolves completely. Gentle swirling may be necessary.

  • Final Storage:

    • Once the inhibitor is added and mixed, flush the vial headspace with inert gas.

    • Securely seal the vial with the PTFE-lined cap.

    • Wrap the vial in aluminum foil to protect it from light.

    • Place the sealed, protected vial in a -20°C freezer for long-term storage.

    • Clearly label the vial indicating the compound, date, and the presence and concentration of the BHT inhibitor.

References

Technical Support Center: Improving Reaction Selectivity with Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Difluoro-4-chlorophenylacetaldehyde. The information is designed to help overcome common challenges and improve selectivity in various chemical transformations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.

1. Poor Diastereoselectivity in Aldol Reactions

  • Problem: The aldol reaction with this compound results in a nearly 1:1 mixture of diastereomers, or the desired diastereomer is the minor product.

  • Potential Causes:

    • Inappropriate Catalyst or Stoichiometric Reagent: The choice of Lewis acid or organocatalyst is critical for inducing facial selectivity on the enolate and the aldehyde.

    • Reaction Temperature: Aldol reactions are often highly sensitive to temperature. Higher temperatures can lead to lower diastereoselectivity due to increased flexibility of the transition state.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, consequently, the stereochemical outcome.

    • Enolate Geometry: For substrate-controlled reactions, the geometry (E/Z) of the enolate nucleophile directly impacts the relative stereochemistry of the product.

  • Solutions:

    • Catalyst Screening: Systematically screen a range of chiral Lewis acids (e.g., Ti(OiPr)₄ with chiral ligands, Sn(OTf)₂ with chiral diamines) or organocatalysts (e.g., proline and its derivatives).

    • Temperature Optimization: Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, 0 °C) to enhance selectivity.

    • Solvent Screening: Evaluate a variety of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂).

    • Control of Enolate Geometry: When using pre-formed enolates, the choice of base (e.g., LDA, LHMDS) and additives (e.g., HMPA) can influence the E/Z ratio.

2. Low Enantioselectivity in Asymmetric Additions

  • Problem: A catalytic asymmetric reaction (e.g., Michael addition, aldol reaction) yields a product with low enantiomeric excess (ee).

  • Potential Causes:

    • Suboptimal Catalyst: The chosen chiral catalyst may not provide a sufficiently differentiated energetic pathway for the formation of the two enantiomers.

    • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle.

    • Catalyst Deactivation or Inhibition: Impurities in the reagents or solvent, or the product itself, may be inhibiting the catalyst.

    • Incorrect Catalyst Loading: Both too low and too high catalyst loadings can sometimes negatively impact enantioselectivity.

  • Solutions:

    • Ligand/Catalyst Modification: For metal-based catalysts, modify the chiral ligand to alter the steric and electronic environment around the metal center. For organocatalysts, explore derivatives with different steric bulk or electronic properties.

    • Lower Reaction Temperature: Reducing the temperature can slow down the uncatalyzed reaction and increase the energy difference between the diastereomeric transition states.

    • Purification of Reagents and Solvents: Ensure all starting materials, solvents, and inert atmospheres are of high purity.

    • Optimize Catalyst Loading: Perform a study to determine the optimal catalyst loading for both yield and enantioselectivity.

3. Competing Side Reactions

  • Problem: Formation of significant amounts of byproducts, such as self-condensation of the enolizable nucleophile or decomposition of the starting aldehyde.

  • Potential Causes:

    • Strongly Basic or Acidic Conditions: Harsh reaction conditions can promote side reactions. The difluoroaldehyde may be sensitive to certain nucleophiles or bases.

    • Prolonged Reaction Times: Leaving the reaction for an extended period after completion can lead to product degradation or byproduct formation.

    • Presence of Water: Moisture can quench sensitive reagents and catalyze undesired pathways.

  • Solutions:

    • Milder Reaction Conditions: Use milder bases or acids. For example, in organocatalyzed reactions, the catalyst itself provides the necessary activation without the need for strong stoichiometric reagents.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that anhydrous solvents and reagents are used under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity in reactions with this compound challenging?

A1: The two fluorine atoms at the α-position significantly influence the aldehyde's reactivity. They are strongly electron-withdrawing, which activates the carbonyl group towards nucleophilic attack. However, this electronic effect can also alter the stability of intermediates and transition states in ways that may not be intuitive based on non-fluorinated analogues. Furthermore, the steric bulk of the difluoromethyl group can play a crucial role in directing the stereochemical outcome of reactions.

Q2: Which types of catalysts are most effective for controlling stereoselectivity in reactions with this aldehyde?

A2: Both chiral Lewis acid catalysts and organocatalysts have shown promise in controlling stereoselectivity in reactions of α,α-difluoroaldehydes.

  • Organocatalysts: Proline and its derivatives, as well as cinchona alkaloids, are often effective in promoting enantioselective aldol and Michael additions through the formation of chiral enamines or iminium ions.

  • Chiral Lewis Acids: Metal complexes with chiral ligands (e.g., based on BINOL, BOX, or Salen scaffolds) can effectively coordinate to the aldehyde and create a chiral environment, directing the approach of the nucleophile.

Q3: How can I improve the yield of my reaction without compromising selectivity?

A3: Improving yield while maintaining selectivity often involves a careful optimization of multiple reaction parameters.

  • Slow Addition: Adding the nucleophile or the aldehyde slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.

  • Equivalent Optimization: Carefully titrate the equivalents of the nucleophile and any stoichiometric reagents to find the optimal balance.

  • Use of Additives: Sometimes, additives such as molecular sieves (to remove water) or co-solvents can improve both yield and selectivity.

Q4: What are the best analytical techniques to determine the diastereomeric and enantiomeric purity of the products?

A4:

  • Diastereomeric Ratio (d.r.): This is typically determined by ¹H or ¹⁹F NMR spectroscopy of the crude reaction mixture. The integration of well-resolved signals corresponding to each diastereomer provides the ratio.

  • Enantiomeric Excess (ee): This is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Experimental Protocols & Data

While specific data for this compound is limited in the literature, the following protocols for analogous α,α-difluoro aromatic aldehydes can serve as a starting point for optimization.

Protocol 1: Organocatalytic Asymmetric Aldol-Type Reaction

This protocol is based on the in-situ generation of a difluoroenol species which then reacts with an aldehyde.

EntryAldehyde (Electrophile)Nucleophile PrecursorCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
14-Nitrobenzaldehyde1-(4-chlorophenyl)-2,2,2-trifluoro-1-diazoethaneQuinine-derived urea (2)THF309593
22-Naphthaldehyde1-(4-chlorophenyl)-2,2,2-trifluoro-1-diazoethaneQuinine-derived urea (2)THF309291
34-Chlorobenzaldehyde1-phenyl-2,2,2-trifluoro-1-diazoethaneQuinine-derived urea (2)THF309094

Methodology: To a solution of the trifluoromethyl diazo compound (0.12 mmol) and the aldehyde (0.1 mmol) in THF (1.0 mL) is added Rh₂(OAc)₄ (1.0 mol%) and the quinine-derived urea catalyst (2.0 mol%). Water (1.5 equivalents) is then added, and the mixture is stirred at 30 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the desired α,α-difluoro-β-hydroxy ketone.

Protocol 2: Enantioselective Mukaiyama-Michael Addition

This protocol utilizes an organocatalyst to facilitate the addition of a silyl ketene acetal to an α,β-unsaturated aldehyde. This can be adapted for this compound as the electrophile in reactions with suitable nucleophiles.

Entryα,β-Unsaturated AldehydeSilyl Ketene AcetalCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1Cinnamaldehyde(1-methoxyvinyloxy)trimethylsilaneImidazolidinone catalyst (20)CH₂Cl₂-208595
2Crotonaldehyde(1-methoxyvinyloxy)trimethylsilaneImidazolidinone catalyst (20)CH₂Cl₂-208892

Methodology: To a solution of the α,β-unsaturated aldehyde (0.25 mmol) and the imidazolidinone catalyst (20 mol%) in CH₂Cl₂ (0.5 mL) at the specified temperature is added the silyl ketene acetal (0.3 mmol). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched and worked up, and the product is purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Poor Selectivity

G start Poor Selectivity Observed issue_type Identify Issue: - Diastereoselectivity? - Enantioselectivity? start->issue_type diastereo Poor Diastereoselectivity issue_type->diastereo Diastereo enantio Poor Enantioselectivity issue_type->enantio Enantio cause_diastereo Potential Causes: - Catalyst Choice - Temperature - Solvent - Enolate Geometry diastereo->cause_diastereo solution_diastereo Solutions: 1. Screen Catalysts/Ligands 2. Lower Reaction Temperature 3. Screen Solvents 4. Modify Base/Additives cause_diastereo->solution_diastereo end Improved Selectivity solution_diastereo->end cause_enantio Potential Causes: - Suboptimal Catalyst - Background Reaction - Catalyst Deactivation - Incorrect Loading enantio->cause_enantio solution_enantio Solutions: 1. Modify Catalyst/Ligand 2. Lower Temperature 3. Purify Reagents 4. Optimize Loading cause_enantio->solution_enantio solution_enantio->end

Caption: Troubleshooting workflow for poor reaction selectivity.

General Experimental Workflow for a Catalytic Asymmetric Reaction

G prep 1. Reagent & Glassware Prep (Anhydrous Conditions) setup 2. Reaction Setup (Inert Atmosphere) prep->setup addition 3. Reagent Addition (Controlled Temperature) setup->addition monitoring 4. Reaction Monitoring (TLC / LC-MS) addition->monitoring monitoring->monitoring Incomplete workup 5. Quench & Workup monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Analysis (NMR, Chiral HPLC) purification->analysis product Final Product analysis->product

Caption: Standard workflow for asymmetric catalysis experiments.

Technical Support Center: Purification of Crude Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the purification of crude Difluoro-4-chlorophenylacetaldehyde. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the exact impurity profile can vary depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as the corresponding chlorodifluorotoluene or related precursors.

  • Over-oxidation product: 2,2-Difluoro-2-(4-chlorophenyl)acetic acid, formed by the oxidation of the aldehyde group.

  • Hydrolysis products: Depending on the workup and storage conditions, the difluoromethyl group can be susceptible to hydrolysis.

  • Byproducts from side reactions: These can be diverse and are highly dependent on the specific reagents and conditions used in the synthesis.

  • Residual Solvents: Solvents used during the synthesis and workup, such as tetrahydrofuran (THF), diethyl ether, or chlorinated solvents.

Q2: My final product shows a broad peak or multiple spots on TLC. What could be the issue?

A2: This indicates the presence of impurities. A broad peak can suggest a mixture of closely related compounds or the presence of a major impurity. Multiple spots confirm the presence of several distinct impurities. It is recommended to proceed with a purification step.

Q3: The purified product is unstable and decomposes upon storage. How can I prevent this?

A3: Aldehydes, in general, can be prone to oxidation. For a fluorinated aldehyde like this compound, it is crucial to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light. The use of an antioxidant may also be considered, although its compatibility should be verified.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low Purity After Initial Extraction Incomplete separation of organic and aqueous phases.Perform multiple extractions with a suitable organic solvent. A brine wash can help to break emulsions and remove water-soluble impurities.
Presence of acidic impurities (e.g., carboxylic acid).Wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to remove acidic impurities.
Difficulty in Removing a Specific Impurity by Column Chromatography Impurity has a similar polarity to the desired product.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may improve separation. Alternatively, consider a different purification technique such as distillation or crystallization.
Product Degradation During Distillation The compound may be thermally labile.Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. Ensure the distillation apparatus is free of air leaks.
Low Yield After Purification Loss of product during multiple purification steps.Minimize the number of transfer steps. Ensure complete extraction and elution from chromatographic columns. Optimize crystallization conditions to maximize recovery.
The product is volatile.Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to avoid loss of the product.

Experimental Protocols

General Purification Workflow

A typical purification workflow for crude this compound involves an initial workup followed by a primary purification technique.

PurificationWorkflow CrudeProduct Crude this compound Workup Aqueous Workup (e.g., NaHCO3 wash, Brine wash) CrudeProduct->Workup Drying Drying of Organic Phase (e.g., over Na2SO4 or MgSO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval PurificationChoice Choice of Purification Method SolventRemoval->PurificationChoice Distillation Vacuum Distillation PurificationChoice->Distillation For thermally stable, volatile compounds Chromatography Column Chromatography PurificationChoice->Chromatography For complex mixtures or non-volatile compounds Crystallization Crystallization PurificationChoice->Crystallization If a suitable solvent is found PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct Crystallization->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Logic for Impurity Removal

This diagram outlines a logical approach to troubleshooting common purification challenges.

TroubleshootingLogic start Impure Product Detected (e.g., by TLC, GC-MS, NMR) check_acid Is an acidic impurity (e.g., carboxylic acid) suspected? start->check_acid bicarb_wash Perform a sodium bicarbonate wash check_acid->bicarb_wash Yes check_polarity Are impurities close in polarity to the product? check_acid->check_polarity No bicarb_wash->check_polarity optimize_chrom Optimize column chromatography (solvent gradient, stationary phase) check_polarity->optimize_chrom Yes consider_dist Consider vacuum distillation check_polarity->consider_dist No pure_product Pure Product optimize_chrom->pure_product check_thermal Is the product thermally stable? consider_dist->check_thermal low_temp_dist Perform low-temperature vacuum distillation check_thermal->low_temp_dist Yes alternative_purification Consider alternative purification methods (e.g., crystallization) check_thermal->alternative_purification No low_temp_dist->pure_product alternative_purification->pure_product

Caption: Troubleshooting decision tree for purification.

Disclaimer: The information provided is for guidance purposes only. Researchers should always refer to relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments. The specific impurities and optimal purification methods will depend on the unique conditions of the synthesis.

Technical Support Center: Managing Exothermic Reactions of Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Exothermic Event Management

This guide addresses potential issues you might encounter during reactions involving Difluoro-4-chlorophenylacetaldehyde, focusing on the management of exothermic events.

Question Answer
What should I do if I observe a sudden, unexpected temperature rise in my reaction? 1. Immediately stop all reagent addition. 2. Ensure maximum cooling is applied. This may involve lowering the temperature of the cooling bath or ensuring maximum flow of the cooling medium.3. If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench. Have a pre-determined quenching agent ready and a clear procedure for its addition.4. Alert your supervisor and any colleagues in the immediate vicinity. 5. If there are signs of gas evolution or pressure buildup, evacuate the area immediately and follow your institution's emergency procedures.
My reaction pressure is increasing rapidly. What are the likely causes and what is the immediate course of action? A rapid pressure increase can be due to the reaction generating a gaseous byproduct or the reaction solvent beginning to boil due to an uncontrolled exotherm. Immediate Actions: 1. Cease all heating and reagent addition.2. Apply maximum cooling.3. Ensure the reactor's pressure relief system is functioning correctly.4. If the pressure approaches the maximum allowable working pressure of the reactor, initiate an emergency shutdown and evacuation.
The color of my reaction mixture has changed unexpectedly to a dark brown or black. What could this indicate? A sudden change to a dark color, especially when accompanied by a temperature rise, can be an indicator of product decomposition or the initiation of a hazardous side reaction. These decomposition pathways can often be highly exothermic.Recommended Steps: 1. Stop the reaction by ceasing reagent addition and applying cooling.2. Take a small, quenched sample for analysis if it is safe to do so.3. Do not attempt to heat or further process the mixture until the cause of the color change has been determined.
How can I differentiate between a normal reaction exotherm and the onset of a thermal runaway? A normal exotherm is predictable and controllable; the rate of temperature increase is proportional to the rate of reagent addition, and the cooling system can maintain the set temperature. A thermal runaway is characterized by an accelerating rate of temperature increase that is no longer controlled by the cooling system, even after reagent addition has stopped.[1][2][3]

Frequently Asked Questions (FAQs)

Question Answer
What are the key considerations before scaling up a reaction with this compound? Before scaling up, it is crucial to have a thorough understanding of the reaction's thermal profile. This includes:- Heat of reaction (ΔHr): Determines the total amount of energy released.- Adiabatic temperature rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.- Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature that could be reached during the reaction under runaway conditions.- Onset temperature of decomposition: The temperature at which the product or reactants begin to decompose exothermically.
Why is reaction calorimetry (RC) important for managing exothermic reactions? Reaction calorimetry provides critical data for safe scale-up. It allows you to quantify the heat flow from a reaction in real-time, determine the heat of reaction, and model the effects of different process parameters (e.g., dosing rate, temperature) on the reaction's safety.
What are some engineering controls to prevent thermal runaway? - Adequate cooling capacity: The reactor's cooling system must be able to remove heat faster than it is generated.- Semi-batch or continuous feeding: Adding a reactive reagent slowly over time allows for better heat management compared to a batch process.- Emergency quenching system: A pre-defined and tested plan to quickly stop the reaction.- Pressure relief systems: To safely vent any overpressure.- Redundant temperature monitoring: Multiple probes to ensure accurate temperature readings.
What are the potential hazards associated with reactive aldehydes like this compound? Reactive aldehydes can be prone to self-condensation or polymerization reactions, which can be exothermic. The presence of impurities or certain catalysts can sometimes initiate these hazardous side reactions. The difluoro- and chloro- substitutions may also influence the compound's thermal stability.

Data Presentation: Illustrative Thermal Hazard Data

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual experimental data for this compound.

Table 1: Hypothetical Calorimetry Data for an Aldehyde Condensation Reaction

ParameterValueUnitSignificance
Heat of Reaction (ΔHr)-150kJ/molTotal energy released per mole of limiting reagent.
Adiabatic Temperature Rise (ΔTad)120°CPotential for a large temperature increase without cooling.
Maximum Temperature of Synthesis Reaction (MTSR)160°CThe highest temperature the desired reaction can reach.
Onset Temperature of Decomposition185°CTemperature at which a secondary, more dangerous exotherm begins.

Table 2: Recommended Cooling Parameters for a Scaled-Up Reaction (Hypothetical)

ScaleRecommended Jacket TemperatureMaximum Dosing RateEmergency Quench Volume
1 L20 °C2 mL/min500 mL
10 L15 °C15 mL/min5 L
50 L10 °C60 mL/min25 L

Experimental Protocols: Thermal Hazard Assessment

Protocol 1: Screening for Thermal Hazards using a Reaction Calorimeter (RC1)

Objective: To determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) for a reaction involving this compound.

Materials:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1)

  • This compound

  • Other reactants and solvent as per the synthetic procedure

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Calibration: Perform a standard electrical calibration of the RC1 to ensure accurate heat flow measurements.

  • Reactor Setup:

    • Charge the reactor with the initial solvent and any non-reactive starting materials.

    • Establish the desired initial reaction temperature (e.g., 25 °C).

    • Set up the dosing pump with a solution of this compound.

  • Reaction Execution:

    • Start the stirrer at a constant speed to ensure good mixing.

    • Begin dosing the this compound solution at a slow, controlled rate.

    • Monitor the heat flow, reactor temperature (Tr), and jacket temperature (Tj) in real-time.

    • Continue dosing until the reaction is complete.

  • Isothermal Hold: Maintain the reaction at the set temperature after dosing is complete to measure any residual heat flow.

  • Data Analysis:

    • Integrate the heat flow curve over time to calculate the total heat of reaction (Q).

    • Divide Q by the number of moles of the limiting reagent to determine the molar heat of reaction (ΔHr).

    • Use the software to calculate the MTSR based on the heat of reaction and the thermal properties of the reaction mass.

Visualizations

Exothermic_Event_Troubleshooting start Unexpected Temperature Rise or Pressure Increase stop_dosing Immediately Stop All Reagent Addition start->stop_dosing notify Notify Supervisor start->notify max_cooling Apply Maximum Cooling stop_dosing->max_cooling check_control Is Temperature Under Control? max_cooling->check_control monitor Monitor Reaction Closely check_control->monitor  Yes quench Prepare for Emergency Quench check_control->quench  No execute_quench Execute Emergency Quench quench->execute_quench quench->notify evacuate Evacuate Area execute_quench->evacuate

Caption: Troubleshooting workflow for an exothermic event.

Safe_Scaling_Workflow lit_review Literature Review & Initial Safety Assessment small_scale Small-Scale Lab Experiments (mg) lit_review->small_scale calorimetry Reaction Calorimetry (RC1/DSC) small_scale->calorimetry hazard_analysis Thermal Hazard Analysis (ΔHr, ΔTad, MTSR) calorimetry->hazard_analysis hazard_analysis->small_scale  No-Go/Redesign pilot_scale Pilot Plant Scale-Up (Controlled Conditions) hazard_analysis->pilot_scale  Go production Full-Scale Production pilot_scale->production

Caption: General workflow for safely scaling up exothermic reactions.

References

Technical Support Center: Degradation of Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and drug development professionals working with Difluoro-4-chlorophenylacetaldehyde. This resource provides troubleshooting guides and frequently asked questions to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the chemistry of aromatic aldehydes and halogenated compounds, the primary degradation pathways for this compound are expected to be oxidation, hydrolysis, and photodegradation.

  • Oxidation: The aldehyde group is susceptible to oxidation, which would likely convert it to 2,2-difluoro-2-(4-chlorophenyl)acetic acid. This can occur through autoxidation in the presence of oxygen or be catalyzed by enzymes in biological systems.

  • Hydrolysis: While the aldehyde group itself is not directly hydrolyzed, instability can be introduced under certain pH and temperature conditions, potentially leading to the formation of hydrates or other degradation products.

  • Photodegradation: Exposure to UV light can induce photodegradation of aromatic aldehydes, leading to a variety of breakdown products.

Q2: What are the likely metabolic fates of this compound in a biological system?

A2: In biological systems, this compound is likely metabolized by aldehyde dehydrogenases (ALDHs) to its corresponding carboxylic acid, 2,2-difluoro-2-(4-chlorophenyl)acetic acid. This is a common metabolic pathway for xenobiotic aldehydes. Further metabolism could involve hydroxylation of the aromatic ring followed by conjugation and excretion.

Q3: How do the fluorine and chlorine substituents affect the stability of the molecule?

A3: Electron-withdrawing groups, such as chlorine and fluorine, generally increase the stability of aromatic aldehydes. These substituents can influence the reactivity of the aldehyde group and the aromatic ring, potentially making the molecule more resistant to certain types of degradation compared to unsubstituted phenylacetaldehyde.

Troubleshooting Guides

Problem 1: My sample of this compound shows signs of degradation (e.g., discoloration, precipitation) upon storage.

  • Possible Cause: Oxidation or photodegradation. Aromatic aldehydes are prone to oxidation when exposed to air and can be sensitive to light.

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Light Protection: Use amber vials or store samples in the dark to prevent photodegradation.

    • Temperature Control: Store at a low temperature (e.g., -20°C) to reduce the rate of degradation reactions.

Problem 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS) when analyzing this compound.

  • Possible Cause: Degradation of the analyte during sample preparation or analysis. The primary degradation product is likely 2,2-difluoro-2-(4-chlorophenyl)acetic acid.

  • Troubleshooting Steps:

    • Solvent Stability: Ensure the compound is stable in the chosen solvent. Test different solvents to find one that minimizes degradation.

    • pH Effects: Be mindful of the pH of your mobile phase or sample matrix, as extreme pH can catalyze degradation.

    • Temperature of Injection Port (for GC): High temperatures in the GC inlet can cause thermal degradation. Try lowering the inlet temperature.

    • Derivatization: If analyzing by GC, consider derivatizing the aldehyde to a more stable functional group to prevent on-column degradation.

Problem 3: My enzymatic assay using this compound as a substrate is showing low or no activity.

  • Possible Cause: Enzyme inhibition or substrate instability in the assay buffer.

  • Troubleshooting Steps:

    • Substrate Stability: Confirm the stability of this compound in your assay buffer over the time course of the experiment. Run a control experiment without the enzyme to check for non-enzymatic degradation.

    • Enzyme Inhibition: The compound or its degradation products could be inhibiting the enzyme. Perform enzyme kinetics at varying substrate concentrations to check for substrate inhibition.

    • Cofactor Limitation: Ensure that all necessary cofactors for the enzyme (e.g., NAD+ for aldehyde dehydrogenase) are present in sufficient concentrations.

Quantitative Data Summary

Since no specific experimental data for the degradation of this compound is available in the literature, the following table presents hypothetical stability data based on general principles for aromatic aldehydes. This data is for illustrative purposes only.

Degradation ConditionParameterHypothetical Value
Photodegradation Half-life (in aqueous solution, simulated sunlight)12 hours
Oxidation Rate constant (in air-saturated solution)1.5 x 10-5 s-1
Hydrolysis Half-life (pH 7.4, 37°C)> 100 days

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Oxidation of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup: In a clear glass vial, add an aqueous buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation: Add a small aliquot of the stock solution to the buffer to a final concentration of 10-100 µM. The vial should be left open to the air or sparged with oxygen.

  • Incubation: Stir the solution at a constant temperature (e.g., 25°C).

  • Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection or LC-MS, to monitor the disappearance of the parent compound and the appearance of the carboxylic acid product.

Protocol 2: General Procedure for Assessing the Metabolic Stability in Liver Microsomes

  • Reagent Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of NADPH regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and the this compound stock solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining amount of this compound using LC-MS/MS.

Visualizations

Degradation_Pathways This compound This compound 2,2-difluoro-2-(4-chlorophenyl)acetic acid 2,2-difluoro-2-(4-chlorophenyl)acetic acid This compound->2,2-difluoro-2-(4-chlorophenyl)acetic acid Oxidation (O2, enzymes) Degradation Products Degradation Products This compound->Degradation Products Photodegradation (UV light) Hydrate Formation Hydrate Formation This compound->Hydrate Formation Hydrolysis (H2O)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Experiment cluster_analysis Analysis Stock Solution Stock Solution Incubation Incubation Stock Solution->Incubation Add to reaction mixture Aliquots Aliquots Incubation->Aliquots Take time points Analytical Instrument (HPLC/LC-MS) Analytical Instrument (HPLC/LC-MS) Aliquots->Analytical Instrument (HPLC/LC-MS) Data Analysis Data Analysis Analytical Instrument (HPLC/LC-MS)->Data Analysis Quantify parent and products

Caption: General experimental workflow for studying degradation.

"challenges in the fluorination step of Difluoro-4-chlorophenylacetaldehyde synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde, with a specific focus on the critical fluorination step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the gem-difluorination of 4-chlorophenylacetaldehyde?

The most common and established method for the conversion of an aldehyde to a gem-difluoride is through the use of nucleophilic fluorinating agents. The most widely utilized reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[1][2][3][4] Both reagents can effectively replace the carbonyl oxygen with two fluorine atoms.

Q2: What are the main challenges associated with the fluorination of aromatic aldehydes like 4-chlorophenylacetaldehyde?

Researchers may encounter several challenges during the fluorination of aromatic aldehydes:

  • Reagent Instability: DAST is known to be thermally unstable and can decompose exothermically, sometimes explosively, at temperatures above 90°C.[3][5][6] Deoxo-Fluor offers a safer alternative due to its higher thermal stability.[2][3][4][6][7]

  • Side Reactions: The formation of byproducts is a significant challenge. For enolizable aldehydes, the formation of vinyl fluorides can be a competing pathway.[8] Rearrangement reactions, such as the Wagner-Meerwein rearrangement, can also occur, particularly with substrates prone to forming stable carbocations.[1][8]

  • Incomplete Conversion: Aromatic aldehydes can be less reactive than their aliphatic counterparts, sometimes leading to incomplete conversion and a mixture of starting material and product.[9]

  • Purification: The crude product often contains unreacted starting material, fluorinating agent byproducts, and other impurities, which can make purification challenging.

Q3: Which fluorinating agent is better for my synthesis: DAST or Deoxo-Fluor?

The choice between DAST and Deoxo-Fluor depends on the scale of the reaction and the sensitivity of the substrate.

  • DAST is a powerful and widely used fluorinating agent. However, its thermal instability makes it less suitable for large-scale reactions or reactions requiring elevated temperatures.[5][6]

  • Deoxo-Fluor is generally considered a safer alternative to DAST due to its enhanced thermal stability.[2][3][4][6][7] In many cases, it provides similar or even better yields than DAST and is the preferred reagent for scaling up reactions.[2]

Q4: Can I use Selectfluor for the gem-difluorination of aldehydes?

Selectfluor is an electrophilic fluorinating agent and is not typically used for the direct gem-difluorination of aldehydes.[10] Its primary applications in fluorination involve reactions with electron-rich substrates. While there are methods for the gem-difluorination of carbonyl compounds using Selectfluor, they often involve multi-step procedures, for instance, via dithiolane intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fluorination of 4-chlorophenylacetaldehyde.

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Insufficient amount of fluorinating agent.2. Low reaction temperature or insufficient reaction time.3. Deactivated fluorinating agent due to moisture.4. Low reactivity of the substrate.1. Increase the molar excess of the fluorinating agent (e.g., from 1.5 to 2.5 equivalents).2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored fluorinating agent.4. For less reactive aromatic aldehydes, higher temperatures may be necessary. Consider using Deoxo-Fluor for reactions requiring heating.
Formation of a significant amount of vinyl fluoride byproduct 1. The aldehyde is enolizable, and the reaction conditions favor elimination.2. Presence of a non-nucleophilic base.1. Use a less polar solvent.2. Run the reaction at a lower temperature.3. Consider using a fluorinating agent that is less prone to promoting elimination, such as aminodifluorosulfinium tetrafluoroborates.[2]
Presence of tar or polymeric material in the reaction mixture 1. The aldehyde is unstable under the reaction conditions.2. The reaction temperature is too high, leading to decomposition of the starting material or product.3. Runaway reaction, especially with DAST.[11][12][13]1. Add the fluorinating agent slowly at a low temperature (e.g., -78 °C) and then allow the reaction to warm up gradually.2. Maintain careful temperature control throughout the reaction.3. Use a more thermally stable fluorinating agent like Deoxo-Fluor, especially for reactions requiring heat.
Difficult purification of the final product 1. Presence of polar byproducts from the fluorinating agent.2. Similar polarity of the product and unreacted starting material.1. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.2. Perform an aqueous workup to remove water-soluble impurities.3. Utilize column chromatography with a carefully selected solvent system to separate the product from impurities. A gradient elution may be necessary.
Safety concerns (fuming, exothermic reaction) 1. Reaction of the fluorinating agent with moisture.2. Rapid addition of the fluorinating agent.3. Thermal decomposition of DAST.1. Handle all reagents under an inert atmosphere and use anhydrous solvents.2. Add the fluorinating agent dropwise at a low temperature.3. Never heat DAST above 90°C.[3] Use a blast shield and conduct the reaction in a well-ventilated fume hood. For larger scale reactions, Deoxo-Fluor is the recommended alternative.[6]

Experimental Protocols

General Protocol for Gem-Difluorination of 4-Chlorophenylacetaldehyde using Deoxo-Fluor

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 4-Chlorophenylacetaldehyde

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 4-chlorophenylacetaldehyde (1.0 eq) in anhydrous DCM in a dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor (1.5 - 2.5 eq) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • If the reaction is incomplete, gently warm the mixture to a maximum of 40 °C.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

Experimental Workflow for Gem-Difluorination

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aldehyde Dissolve Aldehyde in Anhydrous DCM prep_inert Inert Atmosphere (N2 or Ar) prep_cool Cool to 0 °C add_reagent Slowly Add Deoxo-Fluor prep_cool->add_reagent warm_rt Warm to RT (12-24h) add_reagent->warm_rt monitor Monitor Reaction (TLC/GC) warm_rt->monitor quench Quench with Sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify final_product Difluoro-4-chlorophenyl- acetaldehyde purify->final_product Isolate Product

Caption: Experimental workflow for the gem-difluorination of 4-chlorophenylacetaldehyde.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_problems Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions start Fluorination Reaction low_conversion Low/No Conversion start->low_conversion byproducts Byproduct Formation start->byproducts tar Tar/Polymerization start->tar cause_reagent Reagent Issue (Amount/Activity) low_conversion->cause_reagent cause_conditions Reaction Conditions (Temp/Time) low_conversion->cause_conditions cause_elimination Enolization/ Elimination byproducts->cause_elimination cause_decomposition Decomposition/ Runaway tar->cause_decomposition sol_reagent Increase Reagent Use Anhydrous Conditions cause_reagent->sol_reagent sol_conditions Increase Temp/Time Careful Monitoring cause_conditions->sol_conditions sol_elimination Lower Temperature Change Solvent cause_elimination->sol_elimination sol_decomposition Slow Addition at Low Temp Use Deoxo-Fluor cause_decomposition->sol_decomposition

Caption: Troubleshooting logic for common issues in the fluorination step.

References

"troubleshooting guide for Difluoro-4-chlorophenylacetaldehyde handling"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Difluoro-4-chlorophenylacetaldehyde

This guide provides troubleshooting advice and frequently asked questions for handling and using this compound and analogous reactive aldehydes in a research setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: While specific data is unavailable, halogenated aromatic aldehydes should be handled with caution. Potential hazards include:

  • Toxicity: Halogenated organic compounds can have moderate to high toxicity if inhaled, ingested, or absorbed through the skin.[1] They can act as irritants to the eyes, mucous membranes, and respiratory tract.[2]

  • Reactivity: The aldehyde functional group is reactive and can undergo oxidation, polymerization, or other unwanted reactions if not handled properly.[3]

  • Decomposition: Contact with heat or certain metals may cause decomposition, potentially releasing toxic fumes.[4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored under the following conditions:

  • Temperature: Store in a freezer at or below -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, clearly labeled container.

  • Light: Protect from light to prevent photochemical degradation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: A comprehensive PPE protocol is essential:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Heavier gloves are recommended for prolonged contact or when handling larger quantities.[4]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of the solid or solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.

Section 2: Experimental Troubleshooting

Q4: My reaction with this compound is giving a low yield. What are the possible causes?

A4: Low yields can stem from several factors:

  • Compound Instability: Aldehydes, particularly those with electron-withdrawing groups like fluorine and chlorine, can be prone to degradation.[3] The aldehyde may be oxidizing to the corresponding carboxylic acid or polymerizing.

  • Reagent Purity: The purity of the aldehyde is critical. Impurities can interfere with the reaction.

  • Reaction Conditions: The temperature, solvent, and pH may not be optimal. Aldehyde reactions can be sensitive to these parameters.

  • Workup Issues: The product may be lost during the workup phase. For instance, it might be water-soluble or unstable to acidic/basic conditions used in extraction.[5]

Q5: I am observing multiple unexpected spots on my TLC plate. How can I minimize side product formation?

A5: The formation of multiple products often points to the high reactivity of the aldehyde:

  • Self-Condensation: Aldehydes can undergo self-condensation reactions (like an aldol condensation) in the presence of acid or base.

  • Oxidation: Exposure to air can oxidize the aldehyde to the corresponding carboxylic acid. Running reactions under an inert atmosphere can mitigate this.

  • Cannizzaro Reaction: If the reaction is run under strongly basic conditions and the aldehyde has no α-hydrogens, it can undergo a Cannizzaro reaction, yielding both the corresponding alcohol and carboxylic acid.[6]

  • Reagent Reactivity: The nucleophile or base used might be too harsh, leading to side reactions. Consider using milder reagents.

Q6: My reaction seems to stall and does not go to completion. What steps can I take?

A6: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Reagent Activity: Ensure your reagents are fresh and active. For example, if using a Grignard reagent, ensure it has been recently titrated.

  • Catalyst Deactivation: If the reaction is catalytic, the catalyst may have been poisoned by impurities in the starting materials or solvent.

  • Inhibitors: Trace amounts of inhibitors in your starting material or solvent could be halting the reaction.

  • Temperature: The reaction may require higher temperatures to proceed to completion. Consider a gentle increase in temperature while monitoring the reaction closely by TLC or LC-MS.

Quantitative Data on Related Compounds

Due to the lack of specific data for this compound, the following table provides properties of related compounds to offer a comparative baseline.

PropertyPhenylacetaldehyde4-ChlorophenylacetaldehydeGeneral Effect of Fluorination
Molecular Weight 120.15 g/mol 154.59 g/mol Increases molecular weight
Boiling Point 195°CNot readily availableGenerally increases boiling point
Reactivity Prone to oxidation and polymerizationSimilar to PhenylacetaldehydeElectron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, potentially increasing reactivity towards nucleophiles.[7]
Storage Store under inert gas, refrigeratedStore in a freezer under an inert atmosphere[8]Requires stringent inert and cold storage conditions

Experimental Protocols

Protocol: Example of a Wittig Reaction

This protocol is a general guideline for a Wittig reaction to form a substituted styrene, a common transformation for aromatic aldehydes.

1. Preparation of the Ylide: a. In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Slowly add n-butyllithium (1.05 equivalents) dropwise. d. Allow the now yellow-orange solution to stir at room temperature for 1 hour.

2. Reaction with the Aldehyde: a. Dissolve this compound (1 equivalent) in anhydrous THF in a separate flame-dried flask under argon. b. Cool the aldehyde solution to 0°C. c. Slowly transfer the prepared ylide solution to the aldehyde solution via cannula. d. Allow the reaction to stir at room temperature and monitor its progress by TLC.

3. Workup and Purification: a. Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for a Failed Reaction start Reaction Failed (Low Yield / No Product) check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity/Purity start->check_reagents check_conditions Review Reaction Conditions (T, t, conc.) start->check_conditions analyze_crude Analyze Crude Mixture (NMR, LC-MS) check_sm->analyze_crude check_reagents->analyze_crude check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products sm_recovered Starting Material Recovered? analyze_crude->sm_recovered side_products->sm_recovered No modify_workup Modify Workup (e.g., avoid acid/base) side_products->modify_workup Yes optimize Optimize Conditions (Temp, Solvent, Catalyst) sm_recovered->optimize Yes sm_recovered->modify_workup No rerun Re-run Reaction optimize->rerun modify_workup->rerun

Caption: A logical workflow for troubleshooting failed chemical reactions.

SafeHandling Safe Handling of Reactive Aldehydes start Acquire Aldehyde storage Store at <= -20°C under Inert Gas (Ar/N2) start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe handling Handle in Fume Hood Only ppe->handling weighing Weigh Quickly under Inert Atmosphere if Possible handling->weighing reaction_setup Set up Reaction under Inert Atmosphere weighing->reaction_setup waste Dispose of Waste in Halogenated Waste Stream reaction_setup->waste cleanup Clean Glassware Carefully in Hood waste->cleanup

Caption: A workflow for the safe handling of reactive aldehydes in a lab.

References

Navigating Solvent Systems for Difluoro-4-chlorophenylacetaldehyde Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing solvent systems for reactions involving Difluoro-4-chlorophenylacetaldehyde. The following information is curated to address specific challenges encountered during experimental work, with a focus on data-driven solvent selection and detailed experimental considerations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

A1: Due to the electron-deficient nature of the aldehyde carbonyl group, accentuated by the two fluorine atoms, the primary consideration is the solvent's ability to facilitate nucleophilic attack while minimizing side reactions. Key factors include:

  • Solvent Polarity: Aprotic solvents of low to medium polarity are often preferred to prevent hydrolysis of the starting material and intermediates.

  • Solubility: Ensuring all reactants are well-solvated is crucial for reaction efficiency.

  • Compatibility with Reagents: The solvent must be inert to the specific reagents used, particularly strong bases or highly nucleophilic species.

  • Work-up and Purification: Consider the ease of solvent removal and potential for co-elution with products during chromatography.

Q2: Are there any known incompatibilities or common side reactions with certain solvents?

A2: Protic solvents, such as alcohols or water, should be used with caution as they can lead to the formation of hemiacetals or hydrates, reducing the availability of the aldehyde for the desired reaction. Highly polar aprotic solvents like DMF or DMSO may sometimes accelerate unwanted side reactions or complicate product isolation.

Q3: How does the absence of α-hydrogens in this compound affect solvent choice?

A3: The lack of α-hydrogens prevents enolate formation. This is advantageous as it eliminates the possibility of side reactions such as aldol condensations. Therefore, the choice of solvent and base can be focused primarily on facilitating the desired nucleophilic addition without concern for deprotonation at the α-position.

Section 2: Troubleshooting Guides

This section addresses common issues encountered in specific reaction types involving this compound.

Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a reliable method for forming alkenes from aldehydes. With stabilized phosphonate ylides, it predominantly yields the (E)-alkene.[1][2][3]

Problem: Low or no conversion to the desired alkene.

Potential Cause Troubleshooting Step Rationale
Inefficient Ylide Formation Ensure anhydrous conditions. Use a sufficiently strong, non-nucleophilic base (e.g., NaH, KHMDS). Consider using a co-solvent like THF or DME to improve solubility of the phosphonate ester.[3]The phosphonate ester must be fully deprotonated to form the reactive carbanion. Moisture will quench the base and the ylide.
Poor Solubility of Reactants Switch to a solvent system that better solubilizes both the aldehyde and the phosphonate ylide. A mixture of solvents may be beneficial.For the reaction to proceed, all components must be in the same phase.
Steric Hindrance Increase reaction temperature or prolong reaction time. If still unsuccessful, consider a less sterically demanding phosphonate reagent.The difluoro-substituted carbon introduces some steric bulk that may slow down the reaction.

Problem: Formation of significant amounts of the (Z)-isomer.

Potential Cause Troubleshooting Step Rationale
Use of a Non-stabilized Ylide For preferential (E)-alkene formation, ensure a stabilized phosphonate ylide (e.g., with an adjacent ester or ketone group) is used.Stabilized ylides favor the thermodynamic (E)-product.
Reaction Conditions Favoring the (Z)-isomer Avoid the use of salt-free conditions or certain additives like crown ethers if the (E)-isomer is desired.[4]Reaction conditions can significantly influence the stereochemical outcome.[4]
Troubleshooting the Darzens Condensation

The Darzens condensation with an α-halo ester is a classic method for synthesizing α,β-epoxy esters (glycidic esters).

Problem: Low yield of the desired glycidic ester.

Potential Cause Troubleshooting Step Rationale
Hydrolysis of the Product Use aprotic solvents of low polarity (e.g., toluene, DCM) to minimize the hydrolysis of the resulting epoxy ester.[5]The epoxy ester can be sensitive to hydrolysis, especially under basic conditions.
Weak Base Employ a strong, non-nucleophilic base such as sodium or potassium tert-butoxide.Sufficiently strong base is required to deprotonate the α-halo ester.
Side Reactions of the Aldehyde Add the aldehyde slowly to the reaction mixture containing the deprotonated α-halo ester.This minimizes the exposure of the aldehyde to basic conditions, reducing the risk of decomposition or other side reactions.

Problem: Difficulty in controlling diastereoselectivity.

Potential Cause Troubleshooting Step Rationale
Solvent Effects Screen different aprotic solvents (e.g., THF, toluene, MeCN) as solvent polarity can influence the diastereomeric ratio.[6][7]The solvent can affect the transition state energies leading to the different diastereomers.[1][6]
Choice of Base and Cation The counter-ion of the base can influence stereoselectivity. Consider screening bases with different metal cations (e.g., Li, Na, K).The metal cation can coordinate to the intermediates, influencing the stereochemical outcome.

Section 3: Data Presentation

While specific data for this compound is limited in publicly available literature, the following tables provide a general guide for solvent selection based on analogous reactions with aromatic aldehydes.

Table 1: General Solvent Recommendations for Common Reactions

Reaction TypeRecommended SolventsSolvents to Use with CautionRationale
Horner-Wadsworth-Emmons THF, DME, TolueneProtic solvents (e.g., EtOH, MeOH)Aprotic solvents are standard for ylide formation and reaction. Protic solvents will quench the ylide.
Darzens Condensation Toluene, DCM, THF, MeCN[5][6]Protic solvents, highly polar aprotic solvents (e.g., DMF, DMSO)Aprotic solvents of low to moderate polarity minimize product hydrolysis.[5] MeCN has been shown to be effective in some cases.[6]
Wittig Reaction THF, Diethyl Ether, TolueneProtic solvents, polar aprotic solvents (depending on ylide stability)Similar to HWE, aprotic solvents are necessary for the formation and reaction of the ylide.

Section 4: Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for specific substrates and scales.

General Protocol for a Horner-Wadsworth-Emmons Reaction
  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add the phosphonate ester (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Darzens Condensation
  • To a solution of the α-halo ester (1.1 eq.) in an anhydrous aprotic solvent (e.g., toluene or THF) at the desired temperature (e.g., 0 °C or -78 °C) under an inert atmosphere, add a strong base (e.g., potassium tert-butoxide, 1.2 eq.) portion-wise.

  • Stir the mixture for 15-30 minutes to ensure complete enolate formation.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Section 5: Visualizations

Logical Workflow for Solvent Screening

Solvent_Screening_Workflow start Define Reaction Type (e.g., HWE, Darzens) initial_screening Initial Solvent Screen (e.g., THF, Toluene, DCM, MeCN) start->initial_screening tlc_analysis Monitor by TLC/LC-MS (Conversion & Byproducts) initial_screening->tlc_analysis select_best Identify Promising Solvents (High Conversion, Low Byproducts) tlc_analysis->select_best optimization Optimize Reaction Conditions (Temperature, Concentration) select_best->optimization Solvent(s) Identified no_good_solvent Re-evaluate Reaction Strategy select_best->no_good_solvent No Suitable Solvent yield_purity Determine Yield and Purity (Isolation & Characterization) optimization->yield_purity final_protocol Final Protocol Established yield_purity->final_protocol

Caption: A logical workflow for systematic solvent screening and optimization.

Troubleshooting Decision Tree for Low Reaction Yield

Caption: A decision tree for troubleshooting low-yielding reactions.

References

"reducing by-product formation in Difluoro-4-chlorophenylacetaldehyde synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Difluoro-4-chlorophenylacetaldehyde. The information provided is based on established chemical principles for analogous reactions, as direct literature for this specific compound is limited.

Troubleshooting Guide

Q1: My Swern oxidation of 2,2-difluoro-1-(4-chlorophenyl)ethanol to this compound is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in Swern oxidations of fluorinated alcohols can stem from several factors. Here are some common issues and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure your starting material is fully consumed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the oxidizing agent.

  • Degradation of the Product: Aldehydes, particularly those with electron-withdrawing groups, can be sensitive. Ensure the workup is performed promptly and under mild conditions. Avoid exposure to strong acids or bases.

  • Suboptimal Reaction Temperature: The Swern oxidation is highly temperature-sensitive. Maintaining a very low temperature (typically below -60°C) during the addition of reagents is crucial to prevent side reactions.[1]

  • Moisture Contamination: The reagents used in the Swern oxidation are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q2: I am observing a significant amount of a sulfur-containing by-product in my Swern oxidation. What is it and how can I minimize it?

A2: The most common sulfur-containing by-product in a Swern oxidation is a methylthiomethyl (MTM) ether. This arises from a side reaction known as the Pummerer rearrangement.[1]

  • Cause: The Pummerer rearrangement is favored at higher temperatures. If the reaction temperature rises above the optimal range (around -78°C to -60°C), the intermediate chlorosulfonium salt can rearrange.[1]

  • Minimization Strategies:

    • Strict Temperature Control: Maintain the reaction temperature below -60°C throughout the addition of reagents and the reaction itself.

    • Order of Addition: Add the alcohol to the activated DMSO complex at low temperature.

    • Use of Alternative Reagents: Consider using alternative DMSO-based oxidation protocols that are less prone to this side reaction, though they may have other drawbacks.

Q3: The purification of this compound by column chromatography is proving difficult. Are there alternative methods?

A3: Due to the potential instability of the aldehyde, purification can be challenging. If standard column chromatography is not effective, consider these alternatives:

  • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method.

  • Bisulfite Adduct Formation: Aldehydes can often be purified by forming a solid bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.

  • Use in Crude Form: If the subsequent reaction is tolerant of the impurities, using the crude product directly may be an option to avoid purification losses.

Frequently Asked Questions (FAQs)

Q1: What are the main by-products to expect during the Swern oxidation of 2,2-difluoro-1-(4-chlorophenyl)ethanol?

A1: Besides the desired this compound, the main by-products from the Swern oxidation reaction itself are dimethyl sulfide (Me₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (if triethylamine is used as the base).[2][3] A significant process-related by-product can be the methylthiomethyl (MTM) ether of the starting alcohol, formed via the Pummerer rearrangement.[1]

Q2: Can I use a different oxidation method instead of the Swern oxidation?

A2: Yes, other oxidation methods can be employed, each with its own advantages and disadvantages. Some alternatives include:

  • Dess-Martin Periodinane (DMP) Oxidation: This method is mild and often gives high yields, but the reagent is expensive and potentially explosive under certain conditions.

  • Parikh-Doering Oxidation: This uses the sulfur trioxide pyridine complex and is also a mild method.

  • Chromium-based Reagents (e.g., PCC, PDC): These are effective but generate toxic chromium waste, which requires careful disposal.

The choice of oxidant will depend on the scale of your reaction, the sensitivity of your substrate, and environmental considerations.

Q3: I am considering a Reformatsky-type reaction to synthesize the precursor, 2,2-difluoro-1-(4-chlorophenyl)ethanol. What are the key parameters to control?

A3: The Reformatsky reaction is a good potential route. Key parameters for a successful and high-yielding reaction include:

  • Activation of Zinc: The zinc metal needs to be activated to initiate the reaction. This can be done using methods like washing with dilute acid, using a zinc-copper couple, or employing Rieke zinc.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are typically used.

  • Temperature: The reaction is usually initiated at a moderate temperature and may require heating to go to completion. Careful temperature control is necessary to avoid side reactions.

  • Purity of Reagents: The 4-chlorobenzaldehyde and the difluoro-haloacetate ester should be pure to avoid the formation of impurities.

Q4: What are common side reactions in the Reformatsky reaction with ethyl difluoroiodoacetate?

A4: Potential side reactions in the Reformatsky reaction include:

  • Homocoupling: The Reformatsky reagent can couple with itself, leading to the formation of a dimer.

  • Dehydration: The β-hydroxy ester product can sometimes dehydrate under the reaction or workup conditions to form an α,β-unsaturated ester.

  • Incomplete Reaction: If the zinc is not sufficiently activated or the reaction conditions are not optimal, the reaction may not proceed to completion.

Data Presentation

Table 1: Representative Yields and By-product Formation in this compound Synthesis (Hypothetical Data)

Synthesis StepReaction ConditionsExpected Yield (%)Major By-product(s)By-product Ratio (Product:By-product)
Reformatsky Reaction Activated Zinc, THF, 60°C, 4h75-85Homocoupled product> 95:5
Non-activated Zinc, THF, 60°C, 4h< 20Unreacted starting material-
Swern Oxidation -78°C, Oxalyl chloride, DMSO, Et₃N80-90MTM ether> 98:2
-40°C, Oxalyl chloride, DMSO, Et₃N50-60MTM ether~ 80:20

Experimental Protocols

Protocol 1: Synthesis of 2,2-difluoro-1-(4-chlorophenyl)ethanol via a Reformatsky-type Reaction (Representative Protocol)

  • Zinc Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust (1.5 eq). Add anhydrous THF and a few crystals of iodine. Stir the mixture until the iodine color disappears.

  • Reaction Setup: To the activated zinc suspension, add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF.

  • Reagent Addition: Slowly add a solution of ethyl iododifluoroacetate (1.2 eq) in anhydrous THF to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2,2-difluoro-1-(4-chlorophenyl)ethanol.

Protocol 2: Swern Oxidation of 2,2-difluoro-1-(4-chlorophenyl)ethanol (Representative Protocol)

  • Oxalyl Chloride Addition: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool the solution to -78°C.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60°C. Stir the mixture for 15 minutes.[3]

  • Alcohol Addition: Add a solution of 2,2-difluoro-1-(4-chlorophenyl)ethanol (1.0 eq) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60°C. Stir for 30 minutes.[1]

  • Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -60°C. Stir for an additional 30 minutes at this temperature.[3]

  • Quenching: Allow the reaction to warm to room temperature and quench with water.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature.

  • Purification: If necessary, purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway 4-chlorobenzaldehyde 4-chlorobenzaldehyde Reformatsky_Reaction Reformatsky-type Reaction 4-chlorobenzaldehyde->Reformatsky_Reaction ethyl_iododifluoroacetate ethyl_iododifluoroacetate ethyl_iododifluoroacetate->Reformatsky_Reaction Precursor_Alcohol 2,2-difluoro-1-(4-chlorophenyl)ethanol Reformatsky_Reaction->Precursor_Alcohol Swern_Oxidation Swern Oxidation Precursor_Alcohol->Swern_Oxidation Target_Aldehyde This compound Swern_Oxidation->Target_Aldehyde

Caption: Synthetic pathway to this compound.

Byproduct_Formation Alkoxysulfonium_ion Alkoxysulfonium Ion Intermediate Pummerer_Rearrangement Pummerer Rearrangement Alkoxysulfonium_ion->Pummerer_Rearrangement Desired_Oxidation Desired Oxidation Pathway Alkoxysulfonium_ion->Desired_Oxidation High_Temp > -60°C High_Temp->Pummerer_Rearrangement MTM_Ether Methylthiomethyl (MTM) Ether By-product Pummerer_Rearrangement->MTM_Ether Target_Aldehyde Target Aldehyde Desired_Oxidation->Target_Aldehyde

Caption: Formation of MTM ether by-product in Swern oxidation.

Troubleshooting_Workflow Start Low Yield in Swern Oxidation Check_Temp Temperature below -60°C? Start->Check_Temp Check_Moisture Anhydrous conditions? Check_Temp->Check_Moisture Yes Action_Temp Maintain strict temperature control Check_Temp->Action_Temp No Check_Completion Reaction complete? Check_Moisture->Check_Completion Yes Action_Moisture Use dry glassware and anhydrous solvents Check_Moisture->Action_Moisture No Action_Completion Extend reaction time or add more oxidant Check_Completion->Action_Completion No End Improved Yield Check_Completion->End Yes Action_Temp->End Action_Moisture->End Action_Completion->End

References

Validation & Comparative

Navigating the Synthesis of Difluoro-4-chlorophenylacetaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of specialty chemical Difluoro-4-chlorophenylacetaldehyde, a compound of interest for researchers and professionals in drug development, presents several viable synthetic pathways. In the absence of a standardized, direct route, this guide explores and compares three plausible multi-step synthesis strategies, drawing upon established organic chemistry transformations. Each route is evaluated based on potential yield, reagent accessibility, and reaction conditions, providing a comprehensive overview for selecting the most suitable method for laboratory-scale synthesis.

Route 1: Direct α,α-Difluorination of 4-chlorophenylacetaldehyde

This approach focuses on the late-stage introduction of the difluoromethyl group via direct fluorination of the corresponding aldehyde. The synthesis commences with the readily available 4-chlorophenylacetic acid.

Workflow for Route 1

A 4-chlorophenylacetic acid B 4-chlorophenylacetaldehyde A->B Reduction C This compound B->C α,α-Difluorination

Caption: Synthesis of this compound via direct fluorination.

Experimental Protocols:

Step 1: Reduction of 4-chlorophenylacetic acid to 4-chlorophenylacetaldehyde

A common method for this transformation involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by partial reduction. Alternatively, direct reduction methods can be employed.

  • Via the Acid Chloride: 4-chlorophenylacetic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. Subsequent reduction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) at low temperatures (-78 °C) can yield the desired aldehyde.

  • Direct Reduction: More modern methods may utilize catalytic hydrogenation or specific reducing agents that can directly convert the carboxylic acid to the aldehyde in a one-pot procedure.

Step 2: α,α-Difluorination of 4-chlorophenylacetaldehyde

The direct α,α-difluorination of aldehydes can be achieved using various electrophilic fluorinating reagents.

  • Using Selectfluor®: The aldehyde is first converted to its silyl enol ether by treatment with a silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a non-nucleophilic base such as triethylamine (Et₃N). The resulting silyl enol ether is then reacted with an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce the fluorine atoms. This process may require a stepwise monofluorination followed by a second fluorination.

StepReagents & ConditionsTypical YieldReference Reaction Type
11. SOCl₂, reflux2. LiAl(OtBu)₃H, THF, -78 °C70-85%Rosenmund Reduction or similar
21. TMSOTf, Et₃N, CH₂Cl₂, 0 °C2. Selectfluor®, CH₃CN, rt50-70%Electrophilic fluorination of silyl enol ethers[1][2][3]

Route 2: Synthesis via a Difluorinated Building Block (Reformatsky-type Reaction)

This strategy employs a convergent approach, constructing the carbon skeleton with the difluoro group already in place. The key step is a Reformatsky-type reaction using a difluoro-reagent.

Workflow for Route 2

A 4-chlorobenzaldehyde B Ethyl 2,2-difluoro-3-hydroxy-3-(4-chlorophenyl)propanoate A->B Reformatsky Reaction C 1-(4-chlorophenyl)-2,2-difluoroethan-1-ol B->C Reduction (e.g., LiAlH₄) D This compound C->D Oxidation (e.g., PCC, DMP)

Caption: Synthesis of this compound via a Reformatsky-type reaction.

Experimental Protocols:

Step 1: Reformatsky Reaction

4-chlorobenzaldehyde is reacted with ethyl bromodifluoroacetate in the presence of activated zinc dust. This reaction forms the corresponding β-hydroxy-α,α-difluoroester.

  • To a suspension of activated zinc in a suitable solvent like tetrahydrofuran (THF), a mixture of 4-chlorobenzaldehyde and ethyl bromodifluoroacetate is added dropwise. The reaction is typically initiated by gentle heating and then proceeds exothermically.

Step 2: Reduction of the Ester

The resulting ester is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • The ester is dissolved in an anhydrous ether solvent such as THF and added slowly to a suspension of LiAlH₄ at 0 °C. The reaction is then warmed to room temperature and stirred until completion.

Step 3: Selective Oxidation of the Secondary Alcohol

The primary alcohol is protected, and the secondary alcohol is then oxidized to the aldehyde. A more direct approach involves the selective oxidation of the less hindered primary alcohol to an aldehyde, which can be challenging. A more common sequence is the oxidation of the diol to the corresponding lactone, followed by reduction to the lactol and subsequent elimination to the aldehyde. A simpler, albeit less direct route, involves the protection of the primary alcohol, oxidation of the secondary alcohol, and then deprotection. A more direct, but potentially lower-yielding approach is the direct oxidation of the diol to the desired aldehyde using a selective oxidizing agent. For the purpose of this guide, we will consider the reduction of the ester to the alcohol followed by oxidation.

  • The diol is treated with a selective oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (CH₂Cl₂) to yield the target aldehyde.

StepReagents & ConditionsTypical YieldReference Reaction Type
1Ethyl bromodifluoroacetate, Zn, THF, reflux70-90%Reformatsky Reaction[4][5][6][7]
2LiAlH₄, THF, 0 °C to rt85-95%Ester Reduction
3PCC or DMP, CH₂Cl₂, rt60-80%Alcohol Oxidation

Route 3: Synthesis from 4-chloroacetophenone

This pathway begins with the readily available 4-chloroacetophenone and involves the early introduction of the difluoro moiety, followed by carbon chain extension and functional group manipulation.

Workflow for Route 3

A 4-chloroacetophenone B 1-(4-chlorophenyl)-2,2-difluoroethan-1-one A->B α,α-Difluorination C 1-(4-chlorophenyl)-2,2-difluoroethene B->C Wittig Reaction D 1-(4-chlorophenyl)-2,2-difluoroethane-1,2-diol C->D Dihydroxylation E This compound D->E Pinacol Rearrangement

Caption: Synthesis of this compound from 4-chloroacetophenone.

Experimental Protocols:

Step 1: α,α-Difluorination of 4-chloroacetophenone

Similar to Route 1, the ketone can be directly difluorinated. One common method involves the use of a hypervalent iodine reagent in the presence of a fluoride source.

  • 4-chloroacetophenone is treated with a reagent system such as I(III)-F (e.g., generated in situ from PhI(OAc)₂ and a fluoride source like HF-pyridine) to yield the α,α-difluoroketone.

Step 2: Wittig Reaction

The difluoroketone is then subjected to a Wittig reaction to introduce a methylene group, forming a difluoro-substituted alkene.

  • A phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), is generated by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium. The ylide is then reacted with the difluoroketone to afford the alkene.

Step 3: Dihydroxylation

The alkene is dihydroxylated to form the corresponding diol.

  • The alkene is treated with an oxidizing agent like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or through ozonolysis followed by a reductive workup.

Step 4: Pinacol Rearrangement

The diol undergoes a pinacol-type rearrangement under acidic conditions to yield the target aldehyde.

  • The diol is treated with a protic acid (e.g., sulfuric acid) or a Lewis acid to induce a 1,2-hydride shift, leading to the formation of the aldehyde.

StepReagents & ConditionsTypical YieldReference Reaction Type
1PhI(OAc)₂, HF-Pyridine, CH₂Cl₂, rt60-80%α,α-Difluorination of Ketones
2Ph₃PCH₃Br, n-BuLi, THF, 0 °C to rt70-90%Wittig Reaction
3OsO₄ (cat.), NMO, acetone/water, rt80-95%Dihydroxylation
4H₂SO₄ (cat.), heat50-70%Pinacol Rearrangement

Comparison of Synthesis Routes

FeatureRoute 1: Direct FluorinationRoute 2: Reformatsky-typeRoute 3: From Acetophenone
Overall Plausibility HighHighModerate to High
Starting Material Cost Low (4-chlorophenylacetic acid is inexpensive)Low (4-chlorobenzaldehyde is inexpensive)Low (4-chloroacetophenone is inexpensive)
Number of Steps 234
Key Challenge Selectivity and yield of the direct α,α-difluorination of an enolizable aldehyde.Control of the Reformatsky reaction and selective oxidation of the diol.The Pinacol rearrangement may lead to side products.
Potential Advantages Shortest route.Convergent synthesis, potentially higher overall yield.Utilizes common and well-established reactions.
Potential Disadvantages Late-stage fluorination can be low-yielding. Aldehyde substrate is sensitive.Requires handling of organometallic reagents.Longer route with more purification steps.

Conclusion

All three proposed routes offer viable strategies for the synthesis of this compound, each with its own set of advantages and challenges.

  • Route 1 is the most direct but relies on a potentially challenging late-stage difluorination of a sensitive aldehyde.

  • Route 2 , employing a Reformatsky-type reaction, is a strong candidate due to its convergent nature and the use of well-established transformations, likely leading to a good overall yield.

  • Route 3 provides a more linear approach, breaking down the synthesis into a series of classic and reliable reactions, though it is the longest of the three.

The choice of the optimal synthesis route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of specific reagents and purification equipment. For initial small-scale synthesis and exploration, Route 2 appears to offer a robust and reliable pathway. However, for process optimization and scale-up, the shorter Route 1 might be more attractive if the direct difluorination step can be optimized for high yield and selectivity.

References

A Comparative Guide to Difluoro-4-chlorophenylacetaldehyde and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug candidates. The unique properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comparative analysis of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde, a specific gem-difluoro aldehyde, against other common fluorinated building blocks used by researchers, scientists, and drug development professionals. While direct comparative experimental data for 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is limited in publicly available literature, this guide extrapolates from established principles of fluorine chemistry and data on analogous compounds to provide a useful comparison.

Physicochemical and Reactivity Comparison

The introduction of fluorine, particularly as a difluoromethyl (-CHF2) or trifluoromethyl (-CF3) group, can profoundly alter the electronic and physical properties of a molecule.[3][4][5] The table below summarizes the expected differences between Difluoro-4-chlorophenylacetaldehyde and other relevant fluorinated building blocks.

Property2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde4-Chlorophenylacetaldehyde (Non-fluorinated)2-(4-(Trifluoromethyl)phenyl)acetaldehyde2-Fluoro-2-(4-chlorophenyl)acetaldehyde
Structure Cl-Ph-CF2-CHOCl-Ph-CH2-CHOCF3-Ph-CH2-CHOCl-Ph-CHF-CHO
Lipophilicity (logP) Moderately IncreasedBaselineSignificantly Increased[6]Slightly Increased
Electrophilicity of Carbonyl Carbon Significantly IncreasedBaselineModerately Increased (Inductive effect through ring)Increased
Metabolic Stability of Acetaldehyde Moiety Increased (C-F bonds resist oxidation)LowerNot directly affectedIncreased
Acidity of α-proton Not ApplicableModerately AcidicModerately AcidicHighly Acidic
Reactivity in Nucleophilic Additions High, prone to forming stable hydratesModerateModerateHigh

Experimental Protocols for Reactivity Comparison

To empirically compare the reactivity of these building blocks, standardized experimental protocols can be employed. Below are detailed methodologies for two common reactions used in drug discovery: the Wittig reaction and the Aldol condensation.

1. Wittig Reaction Protocol

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones and is widely used in the construction of complex molecules.[7][8]

  • Objective: To compare the reactivity of different fluorinated aldehydes in forming a carbon-carbon double bond.

  • Materials:

    • (Carbethoxymethylene)triphenylphosphorane (a stable ylide)

    • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

    • Alternative fluorinated aldehydes (for comparison)

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the respective aldehyde (1.0 mmol) in 10 mL of DCM, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol).

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 10 mL of water.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Analysis: The reaction time and yield of the resulting alkene will provide a quantitative measure of the aldehyde's reactivity.

2. Aldol Condensation Protocol

The Aldol condensation is another crucial carbon-carbon bond-forming reaction, often used to create α,β-unsaturated ketones.[9][10][11]

  • Objective: To assess the electrophilicity of the carbonyl carbon in the fluorinated aldehydes.

  • Materials:

    • Acetone

    • 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

    • Alternative fluorinated aldehydes

    • Sodium Hydroxide (NaOH) solution (10% in water)

    • Ethanol

  • Procedure:

    • In a flask, dissolve the aldehyde (1.0 mmol) and acetone (1.2 mmol) in 10 mL of ethanol.

    • While stirring, add 1 mL of 10% aqueous NaOH solution dropwise.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • After the reaction is complete, neutralize the mixture with dilute HCl.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous MgSO4.

    • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

  • Analysis: The rate of reaction and the yield of the α,β-unsaturated ketone will indicate the relative electrophilicity of the aldehyde.

Visualizing Workflows and Pathways

Experimental Workflow for Building Block Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of fluorinated building blocks.

G cluster_synthesis Synthesis and Procurement cluster_reaction Reactivity Profiling cluster_analysis Analysis cluster_comparison Comparative Assessment A Synthesize/Procure This compound C Wittig Reaction A->C D Aldol Condensation A->D B Procure Alternative Fluorinated Building Blocks B->C B->D E Determine Reaction Rates and Yields C->E F Characterize Products (NMR, MS) C->F D->E D->F G Compare Reactivity and Product Profiles E->G F->G

Caption: Workflow for comparing fluorinated building blocks.

Hypothetical Signaling Pathway Involvement

Fluorinated building blocks are often incorporated into molecules designed to interact with specific biological targets, such as kinases in signaling pathways. The gem-difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, potentially forming key interactions within a protein's active site.

G cluster_pathway Generic Kinase Signaling Pathway extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene Gene Expression transcription->gene inhibitor Kinase Inhibitor (incorporating fluorinated building block) inhibitor->raf

Caption: Inhibition of a kinase pathway by a fluorinated molecule.

References

A Comparative Guide to the Validation of Analytical Methods for Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of impurities and active pharmaceutical ingredients (APIs) is paramount in drug development and manufacturing. Difluoro-4-chlorophenylacetaldehyde, a halogenated aromatic aldehyde, presents unique analytical challenges due to its potential reactivity and the need for sensitive detection at trace levels. This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of methods to analyze this and structurally similar compounds. The information presented is based on a compilation of experimental data from various studies on related molecules, offering a foundational framework for developing and validating a robust analytical method for this compound.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique is a critical decision in method development. Both GC-MS and HPLC offer distinct advantages and are suited for different analytical requirements. The following tables summarize the performance characteristics of representative GC-MS and HPLC methods for the analysis of halogenated aromatic aldehydes and similar compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

Validation ParameterPerformance Data for a Halogenated Aromatic Aldehyde
Linearity (R²) > 0.99
Accuracy (% Recovery) 87.97% - 103.01%
Precision (% RSD) < 10%
Limit of Detection (LOD) 0.01 mg/L
Limit of Quantitation (LOQ) 0.045 µ g/cigarette
Robustness Method is robust to minor variations in parameters

Table 2: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Method Performance

Validation ParameterPerformance Data for a Halogenated Aromatic Aldehyde
Linearity (R²) > 0.999
Accuracy (% Recovery) 97.8% - 112.1%
Precision (% RSD) < 2.7%
Limit of Detection (LOD) 0.009 µg/mL (with derivatization)
Limit of Quantitation (LOQ) Not explicitly stated in the reviewed literature
Robustness Method is robust to minor variations in parameters

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a validated analytical method. Below are representative methodologies for GC-MS and HPLC analysis of halogenated aromatic aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the direct analysis of volatile and semi-volatile halogenated aromatic aldehydes.

Instrumentation:

  • Gas Chromatograph: Thermo Scientific TRACE 1300 or similar

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: RXI-5Sil MS (30m x 0.32mm i.d.) or equivalent

  • Carrier Gas: Helium

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp to 250°C at 12°C/minute

    • Hold at 250°C for 3.33 minutes

  • Injection Volume: 1 µL

  • Total Run Time: Approximately 9 minutes

Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as hexane or a hexane:acetone mixture (1:1), prior to injection. For trace analysis from complex matrices, a headspace extraction can be employed where the sample is heated to partition the volatile aldehydes into the gas phase, which is then injected into the GC.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

This method often involves derivatization to enhance the detectability of aldehydes, especially at low concentrations.

Instrumentation:

  • HPLC System: Agilent 1200 series or similar with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or acetic acid) to improve peak shape. A typical mobile phase composition is acetonitrile/water (70:30, v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/minute

  • Detection Wavelength: 254 nm or a wavelength optimized for the specific derivative

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • To a known volume of the sample solution, add a solution of a derivatizing agent such as 3-nitrophenylhydrazine hydrochloride (500 µg/mL).

  • The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

  • After cooling, the sample is ready for injection into the HPLC system.

Visualization of the Analytical Method Validation Workflow

The process of validating an analytical method is a systematic journey to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in this process.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation start Define Analytical Target Profile (ATP) dev Method Development & Optimization start->dev protocol Draft Validation Protocol dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report Generation specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report sop Standard Operating Procedure (SOP) Creation report->sop transfer Method Transfer & Routine Use sop->transfer

Analytical Method Validation Workflow

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound and related compounds. The choice between them depends on several factors including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.[1] GC is often preferred for volatile compounds and can offer high sensitivity without the need for derivatization.[1][2] HPLC is highly versatile, suitable for a wide range of compounds, and its sensitivity can be significantly enhanced through derivatization.[1] A thorough validation process, as outlined in the workflow above, is crucial to ensure that the chosen method is reliable, accurate, and fit for its intended purpose in a regulated environment.[3]

References

Comparative Analysis of the Biological Activity of Difluoro-4-chlorophenylacetaldehyde Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of compounds structurally related to Difluoro-4-chlorophenylacetaldehyde.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and novel mechanisms of action. The α,α-difluoro carbonyl motif, present in the theoretical this compound derivatives, is a key pharmacophore found in various biologically active compounds. This guide explores the biological activities of two major classes of structurally related compounds: gem-difluoroalkene β-lactams, known for their antibacterial properties, and difluoromethyl ketones, which have shown potent enzyme inhibitory activity.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative biological activity data for representative gem-difluoroalkene β-lactams and difluoromethyl ketones.

Compound ClassSpecific DerivativeTarget Organism/EnzymeBiological ActivityQuantitative Data (MIC/IC50)
gem-Difluoroalkene β-Lactams Compound 1a (a 4-CF3-β-lactam)Escherichia coliAntibacterialZone of inhibition: 5 mm[1]
Compound 2a (a gem-difluoroalkene β-lactam)β-lactamaseEnzyme Inhibition46.4% inhibition[1]
Compound 8 (a 4-CHF2-β-lactam)Escherichia coliAntibacterialZone of inhibition: 4 mm[1]
Compound 9 (a 4-CHF2-β-lactam)Escherichia coliAntibacterialZone of inhibition: 4 mm[1]
Difluoromethyl Ketones Compound 9c Human Acetylcholinesterase (hAChE)Enzyme InhibitionIC50: >10,000 nM (10 min), >10,000 nM (60 min)[2]
Anopheles gambiae Acetylcholinesterase (WT AgAChE)Enzyme InhibitionIC50: 1,310 ± 60 nM (10 min), 1,210 ± 50 nM (60 min)[2]
Anopheles gambiae Acetylcholinesterase (G119S AgAChE)Enzyme InhibitionIC50: 1,390 ± 60 nM (10 min), 1,020 ± 40 nM (60 min)[2]
Compound 9g Human Acetylcholinesterase (hAChE)Enzyme InhibitionIC50: 1,010 ± 40 nM (10 min), 800 ± 30 nM (60 min)[2]
Anopheles gambiae Acetylcholinesterase (WT AgAChE)Enzyme InhibitionIC50: 0.90 ± 0.05 nM (10 min), 0.68 ± 0.04 nM (60 min)[2]
Anopheles gambiae Acetylcholinesterase (G119S AgAChE)Enzyme InhibitionIC50: 1,730 ± 70 nM (10 min), 125 nM (60 min), 25.1 ± 1.2 nM (23 h)[2]
Peptidyl Fluoromethyl Ketones Z-DEVD-fmkCaspase-3Enzyme InhibitionIC50: 18 µM[3]
Z-VAD-fmkCaspase-1 and Caspase-8Enzyme Inhibitionk2nd: 280,000 M−1 s−1[3]

Experimental Protocols

Antibacterial Activity Screening of gem-Difluoroalkene β-Lactams (Disk Diffusion Method)

This method provides a qualitative to semi-quantitative assessment of the antibacterial activity of a compound.[1]

Materials:

  • Bacterial strains: Staphylococcus aureus (ATCC 25923), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), Bacillus subtilis, and Escherichia coli (ATCC 25922).

  • Growth medium: Mueller-Hinton agar plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile paper disks (6 mm in diameter).

  • Positive control: A standard antibiotic (e.g., ampicillin).

  • Negative control: Solvent used to dissolve the test compounds.

Procedure:

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound. The disks are then placed on the surface of the inoculated agar plate. Control disks (positive and negative) are also placed on the same plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Acetylcholinesterase Inhibition Assay for Difluoromethyl Ketones

This assay is used to determine the potency of compounds in inhibiting the activity of the enzyme acetylcholinesterase (AChE).[2]

Materials:

  • Recombinant human acetylcholinesterase (hAChE) and Anopheles gambiae acetylcholinesterase (AgAChE, wild-type and G119S mutant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M sodium phosphate buffer, pH 7.5.

  • Test compounds (difluoromethyl ketones) dissolved in DMSO.

  • 96-well microplate reader.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, the reaction mixture is prepared containing the appropriate concentration of AChE enzyme in buffer.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control well without the inhibitor is also prepared.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific duration (e.g., 10 minutes, 60 minutes, or longer) to allow for the interaction between the enzyme and the inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB) to each well.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • IC50 Determination: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

β-Lactam Antibiotics: The primary mechanism of action of β-lactam antibiotics is the inhibition of bacterial cell wall synthesis.[4][5] They act as structural analogs of the D-alanyl-D-alanine dipeptide, which is a substrate for penicillin-binding proteins (PBPs). PBPs are transpeptidases that catalyze the final cross-linking step of peptidoglycan synthesis. By acylating the active site serine of PBPs, β-lactam antibiotics irreversibly inhibit their function, leading to a weakened cell wall and eventual cell lysis.[6] The presence of the gem-difluoroalkene moiety in the β-lactam structure may influence its reactivity and interaction with PBPs or β-lactamases.[1]

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to BetaLactam gem-Difluoroalkene β-Lactam Antibiotic BetaLactam->PBP Irreversibly binds to active site

Mechanism of β-Lactam Antibiotic Action.

Difluoromethyl and Peptidyl Fluoromethyl Ketones: These compounds are potent inhibitors of various enzymes, particularly serine and cysteine proteases.[3][7] The electrophilic carbonyl carbon of the fluoromethyl ketone moiety is susceptible to nucleophilic attack by the active site serine or cysteine residue of the target enzyme. This can lead to the formation of a stable hemiacetal or hemithioketal adduct, effectively inactivating the enzyme.[7] The degree of fluorination influences the inhibitory potency, with trifluoromethyl and difluoromethyl ketones generally being more potent inhibitors than their monofluoromethyl or non-fluorinated counterparts.[7] The time-dependent inhibition observed with some of these compounds suggests a covalent modification of the enzyme.[8]

Experimental_Workflow_AChE_Inhibition cluster_prep Assay Preparation cluster_assay Microplate Assay cluster_analysis Data Analysis Enzyme Prepare AChE Solution AddEnzyme Add AChE to 96-well plate Enzyme->AddEnzyme Inhibitor Prepare Difluoromethyl Ketone Dilutions AddInhibitor Add Inhibitor (or vehicle) Inhibitor->AddInhibitor Substrate Prepare ATCI and DTNB Solution AddSubstrate Add Substrate Mix (ATCI + DTNB) Substrate->AddSubstrate AddEnzyme->AddInhibitor Preincubation Pre-incubate AddInhibitor->Preincubation Preincubation->AddSubstrate Measure Measure Absorbance at 412 nm (kinetic) AddSubstrate->Measure CalcInhibition Calculate % Inhibition Measure->CalcInhibition PlotData Plot % Inhibition vs. [Inhibitor] CalcInhibition->PlotData DetermineIC50 Determine IC50 Value PlotData->DetermineIC50

Workflow for Acetylcholinesterase Inhibition Assay.

Conclusion

While specific data for this compound derivatives remains elusive, the analysis of structurally related compounds provides valuable insights into their potential biological activities. The α,α-difluoro carbonyl moiety is a versatile pharmacophore that can be incorporated into different molecular scaffolds to achieve a variety of biological effects, including antibacterial and enzyme inhibitory activities. The data presented in this guide can serve as a foundation for future research and drug discovery efforts aimed at synthesizing and evaluating the biological potential of this compound derivatives and their analogs. Further investigation into this specific class of compounds is warranted to fully elucidate their therapeutic potential.

References

Comparative Study of Catalysts for the Synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Key Intermediates for Fluorinated Phenylacetaldehydes.

Data Presentation: Catalyst Performance in the Synthesis of 1-(4-chlorophenyl)-2,2-difluoroethanol

The following table summarizes the performance of various chiral quaternary ammonium salt catalysts in the enantioselective difluoromethylation of 4-chlorobenzaldehyde. The data is extracted from a study by G. K. S. Prakash et al., which systematically investigated the efficacy of different cinchona alkaloid-derived catalysts.

CatalystDifluoromethylating ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Cinchona Alkaloid Derivative 6aPhSO₂CF₂HKOHToluene-78248582
Cinchona Alkaloid Derivative 8aPhSO₂CF₂HKOHToluene-78248080
Catalyst 4PhSO₂CF₂SiMe₃TBAFToluene/CH₂Cl₂-78129710

Table 1: Comparative Performance of Chiral Catalysts in the Difluoromethylation of 4-Chlorobenzaldehyde. Data sourced from a study on enantioselective nucleophilic difluoromethylation. The study highlights that while various catalysts can achieve high yields, the choice of catalyst and reaction conditions significantly impacts the enantioselectivity of the reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. The following protocols are based on the procedures described for the synthesis of the precursor alcohol, 1-(4-chlorophenyl)-2,2-difluoroethanol.

1. General Procedure for Catalytic Enantioselective Difluoromethylation:

To a solution of 4-chlorobenzaldehyde (1 mmol) and the chiral quaternary ammonium salt catalyst (0.1 mmol) in the specified solvent (5 mL) at the designated temperature, the difluoromethylating agent (1.2 mmol) is added. The base (2 mmol) is then added portion-wise over a period of 1 hour. The reaction mixture is stirred for the time indicated in Table 1. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(4-chlorophenyl)-2,2-difluoroethanol.

2. Oxidation of 1-(4-chlorophenyl)-2,2-difluoroethanol to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde:

The purified 1-(4-chlorophenyl)-2,2-difluoroethanol (1 mmol) is dissolved in a suitable solvent such as dichloromethane (10 mL). An oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 mmol), is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography to afford the final product, 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and analysis process, from starting materials to the final product and its characterization.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (4-Chlorobenzaldehyde, Difluoromethylating Reagent) catalysis Catalytic Difluoromethylation start->catalysis Catalyst, Base oxidation Oxidation catalysis->oxidation Intermediate Alcohol product Final Product (Difluoro-4-chlorophenylacetaldehyde) oxidation->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: Synthetic workflow for this compound.

"spectroscopic analysis of Difluoro-4-chlorophenylacetaldehyde vs its analogs"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Analysis of Difluoro-4-chlorophenylacetaldehyde and Its Analogs

This guide provides a comparative spectroscopic analysis of this compound alongside its structural analogs. The aim is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing these compounds using various spectroscopic techniques. The guide summarizes key quantitative data, details experimental protocols, and provides visual diagrams to illustrate analytical workflows and molecular relationships.

Introduction

This compound is an aromatic aldehyde of interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the geminal fluorine atoms and the chloro-substituent on the phenyl ring. Understanding its spectroscopic signature in comparison to its analogs is crucial for reaction monitoring, quality control, and structure-activity relationship studies. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogs. The data for the target compound is predicted based on established spectroscopic principles and data from closely related structures, while the data for the analogs is compiled from existing literature and spectral databases.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic ProtonsAldehyde Proton (-CHO)Other Protons
This compound (Predicted) ~7.4-7.6 (d, 2H), ~7.3-7.5 (d, 2H)~9.8 (t, J=~4 Hz)-
4-Chlorophenylacetaldehyde~7.3 (d, 2H), ~7.2 (d, 2H)~9.7 (s)~3.6 (s, 2H, -CH₂-)
Phenylacetaldehyde~7.2-7.4 (m, 5H)~9.7 (s)~3.6 (s, 2H, -CH₂-)
4-Chloroacetophenone~7.8 (d, 2H), ~7.4 (d, 2H)-~2.6 (s, 3H, -CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic CarbonsCarbonyl Carbon (C=O)Other Carbons
This compound (Predicted) ~128-138~195 (t)~115 (t, -CF₂-)
4-Chlorophenylacetaldehyde~129, ~131, ~134, ~135~199~50 (-CH₂-)
Phenylacetaldehyde~127, ~129, ~130, ~133~200~50 (-CH₂-)
4-Chloroacetophenone~129, ~130, ~137, ~139~197~27 (-CH₃)

Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundC=O StretchAromatic C=C StretchC-H (Aromatic) StretchC-Cl StretchC-F Stretch
This compound (Predicted) ~1730-1750~1600, ~1490~3050-3100~1090~1100-1300
4-Chlorophenylacetaldehyde~1725~1595, ~1490~3030~1090-
Phenylacetaldehyde~1725~1605, ~1495~3030--
4-Chloroacetophenone~1685~1590, ~1485~3070~1090-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 190/192 (due to ³⁵Cl/³⁷Cl)[M-CHO]⁺, [M-CF₂]⁺, [C₇H₄Cl]⁺
4-Chlorophenylacetaldehyde154/156[M-CHO]⁺, [C₇H₄Cl]⁺
Phenylacetaldehyde12091 ([C₇H₇]⁺, tropylium ion)
4-Chloroacetophenone154/156139/141 ([M-CH₃]⁺), 111/113 ([C₆H₄Cl]⁺)

Table 5: UV-Vis Spectroscopic Data (λmax in nm)

Compoundπ → π* Transitionn → π* Transition
This compound (Predicted) ~250-260~310-320
4-Chlorophenylacetaldehyde~250~320
Phenylacetaldehyde~245~320
4-Chloroacetophenone~254~319

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR :

    • Acquire spectra with a spectral width of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR :

    • Acquire proton-decoupled spectra with a spectral width of 0-220 ppm.

    • A larger number of scans is typically required compared to ¹H NMR.

    • Processing is similar to ¹H NMR.

  • ¹⁹F NMR (for this compound) :

    • Acquire spectra with a spectral width appropriate for fluorine-containing compounds.

    • Reference chemical shifts to an external standard like CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two KBr or NaCl plates.[1]

    • Solid (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.[2]

    • ATR (Attenuated Total Reflectance) : Place the sample directly on the ATR crystal and apply pressure to ensure good contact.[2][3]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder or pure KBr pellet.[3]

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.[3]

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization :

    • Electron Ionization (EI) : Use a standard electron energy of 70 eV to induce fragmentation.[4][5] This is a "hard" ionization technique that provides structural information through fragmentation patterns.[6][7]

  • Mass Analysis : Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Analysis : The mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The presence of chlorine is indicated by a characteristic M+2 peak with an intensity ratio of approximately 3:1 to the M+ peak.[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be chosen to yield an absorbance value between 0.1 and 1.[10]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.[10]

    • Record the sample spectrum over a range of approximately 200-400 nm.[11]

    • The resulting spectrum plots absorbance versus wavelength (nm).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships between the analyzed compounds.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Dissolve Dissolve in Solvent Sample->Dissolve Prepare_Pellet Prepare KBr Pellet / ATR Sample->Prepare_Pellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis IR IR Spectroscopy Prepare_Pellet->IR Process Process Spectra NMR->Process IR->Process MS->Process UV_Vis->Process Interpret Interpret Data & Compare Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: General experimental workflow for spectroscopic analysis.

Structural_Analogs cluster_target Target Compound cluster_analogs Structural Analogs Target Difluoro-4-chlorophenyl- acetaldehyde Analog1 4-Chlorophenyl- acetaldehyde Target->Analog1 Remove F₂ Analog1->Target Add F₂ Analog2 Phenylacetaldehyde Analog1->Analog2 Remove Cl Analog3 4-Chloroacetophenone Analog1->Analog3 Change CHO to COCH₃

Caption: Logical relationships between the target compound and its analogs.

References

"cost-benefit analysis of different Difluoro-4-chlorophenylacetaldehyde synthesis methods"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative cost-benefit analysis of two prominent synthetic methodologies, offering detailed experimental protocols and supporting data to inform your selection process.

Method 1: Modified Wittig Reaction followed by Ozonolysis

This classical approach involves the formation of a difluorovinyl intermediate from 4-chlorobenzaldehyde, followed by oxidative cleavage to yield the target aldehyde.

Experimental Protocol:

Step 1: Synthesis of 1-chloro-4-(2,2-difluorovinyl)benzene

  • An oven-dried 500-mL three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • The flask is charged with triphenylphosphine (1.2 equiv.) and anhydrous DMF (200 mL) under a nitrogen atmosphere.

  • The solution is cooled to 0 °C, and dibromodifluoromethane (1.5 equiv.) is added dropwise, maintaining the temperature below 5 °C.

  • The mixture is stirred for 1 hour at 0 °C, after which 4-chlorobenzaldehyde (1.0 equiv.) is added.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is quenched with water (200 mL) and extracted with diethyl ether (3 x 150 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-chloro-4-(2,2-difluorovinyl)benzene.

Step 2: Ozonolysis to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

  • 1-chloro-4-(2,2-difluorovinyl)benzene (1.0 equiv.) is dissolved in a mixture of dichloromethane and methanol (1:1, 100 mL) in a gas dispersion tube.

  • The solution is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists.

  • The solution is purged with nitrogen to remove excess ozone.

  • Dimethyl sulfide (2.0 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by distillation or column chromatography to yield 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Method 2: Direct Fluorination using Diethylaminosulfur Trifluoride (DAST) in a Flow Reactor

This modern approach utilizes a continuous flow system for the direct fluorination of a suitable precursor, offering potential advantages in safety and scalability.[1]

Experimental Protocol:
  • A solution of 2-(4-chlorophenyl)-2-oxoacetaldehyde (1.0 equiv.) in anhydrous dichloromethane (0.25 M) is prepared.

  • A solution of diethylaminosulfur trifluoride (DAST) (2.2 equiv.) in anhydrous dichloromethane (0.5 M) is prepared.[1]

  • The two solutions are pumped at equal flow rates into a T-mixer and then passed through a heated (70-80 °C) microreactor coil (e.g., a 9 mL internal volume CFC reactor).[1] The residence time is typically optimized between 20-45 minutes.[1]

  • The exiting stream is passed through a quenching column containing a scavenger resin (e.g., Quadrapure-SA) to remove excess DAST and byproducts.[1]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Cost-Benefit Analysis

ParameterMethod 1: Modified Wittig Reaction & OzonolysisMethod 2: Direct Fluorination (Flow Chemistry)
Starting Materials Cost Moderate (Triphenylphosphine, Dibromodifluoromethane)High (DAST is a relatively expensive reagent)
Overall Yield 60-70%75-85%[1]
Product Purity Good to Excellent (after two purification steps)Excellent (in-line scavenging removes most impurities)[1]
Reaction Conditions Step 1: 0 °C to RT; Step 2: -78 °C to RT70-80 °C (in a closed flow system)[1]
Scalability Moderate (handling ozone on a large scale can be hazardous)Excellent (flow chemistry is readily scalable)
Safety Considerations Use of hazardous ozone, potential for explosive peroxide formation.DAST is toxic and corrosive, but handling is safer in a closed flow system.[1]
Equipment Standard laboratory glassware, ozonizer.Microreactor setup (pumps, mixer, heated coil).

Logical Workflow for Method Selection

The choice of synthesis method often depends on the specific requirements of the project, such as scale, purity needs, and available equipment. The following diagram illustrates a decision-making workflow.

G start Start: Need to Synthesize 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde scale What is the required scale? start->scale purity What is the required purity? scale->purity Large Scale equipment What equipment is available? scale->equipment Small to Medium Scale purity->equipment Standard Purity method2 Method 2: Direct Fluorination (Flow) purity->method2 High Purity Critical method1 Method 1: Wittig & Ozonolysis equipment->method1 Standard Glassware equipment->method2 Flow Reactor Available end_method1 Proceed with Method 1 method1->end_method1 end_method2 Proceed with Method 2 method2->end_method2

References

Performance of α,α-Difluoroaldehydes in Aldol and Wittig Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. α,α-Difluoroaldehydes, such as the exemplary Difluoro-4-chlorophenylacetaldehyde, are valuable building blocks in medicinal chemistry and materials science. This guide provides a comparative analysis of the performance of α,α-difluoroaldehydes in two fundamental carbon-carbon bond-forming reactions: the Aldol reaction and the Wittig reaction. The performance is compared with their non-fluorinated aldehyde counterparts and alternative synthetic strategies.

Aldol Reaction: Accessing Chiral α,α-Difluoro-β-hydroxy Carbonyl Compounds

The Aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. When employing α,α-difluoroaldehydes, the reaction provides access to valuable α,α-difluoro-β-hydroxy ketones and esters, which are important motifs in many biologically active molecules.

Performance and Comparison

The presence of two fluorine atoms at the α-position significantly influences the reactivity of the aldehyde. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making α,α-difluoroaldehydes highly reactive towards nucleophilic attack by enolates.

Aldehyde TypeNucleophileCatalyst/ConditionsDiastereoselectivity (dr)Enantioselectivity (ee)YieldReference
α,α-Difluoro Aromatic Aldehyde (General) Ketone EnolateChiral Lewis Acid (e.g., Cu(II)-Box)Often highUp to 92%Up to 99%
Non-fluorinated Aromatic Aldehyde Ketone EnolateProlineGood to excellent80-99%Good to excellent
Alternative: Decarboxylative Aldol AldehydeYb(OTf)₃--44-95%

As indicated in the table, catalytic asymmetric aldol reactions of aldehydes with difluoroenolates (a related reaction) can proceed with high yields and excellent enantioselectivity. Compared to non-fluorinated aldehydes, the increased reactivity of their difluorinated analogs can sometimes lead to challenges in controlling side reactions, necessitating careful optimization of reaction conditions.

Experimental Protocol: Asymmetric Aldol Reaction of an α,α-Difluoroaldehyde

This protocol is a representative example for the enantioselective addition of a silyl enol ether to an α,α-difluoroaldehyde catalyzed by a chiral Lewis acid.

Materials:

  • α,α-Difluoro-4-chlorophenylacetaldehyde (1.0 mmol)

  • Silyl enol ether of acetone (1.2 mmol)

  • Chiral Copper(II)-bis(oxazoline) complex (5 mol%)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral copper(II)-bis(oxazoline) catalyst.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the α,α-difluoro-4-chlorophenylacetaldehyde to the reaction mixture.

  • Slowly add the silyl enol ether of acetone dropwise over 10 minutes.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoro-β-hydroxy ketone.

Signaling Pathway Diagram

Aldol_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Difluoroaldehyde Difluoroaldehyde Zimmerman_Traxler_TS Zimmerman-Traxler Transition State Difluoroaldehyde->Zimmerman_Traxler_TS Enolate Enolate Enolate->Zimmerman_Traxler_TS Chiral_Lewis_Acid Chiral_Lewis_Acid Chiral_Lewis_Acid->Zimmerman_Traxler_TS Aldol_Adduct α,α-Difluoro-β-hydroxy carbonyl Zimmerman_Traxler_TS->Aldol_Adduct Wittig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Dissolve_Ylide Dissolve Stabilized Ylide in Anhydrous Toluene Start->Dissolve_Ylide Add_Aldehyde Add α,α-Difluoroaldehyde Dissolve_Ylide->Add_Aldehyde Reflux Reflux and Monitor by TLC Add_Aldehyde->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Triphenylphosphine Oxide Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure (E)-gem-Difluoroalkene Purify->Product

A Comparative Guide to Benchmarking the Purity of Commercial Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the reliability and reproducibility of experimental results and the safety and efficacy of the final therapeutic product. Difluoro-4-chlorophenylacetaldehyde, a specialized organic compound, is no exception. Its utility in complex syntheses necessitates a thorough understanding of its purity profile. This guide provides a framework for comparing and establishing the purity of commercially sourced this compound, offering detailed experimental protocols and data interpretation guidelines.

While direct commercial suppliers for this compound are not readily found in mainstream chemical catalogs, this guide will proceed under the assumption that a researcher has obtained a batch, either through a custom synthesis provider or as a novel in-house preparation. The focus will, therefore, be on the essential analytical methods required to benchmark its purity against a theoretical 100% pure standard.

Comparative Analysis of Purity Determination Methods

The purity of an organic compound like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique insights into the presence and quantity of impurities.

Analytical Technique Information Provided Typical Stated Purity (%) Potential Impurities Detected
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of the main component and non-volatile impurities.>95 - >99Starting materials, non-volatile by-products, degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of volatile components and identification of impurities by mass.>95 - >99Residual solvents, volatile by-products, starting materials.
Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C NMR) Spectroscopy Structural confirmation of the main component and identification of structurally related impurities.>95 (by relative integration)Isomers, by-products with distinct NMR signals, residual solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups present in the main component.QualitativePresence of unexpected functional groups indicating impurities.

Experimental Protocols for Purity Determination

Below are detailed methodologies for the key analytical techniques used to benchmark the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or a wavelength determined by the UV absorbance maximum of the compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, including residual solvents.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane or another suitable volatile solvent.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any structurally related impurities.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹⁹F NMR: Crucial for identifying fluorinated impurities.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Analysis: The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of the peaks. Purity can be estimated by comparing the integral of the main compound's peaks to those of any impurities.

Visualizing Experimental Workflows and Biological Relevance

To aid in the understanding of the purity assessment process and its importance, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Qualification reception Receive Commercial Batch of This compound prep Prepare Samples for Analysis (HPLC, GC-MS, NMR) reception->prep hplc HPLC Analysis (Non-volatile impurities) prep->hplc gcms GC-MS Analysis (Volatile impurities) prep->gcms nmr NMR Spectroscopy (Structural confirmation) prep->nmr data_analysis Integrate and Analyze Data from All Techniques hplc->data_analysis gcms->data_analysis nmr->data_analysis qualification Qualify or Reject Batch Based on Purity Specifications data_analysis->qualification

Caption: Workflow for Purity Benchmarking of this compound.

The purity of a reagent can be critical in biological assays where impurities could lead to off-target effects. The following diagram illustrates a hypothetical signaling pathway where an impurity might interfere.

Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling Pathway cluster_compounds External Compounds receptor Target Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Desired Cellular Response transcription_factor->cellular_response Gene Expression pure_compound Pure this compound (or its derivative) pure_compound->receptor Binding impurity Reactive Impurity impurity->kinase2 Off-target Inhibition

Caption: Impact of an Impurity on a Hypothetical Signaling Pathway.

In Vitro vs. In Vivo Studies of Difluoro-4-chlorophenylacetaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of studies that directly compare the in vitro and in vivo effects of Difluoro-4-chlorophenylacetaldehyde derivatives. This class of compounds, while of potential interest in medicinal chemistry, has not been extensively characterized in publicly available research, making a direct comparative analysis challenging.

The journey of a drug from a laboratory curiosity to a clinical candidate hinges on a thorough understanding of its activity, both in controlled artificial environments (in vitro) and within a living organism (in vivo). In vitro studies, often the first step, utilize cell cultures and isolated enzymes to determine a compound's mechanism of action, potency, and potential for toxicity at a cellular level. These experiments are crucial for initial screening and hypothesis generation. Following promising in vitro results, in vivo studies in animal models are essential to evaluate a compound's absorption, distribution, metabolism, excretion (ADME), and overall efficacy and safety in a complex biological system.

While the broader field of organofluorine chemistry has seen significant research, with many difluorophenyl and chlorophenyl derivatives being investigated for various therapeutic applications, the specific subclass of this compound derivatives remains largely unexplored in a comparative context. Existing research tends to focus on either in vitro characterization or in vivo evaluation of structurally related, but distinct, chemical entities.

The logical progression from laboratory bench to clinical application is a critical aspect of drug discovery. This process is often visualized as a funnel, with a large number of compounds entering initial in vitro screening and only a select few progressing to in vivo testing based on their performance and safety profiles.

cluster_0 Drug Discovery Pipeline In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising Results Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Efficacy & Safety Approved Drug Approved Drug Clinical Trials->Approved Drug Regulatory Approval

Figure 1: A simplified diagram illustrating the typical progression of a drug candidate from initial in vitro testing to final approval.

Without specific experimental data for this compound derivatives, a detailed comparison of their in vitro and in vivo performance, including quantitative data tables and specific experimental protocols, cannot be constructed. The scientific community awaits further research to elucidate the biological activities and therapeutic potential of this particular class of compounds, which would enable a comprehensive comparative analysis as requested. Future studies directly comparing the in vitro efficacy with in vivo outcomes will be instrumental in determining the true potential of these derivatives in drug development.

Efficacy of Difluoro-4-chlorophenylacetaldehyde-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of specific studies detailing the synthesis and efficacy of compounds directly derived from Difluoro-4-chlorophenylacetaldehyde. While the search for such compounds has been extensive, no direct experimental data or comparative analyses were found. Therefore, a direct comparison of the efficacy of this compound-derived compounds is not possible at this time.

This guide, however, will provide an overview of related research on various chloro- and fluoro-containing phenyl derivatives and their diverse biological activities. This information may offer valuable insights for researchers interested in the potential applications of compounds synthesized from this compound. The presented data is drawn from studies on molecules that, while not directly originating from the specified aldehyde, share structural motifs that could be relevant for future drug discovery efforts.

Overview of Related Chloro- and Fluoro-Phenyl Compounds

Research into compounds containing chloro- and fluoro-phenyl groups has yielded a variety of biologically active molecules. These studies, while not directly addressing this compound derivatives, highlight the potential for this class of compounds in various therapeutic areas. The following sections summarize findings on compounds with similar structural features.

Antifungal and Antitubercular Pyrazole Derivatives

A study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed their potential as antifungal and antitubercular agents. Several synthesized compounds exhibited significant in vitro activity against pathogenic fungal strains and Mycobacterium tuberculosis. This suggests that the inclusion of a 4-chlorophenyl moiety can be a viable strategy in the development of antimicrobial agents.

Topoisomerase II Inhibitors with a Pyridine Core

In the realm of anticancer research, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines were designed and evaluated as topoisomerase II inhibitors.[1] Many of these compounds demonstrated potent cytotoxic activity against various human cancer cell lines.[1] The structure-activity relationship (SAR) studies emphasized the importance of the chlorophenyl group at the 4-position of the pyridine ring for selective topoisomerase II inhibition.[1]

Antiviral 1,3,4-Thiadiazole Sulfonamides

Researchers have also explored the antiviral potential of compounds incorporating a 4-chlorophenyl group. A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized and tested for their activity against tobacco mosaic virus (TMV). Two compounds in this series demonstrated notable anti-TMV activity, indicating that the 4-chlorophenyl scaffold can be a useful component in the design of antiviral agents.

Experimental Protocols of Related Studies

While specific protocols for this compound-derived compounds are unavailable, the methodologies used in the studies of related compounds can serve as a reference for future research.

General Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides:

The synthesis typically involves a multi-step process starting from 4-chlorobenzoic acid. The key steps include:

  • Esterification: 4-chlorobenzoic acid is reacted with methanol in the presence of an acid catalyst to form the corresponding methyl ester.

  • Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate to produce 4-chlorobenzohydrazide.

  • Cyclization: The hydrazide is reacted with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole ring.

  • Chlorosulfonation: The resulting thiol is converted to a sulfonyl chloride.

  • Amination: The sulfonyl chloride is then reacted with various amines to yield the final sulfonamide derivatives.

In Vitro Antifungal Activity Assay:

The antifungal activity of the pyrazole derivatives was evaluated using a broth microdilution method.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium. The inoculum is prepared by harvesting the fungal spores and adjusting the concentration to a standard level.

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated at an appropriate temperature for a specified period.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways for this compound-derived compounds have been identified, a generalized workflow for drug discovery and evaluation is presented below. This workflow illustrates the typical stages from compound synthesis to biological testing.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies Start Starting Material (e.g., this compound) Synthesis Synthesis of Derivative Compounds Start->Synthesis Chemical Reactions Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->InVitro Screening Library HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Active Compounds LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Models (e.g., Animal Studies) LeadOpt->InVivo Optimized Leads Tox Toxicology Studies InVivo->Tox

Caption: A generalized workflow for the discovery and development of new therapeutic compounds.

Conclusion

The absence of specific research on this compound-derived compounds limits our ability to provide a direct comparative analysis of their efficacy. However, the broader landscape of chloro- and fluoro-phenyl derivatives in medicinal chemistry suggests that this class of compounds holds significant potential for the development of novel therapeutic agents. Future research focused on the synthesis and biological evaluation of derivatives from this compound is warranted to explore their potential efficacy in various disease models. Researchers in this field are encouraged to utilize the methodologies and draw insights from the studies on related compounds to guide their investigations.

References

A Comparative Guide to the Synthesis of Difluoro-4-chlorophenylacetaldehyde: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of a traditional and a novel synthetic pathway for the preparation of Difluoro-4-chlorophenylacetaldehyde, a potentially valuable building block in medicinal chemistry. We will delve into a side-by-side comparison of reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols and visual representations of the synthetic routes.

Synthetic Strategies: An Overview

The synthesis of this compound can be strategically approached in two main stages: first, the introduction of the difluoromethyl group onto the 4-chlorobenzaldehyde backbone, and second, the oxidation of the resulting primary alcohol to the target aldehyde. This guide will compare a "traditional" pathway, employing a standard nucleophilic difluoromethylation followed by a Swern oxidation, with a "new" pathway that utilizes a modern catalytic difluoromethylation and a milder Dess-Martin periodinane oxidation.

At a Glance: Comparison of Synthetic Pathways

ParameterTraditional PathwayNew Pathway
Starting Material 4-chlorobenzaldehyde4-chlorobenzaldehyde
Step 1: Difluoromethylation Nucleophilic addition of TMSCF2H with a stoichiometric fluoride sourceCatalytic enantioselective difluoromethylation with PhSO2CF2H
Step 2: Oxidation Swern OxidationDess-Martin Periodinane (DMP) Oxidation
Overall Yield (estimated) ModerateGood to Excellent
Reaction Conditions Cryogenic temperatures (-78 °C) for oxidationMilder conditions, often at room temperature
Reagent Toxicity & Handling Swern: Malodorous byproducts, requires careful handling of oxalyl chloride.DMP: Potentially explosive under certain conditions, but generally milder workup.
Stereocontrol AchiralPotential for enantioselective synthesis

Pathway 1: The Traditional Approach

This pathway commences with the nucleophilic addition of a difluoromethyl anion equivalent to 4-chlorobenzaldehyde, followed by a classic Swern oxidation to furnish the desired acetaldehyde.

Traditional_Pathway start 4-chlorobenzaldehyde intermediate 2,2-difluoro-1-(4-chlorophenyl)ethanol start->intermediate 1. TMSCF2H, TBAF 2. H2O workup product This compound intermediate->product Swern Oxidation (DMSO, (COCl)2, Et3N)

Traditional synthetic pathway for this compound.

Experimental Protocols: Traditional Pathway

Step 1: Synthesis of 2,2-difluoro-1-(4-chlorophenyl)ethanol

To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF at 0 °C is added (trifluoromethyl)trimethylsilane (TMSCF2H, 1.5 eq) followed by the dropwise addition of a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,2-difluoro-1-(4-chlorophenyl)ethanol.

Step 2: Swern Oxidation to this compound

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO, 2.0 eq) dropwise. After stirring for 15 minutes, a solution of 2,2-difluoro-1-(4-chlorophenyl)ethanol (1.0 eq) in DCM is added slowly. The mixture is stirred for 30 minutes at -78 °C, followed by the addition of triethylamine (5.0 eq). The reaction is then allowed to warm to room temperature and stirred for 1 hour. Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Pathway 2: A Novel, More Efficient Approach

The new pathway leverages a modern catalytic method for the initial difluoromethylation, offering potential for stereocontrol, and employs a milder oxidizing agent in the second step, simplifying the procedure and avoiding harsh conditions.

New_Pathway start 4-chlorobenzaldehyde intermediate (R)- or (S)-2,2-difluoro-1-(4-chlorophenyl)ethanol start->intermediate Catalytic Enantioselective Difluoromethylation (PhSO2CF2H, Chiral Catalyst) product This compound intermediate->product Dess-Martin Periodinane (DMP) Oxidation

A new synthetic pathway for this compound.

Experimental Protocols: New Pathway

Step 1: Catalytic Enantioselective Synthesis of 2,2-difluoro-1-(4-chlorophenyl)ethanol

In a nitrogen-purged flask, a chiral quaternary ammonium salt catalyst (e.g., a derivative of cinchona alkaloids, 10 mol%) is dissolved in toluene. To this solution at 0 °C is added 4-chlorobenzaldehyde (1.0 eq) and phenyl(trifluoromethyl)sulfone (PhSO2CF2H, 1.2 eq), followed by the addition of powdered potassium hydroxide (2.0 eq). The reaction mixture is stirred at 0 °C for 24-48 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the enantiomerically enriched 2,2-difluoro-1-(4-chlorophenyl)ethanol.

Step 2: Dess-Martin Periodinane (DMP) Oxidation to this compound

To a solution of 2,2-difluoro-1-(4-chlorophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1 eq) in one portion. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Performance Comparison

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Reaction Temperature -78 °C to room temperatureRoom temperature
Reaction Time 1-2 hours0.5-2 hours
Yield (on similar substrates) Generally high (often >85%)High to excellent (often >90%)
Workup Requires quenching and washing to remove DMSO and salts.Simpler workup, often involving filtration to remove the iodine byproduct.
Reagent Handling Oxalyl chloride is toxic and moisture-sensitive. Dimethyl sulfide byproduct is malodorous.DMP is a stable solid but can be explosive upon impact or heating.
Substrate Scope Broad, but can be sensitive to steric hindrance.Very broad, tolerates a wide range of functional groups.

Conclusion

The validation of a new synthetic pathway for this compound reveals significant advantages over traditional methods. The novel approach, incorporating a catalytic enantioselective difluoromethylation and a mild Dess-Martin periodinane oxidation, offers the potential for higher overall yields, simplified experimental procedures, and the possibility of producing chiral molecules. While the traditional Swern oxidation is a robust and well-established method, its requirement for cryogenic temperatures and the generation of malodorous byproducts make the DMP oxidation a more attractive alternative for many applications. The choice of pathway will ultimately depend on the specific requirements of the synthesis, including scale, desired stereochemistry, and available laboratory infrastructure. However, for the synthesis of complex and sensitive molecules, the modern pathway presents a clear advantage in terms of efficiency and practicality.

Navigating the Synthesis of Phenylacetaldehydes: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the experimental landscape for substituted phenylacetaldehydes reveals a notable absence of direct reproducibility studies, particularly for the specifically named "Difluoro-4-chlorophenylacetaldehyde." Extensive searches of chemical databases and the scientific literature did not yield specific experimental protocols or comparative data for this compound, suggesting it may be a novel or exceptionally rare substance. Consequently, this guide will focus on the reproducibility of experiments involving a closely related and well-documented compound, (4-Chlorophenyl)acetaldehyde, providing a framework for assessing experimental consistency in this class of molecules.

For researchers and professionals in drug development, the ability to reliably reproduce experimental outcomes is paramount. This guide offers a comparative overview of synthetic methods and analytical characterization for (4-Chlorophenyl)acetaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The data presented here is synthesized from publicly available resources and is intended to highlight key considerations for achieving reproducible results.

Comparison of Synthetic Approaches

Synthetic MethodKey Reagents & ConditionsPotential for ReproducibilityKey Variables Affecting Reproducibility
Oxidation of 2-(4-chlorophenyl)ethanol Oxidizing agent (e.g., PCC, Swern oxidation), solvent, temperatureHighPurity of starting material, precise control of reaction temperature and stoichiometry of the oxidizing agent.
Reduction of 4-chlorophenylacetyl chloride Reducing agent (e.g., LiAlH(OtBu)3), anhydrous solvent, inert atmosphereModerate to HighStrict exclusion of moisture, quality of the reducing agent, and precise temperature control to prevent over-reduction.
Rearrangement of 1-(4-chlorophenyl)oxirane Lewis or Brønsted acid catalyst, solventModerateCatalyst activity and concentration, reaction time, and temperature can significantly influence yield and byproduct formation.

Experimental Protocols

To facilitate the reproduction of experiments, detailed methodologies are crucial. Below are generalized protocols for the synthesis and characterization of (4-Chlorophenyl)acetaldehyde, based on established chemical principles.

Synthesis via Oxidation of 2-(4-chlorophenyl)ethanol

Objective: To synthesize (4-Chlorophenyl)acetaldehyde through the oxidation of the corresponding alcohol.

Materials:

  • 2-(4-chlorophenyl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-(4-chlorophenyl)ethanol in anhydrous DCM under an inert atmosphere.

  • Add PCC in one portion with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of (4-Chlorophenyl)acetaldehyde

Objective: To confirm the identity and purity of the synthesized product.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic aldehyde proton signal is expected around 9-10 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group, typically appearing around 1720-1740 cm⁻¹.

Visualizing Experimental Workflows

To ensure clarity in experimental design and execution, visual representations of workflows are invaluable.

General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., 2-(4-chlorophenyl)ethanol) reaction Chemical Transformation (e.g., Oxidation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: A generalized workflow for the synthesis and subsequent characterization of a target compound.

Signaling Pathway Context (Hypothetical)

While no specific signaling pathways involving "this compound" have been documented, substituted phenylacetaldehydes can be designed as precursors to bioactive molecules that interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a downstream product might act as an inhibitor.

Hypothetical Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor Bioactive Molecule (Derived from Phenylacetaldehyde) inhibitor->kinase2

Caption: A diagram of a hypothetical signaling cascade where a molecule derived from a substituted phenylacetaldehyde acts as a kinase inhibitor.

References

Safety Operating Guide

Safe Disposal of Difluoro-4-chlorophenylacetaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Difluoro-4-chlorophenylacetaldehyde is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This chemical is classified as a combustible liquid that is toxic if swallowed, fatal if it comes into contact with skin or is inhaled, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of causing cancer, and is very toxic to aquatic life.[1] Adherence to the following procedures is therefore essential.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazards. Always work under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Avoid inhaling any vapors or aerosols. In case of a spill, immediately evacuate the area and follow the cleanup procedures outlined in the safety data sheet.

Quantitative Data Summary

For quick reference, the table below summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Physical State Liquid[2]
Appearance Light yellow[2]
Odor Odorless[2]
Boiling Point 196 °C / 384.8 °F @ 760 mmHg[2]
Flash Point 71 °C / 159.8 °F[2]
Specific Gravity 1.130[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The following steps provide a general guideline for its safe disposal:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and tightly closed container.[1][2]

    • The container should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3]

    • Incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents should be stored separately.[2]

  • Spill Management:

    • In the event of a spill, use an inert, liquid-absorbent material to carefully contain and collect the chemical.[1]

    • The collected material should be treated as hazardous waste and placed in the designated waste container.[1]

    • The affected area should be thoroughly cleaned after the spill has been removed.[1]

  • Final Disposal:

    • All waste containing this compound must be disposed of through an approved waste disposal plant.[1][2][3]

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Contact your institution's environmental health and safety (EHS) office for specific instructions on hazardous waste pickup and disposal.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Chemical Handling cluster_disposal Disposal cluster_spill Spill Response Start Start Wear_PPE Wear Appropriate PPE Start->Wear_PPE Work_in_Hood Work in Fume Hood Wear_PPE->Work_in_Hood Use_Chemical Use Difluoro-4- chlorophenylacetaldehyde Work_in_Hood->Use_Chemical Generate_Waste Generate Waste Use_Chemical->Generate_Waste Spill_Occurs Spill Occurs Use_Chemical->Spill_Occurs Collect_Waste Collect Waste in Labeled Container Generate_Waste->Collect_Waste Store_Waste Store in Cool, Dry, Ventilated Area Collect_Waste->Store_Waste Contact_EHS Contact EHS for PICKUP Store_Waste->Contact_EHS Dispose_at_Plant Dispose via Approved Waste Disposal Plant Contact_EHS->Dispose_at_Plant Absorb_Spill Absorb with Inert Material Spill_Occurs->Absorb_Spill Collect_Spill_Waste Collect Spill Waste Absorb_Spill->Collect_Spill_Waste Clean_Area Clean Affected Area Collect_Spill_Waste->Clean_Area Clean_Area->Collect_Waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Difluoro-4-chlorophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Difluoro-4-chlorophenylacetaldehyde was not available at the time of this writing. The following guidance is based on the known hazards of similar chemical structures, including halogenated aromatic compounds and aldehydes. Researchers must exercise caution and handle this compound as potentially hazardous.

This compound is a halogenated aromatic aldehyde. Based on compounds with similar structures, it is likely to be an irritant to the skin, eyes, and respiratory tract.[1][2][3] It may also be harmful if swallowed or absorbed through the skin.[2][4] Halogenated organic compounds require specific disposal procedures to avoid environmental contamination.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentJustification
Eye and Face Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye irritation or damage.[2][5][6]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and disposed of properly after handling.Prevents skin contact, which can cause irritation or absorption of the chemical.[1]
Body A flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects the skin from accidental splashes.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material.[7]Aldehydes can be respiratory irritants, and inhalation should be avoided.[1][2]
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan

A systematic approach to handling this compound is essential for laboratory safety.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Safe Handling Practices:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and hazard information.

  • Transferring: When transferring the chemical, use a funnel and work over a spill tray to contain any potential spills. Grounding and bonding of containers may be necessary to prevent static discharge if the compound is flammable.[1][7]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Housekeeping: Keep the work area clean and organized. Clean up any spills immediately using appropriate absorbent materials.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Compatibility: Do not mix with incompatible waste streams.

  • Disposal Method: The waste should be disposed of through a licensed professional waste disposal service, likely via incineration at a facility equipped with scrubbers to handle halogenated compounds.[1][4]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_label Label Glassware prep_setup->prep_label handle_transfer Transfer Chemical prep_label->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.